Thonzylamine Hydrochloride
Description
This compound is a member of methoxybenzenes.
See other relationships...
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJPHOTGFERGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O.ClH, C16H23ClN4O | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-85-0 (Parent) | |
| Record name | Thonzylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026147 | |
| Record name | Thonzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992) | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Very soluble (NTP, 1992) | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
63-56-9 | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thonzylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thonzylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thonzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thonzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K9YKD48Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
343 to 349 °F (NTP, 1992) | |
| Record name | THONZYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Thonzylamine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Like other first-generation antihistamines, thonzylamine hydrochloride is known to cross the blood-brain barrier, leading to sedative effects, and possesses anticholinergic properties that contribute to its side-effect profile.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the histamine (B1213489) H1 receptor and its off-target effects on muscarinic receptors.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The principal therapeutic effect of this compound is mediated through its action as a competitive antagonist at the histamine H1 receptor.[1][4] In allergic responses, histamine, released from mast cells and basophils, binds to H1 receptors on various cell types, leading to a cascade of events that manifest as allergy symptoms. This compound, by competing with histamine for the same binding site on the H1 receptor, prevents its activation and mitigates the downstream signaling pathways.[1]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:
-
G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[2]
This compound, by blocking the initial step of histamine binding, effectively inhibits this entire signaling cascade.
Off-Target Effects: Anticholinergic Activity
A significant characteristic of first-generation antihistamines, including thonzylamine, is their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors.[1][4] This anticholinergic activity is responsible for many of the common side effects associated with these drugs, such as dry mouth, blurred vision, urinary retention, and constipation.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are also GPCRs and are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade similar to that of the H1 receptor, leading to increased intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Thonzylamine's non-selective antagonism of these receptors disrupts normal cholinergic neurotransmission.
Quantitative Data
| Antihistamine | pA2 Value at M3 Muscarinic Receptor |
| Desloratadine | 6.4[5][6] |
| Diphenhydramine | 6.2[5][6] |
| Hydroxyzine | 4.8[5][6] |
| Thonzylamine | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of antihistamines.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay is employed to determine the binding affinity of a test compound (e.g., thonzylamine) for a specific receptor (e.g., histamine H1 or muscarinic receptors).
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]pyrilamine for H1 receptors or [3H]quinuclidinyl benzilate for muscarinic receptors).
-
The unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of the receptor-containing membranes with varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
-
Schild Analysis for Functional Antagonism (pA2) Determination
This functional assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.
Objective: To determine the pA2 value of a competitive antagonist.
Materials:
-
An isolated tissue preparation containing the receptor of interest (e.g., guinea pig ileum for H1 receptors, guinea pig trachea for muscarinic receptors).
-
An organ bath with physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
An agonist for the receptor of interest (e.g., histamine or acetylcholine).
-
The competitive antagonist (e.g., this compound).
-
A force transducer and data acquisition system to measure tissue contraction.
Protocol:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Plot the log of the agonist concentration versus the response for each antagonist concentration.
-
Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist, for each antagonist concentration.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression that is not significantly different from 1.0 is indicative of competitive antagonism.
-
Conclusion
This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby inhibiting the signaling cascade responsible for allergic symptoms. Concurrently, its off-target antagonism of muscarinic acetylcholine receptors leads to characteristic anticholinergic side effects. While the qualitative mechanisms of action are well-understood and align with those of other first-generation antihistamines, a notable gap exists in the public scientific literature regarding specific quantitative data on the binding affinities of this compound for its primary and secondary targets. Further research providing these quantitative parameters would be invaluable for a more complete pharmacological characterization of this compound and for guiding future drug development efforts in the field of antihistamines.
References
- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Thonzylamine Hydrochloride: A Technical Guide to its Therapeutic Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class, characterized by its competitive antagonism of the histamine (B1213489) H1 receptor and notable anticholinergic properties.[1][2] This technical guide provides an in-depth overview of the therapeutic class of Thonzylamine hydrochloride, including its mechanism of action, relevant signaling pathways, and a summary of its pharmacological effects. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
This compound has been utilized for the symptomatic relief of allergic conditions, primarily allergic rhinitis and other upper respiratory allergies.[1][2] As a first-generation antihistamine, it effectively mitigates the effects of histamine, a key mediator in allergic reactions. Its therapeutic action is attributed to its ability to block the H1 histamine receptor.[1] Additionally, its anticholinergic effects contribute to its overall pharmacological profile.
Therapeutic Class and Mechanism of Action
This compound is classified as a first-generation H1 receptor antagonist and an anticholinergic agent .[1][3]
H1 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor.[1] In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of events leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves. This compound competes with histamine for the same binding sites on the H1 receptor, thereby preventing histamine from exerting its effects.[1] This blockade leads to a reduction in allergy symptoms like sneezing, runny nose, and itching.[1]
Anticholinergic Activity
In addition to its antihistaminic properties, this compound exhibits anticholinergic activity.[4] This is a common characteristic of first-generation antihistamines. By blocking muscarinic acetylcholine (B1216132) receptors, it can produce effects such as drying of mucous membranes, which can be beneficial in reducing rhinorrhea associated with allergic rhinitis.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its interaction with the H1 histamine receptor and the subsequent modulation of intracellular signaling pathways.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it primarily couples to the Gq/11 family of G-proteins, initiating the phospholipase C (PLC) signaling cascade. This compound, by acting as an antagonist, prevents the initiation of this cascade.
Quantitative Data
| Parameter | First-Generation Antihistamines (General Range) | This compound |
| H1 Receptor Binding Affinity (Ki) | 1 - 100 nM | Data not available |
| Anticholinergic Potency (pA2) | 6 - 8 | Data not available |
Experimental Protocols
The following are generalized protocols representative of the types of experiments used to characterize the activity of H1 receptor antagonists like this compound.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the H1 receptor.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the human H1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)
This functional assay measures the ability of a compound to antagonize acetylcholine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contraction Induction: The tissue is allowed to equilibrate, and then a cumulative concentration-response curve to a cholinergic agonist (e.g., acetylcholine or carbachol) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined period.
-
Repeat Contraction: The cumulative concentration-response curve to the cholinergic agonist is repeated in the presence of this compound.
-
Data Analysis: The degree of rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Preclinical and Clinical Efficacy
While specific quantitative data from modern, large-scale clinical trials are limited, historical use and older studies have demonstrated the efficacy of this compound in alleviating the symptoms of allergic rhinitis. Preclinical studies in animal models, such as the guinea pig model of allergic rhinitis, are typically used to assess the in vivo efficacy of antihistamines by measuring the inhibition of histamine-induced bronchoconstriction or other allergic responses.[5]
Conclusion
This compound is a first-generation H1 antihistamine with established efficacy in the management of allergic rhinitis. Its therapeutic action is primarily mediated through the competitive blockade of the histamine H1 receptor, with contributions from its anticholinergic properties. While it has been a part of the therapeutic armamentarium for allergic conditions, a detailed quantitative characterization of its pharmacological properties using modern techniques is not extensively documented in recent scientific literature. Further research to determine its precise binding affinities and in vivo potency would be valuable for a more complete understanding of its pharmacological profile in comparison to newer antihistamines.
References
- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent correlations between pA2 and pD2' values in a group of drugs with antihistaminic and anticholinergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Thonzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Thonzylamine (B1214278) Hydrochloride, a first-generation antihistamine of the ethylenediamine (B42938) class. The document details the core synthetic pathway, experimental protocols for key reactions, and relevant quantitative data to support research and development activities.
Introduction
Thonzylamine, chemically known as N',N'-dimethyl-N'-[(4-methoxyphenyl)methyl]-N-(2-pyrimidinyl)ethane-1,2-diamine, is an H1 receptor antagonist with anticholinergic properties. It functions by competing with histamine (B1213489) for H1 receptor sites on effector cells. The hydrochloride salt of thonzylamine enhances its stability and solubility for pharmaceutical applications. This guide focuses on the chemical synthesis of thonzylamine hydrochloride, providing a detailed pathway from commercially available starting materials.
Core Synthesis Pathway
The most established synthetic route to this compound is a two-step process. The synthesis commences with the formation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, followed by its alkylation with N,N-dimethyl-2-chloroethylamine to yield thonzylamine. The final step involves the conversion of the free base to its hydrochloride salt.
A visual representation of this synthetic pathway is provided below.
Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.
Step 1: Synthesis of 2-(p-methoxybenzyl)aminopyrimidine
This initial step involves the nucleophilic substitution of a halogen on p-methoxybenzyl chloride by the amino group of 2-aminopyrimidine.
Experimental Workflow:
Methodology:
-
To a solution of 2-aminopyrimidine in a suitable solvent such as toluene (B28343) or xylene, an equimolar amount of a strong base (e.g., sodium amide or sodium hydride) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred until the evolution of gas ceases, indicating the formation of the sodium salt of 2-aminopyrimidine.
-
An equimolar amount of p-methoxybenzyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess base is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield pure 2-(p-methoxybenzyl)aminopyrimidine.
Step 2: Synthesis of Thonzylamine
This step involves the N-alkylation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, with N,N-dimethyl-2-chloroethylamine. This reaction is detailed in U.S. Patent 2,465,865.
Methodology:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, 2-(p-methoxybenzyl)aminopyrimidine is dissolved in a dry, inert solvent such as toluene.
-
An equimolar amount of sodium amide (NaNH₂) is added in portions to the solution at room temperature. The mixture is then heated to reflux for a period of 1 to 2 hours to ensure the complete formation of the sodium salt, which is a key reactive intermediate.
-
After the formation of the sodium salt, a solution of N,N-dimethyl-2-chloroethylamine in toluene is added dropwise to the reaction mixture.
-
The resulting mixture is maintained at reflux for several hours until the reaction is complete, as indicated by TLC.
-
After cooling, the reaction mixture is carefully treated with water to decompose any unreacted sodium amide.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to yield crude thonzylamine as an oily liquid.
Step 3: Formation of this compound
The final step is the conversion of the thonzylamine free base into its more stable and water-soluble hydrochloride salt.
Methodology:
-
The crude thonzylamine base obtained from the previous step is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise with stirring until the solution becomes acidic.
-
The precipitation of this compound occurs upon the addition of the acidic solution. The mixture may be cooled in an ice bath to facilitate complete precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold, anhydrous solvent, and then dried under vacuum to yield this compound as a white crystalline powder.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of thonzylamine and its hydrochloride salt.
| Parameter | Value | Reference |
| Thonzylamine (Free Base) | ||
| Molecular Formula | C₁₆H₂₂N₄O | |
| Molar Mass | 286.37 g/mol | |
| Boiling Point | 185-187 °C at 2.2 mmHg | |
| Appearance | Oily liquid | |
| This compound | ||
| Molecular Formula | C₁₆H₂₃ClN₄O | |
| Molar Mass | 322.83 g/mol | |
| Melting Point | 173-176 °C | |
| Appearance | White crystalline powder | |
| Solubility | Freely soluble in water |
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the essential details for researchers and drug development professionals to understand and replicate the synthesis. The two-step pathway, involving the formation of a key aminopyrimidine intermediate followed by alkylation, is a robust method for producing this active pharmaceutical ingredient. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product suitable for further investigation and development.
An In-depth Technical Guide to Thonzylamine Hydrochloride: Physical and Chemical Properties
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine and anticholinergic agent.[1][2] It is primarily used for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, mechanism of action, and relevant experimental protocols for its analysis.
Physical and Chemical Identity
-
IUPAC Name: N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[5]
-
CAS Number: 63-56-9[5]
-
Molecular Formula: C₁₆H₂₃ClN₄O[5]
-
Synonyms: Neohetramine hydrochloride, Resistab[1]
Quantitative Physicochemical Data
The following tables summarize the key physical and chemical properties of Thonzylamine hydrochloride and its free base, Thonzylamine.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 322.83 g/mol | [1][5] |
| Physical Description | White crystalline powder with a faint odor. | [5][6] |
| Melting Point | 173-176 °C (343 to 349 °F) | [4][5] |
| Solubility | Very soluble in water. Soluble in alcohol and chloroform. Practically insoluble in ether. | [4][5][6] |
| pH (2% aq. solution) | 5.1 - 5.7 | [5][6] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [6] |
Table 2: Physical and Chemical Properties of Thonzylamine (Free Base)
| Property | Value | Source |
| Molecular Weight | 286.37 g/mol | [3] |
| Physical Description | Oily liquid | [3] |
| Boiling Point | 185-187 °C at 2.2 mmHg | [4][6] |
| Water Solubility | 5.441 g/L (at 37.5 °C) | [7] |
| pKa (Strongest Basic) | 8.62 | [2] |
| LogP | 2.4 - 2.6 | [2][7] |
| Vapor Pressure | 5.8 x 10⁻⁸ mmHg at 25°C | [7] |
Chemical Characteristics
Reactivity Profile: this compound acts as a weak organic acid.[5][6] When dissolved in water, it yields solutions with a pH of less than 7.0 due to the presence of moderate concentrations of hydrogen ions.[6] It reacts as an acid to neutralize bases, a reaction that generates some heat, though significantly less than the neutralization of inorganic acids.[6] While not typically considered an oxidizing or reducing agent, such reactions are not impossible.[6] It is incompatible with strong oxidizing agents.[6]
Pharmacology and Mechanism of Action
Thonzylamine is a first-generation H1 histamine (B1213489) receptor antagonist.[8][9] Its primary mechanism of action involves competing with histamine for binding to H1 receptors.[2][3]
Signaling Pathway: Histamine binding to the H1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ions (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various allergic symptoms, including vasodilation, increased vascular permeability (leading to nasal congestion), and stimulation of nerve endings causing itching and sneezing.[2][3][9]
Thonzylamine, by acting as an inverse agonist at the H1 receptor, blocks this signaling cascade.[9] This antagonism prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions.[2][3] Reducing the intracellular calcium ion concentration also contributes to mast cell stability, which in turn reduces further histamine release.[9]
Caption: Mechanism of action of this compound.
Experimental Protocols
The characterization and quantification of this compound rely on standard pharmaceutical analysis techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound in drug substances and formulations.[10] A reverse-phase method is typically suitable.
Methodology:
-
System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.[10]
-
Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is effective.[11]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[11] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution.[10]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.
Caption: A general workflow for HPLC analysis.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
-
UV-Vis Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis based on Beer's law. A study based on the König reaction identified an absorption maximum at 492 nm for a derivative product of Thonzylamine.[12] The procedure involves dissolving the sample in a suitable solvent (e.g., water or ethanol) and recording the absorbance spectrum.[13]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or a mull and scanned to obtain the IR spectrum, which shows characteristic absorption bands for groups like N-H, C-H, C=O, and C-O.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O), and the spectrum is recorded. Chemical shifts, integration, and splitting patterns provide detailed information about the arrangement of atoms.[14]
Caption: A simplified workflow for UV-Vis spectrophotometry.
Melting Point Determination
This is a fundamental test for purity and identification.
Methodology:
-
A small amount of the dry, crystalline this compound powder is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.[14] The reported range for this compound is 173-176 °C.[5]
Solubility Studies
Determining solubility is crucial for formulation development.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This compound is described as being "very soluble" in water.[5]
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 63-56-9 [chemicalbook.com]
- 7. Thonzylamine|lookchem [lookchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PathWhiz [pathbank.org]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Thonzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unict.it [iris.unict.it]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Thonzylamine hydrochloride CAS number and molecular structure
This technical guide provides a comprehensive overview of Thonzylamine (B1214278) hydrochloride, a first-generation antihistamine. The information is intended for researchers, scientists, and professionals in drug development, presenting key data on its chemical properties, mechanism of action, and analytical methodologies.
Core Identification and Chemical Structure
Thonzylamine hydrochloride is chemically known as N-[(4-Methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyrimidinyl-1,2-ethanediamine monohydrochloride.[1] It is an ethylenediamine (B42938) derivative and acts as a histamine (B1213489) H1-receptor antagonist.[1][2]
Molecular Structure:
Caption: Molecular Structure of Thonzylamine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63-56-9 | [1][3][4][5] |
| Molecular Formula | C16H23ClN4O | [1] |
| Molecular Weight | 322.83 g/mol | [1][5][6] |
| Appearance | White crystalline powder | [4][7] |
| Melting Point | 173-176 °C | [1][4] |
| Solubility | Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether. | [1][7] |
| pH (2% aq. solution) | 5.1 - 5.7 | [1] |
| Percent Composition | C 59.53%, H 7.18%, Cl 10 .98%, N 17.35%, O 4.96% | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a histamine H1-receptor antagonist.[8][9] It competitively inhibits the binding of histamine to H1 receptors.[10][11] This action blocks the downstream effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for symptoms of allergic rhinitis like nasal congestion and a runny nose.[10][11] Furthermore, by blocking histamine's effect on nerve endings, it can alleviate itching and sneezing.[10]
The antagonism of the H1 receptor by Thonzylamine interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[2] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[2]
Caption: H1 Receptor Antagonism by Thonzylamine.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, literature provides insights into the methodologies used for its synthesis and analysis.
4.1. Synthesis
The preparation of this compound involves the treatment of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine, as described in U.S. Patent 2,465,865.[1][12][13]
Caption: Synthesis of this compound.
4.2. Spectroscopic Determination
A study by Sabry et al. (2000) describes the spectroscopic determination of this compound in nasal drops.[1] While the full paper is not available, such methods typically involve measuring the absorbance of a solution containing the compound at a specific wavelength. Another study details spectrophotometric and spectrofluorimetric methods based on the König reaction.[14] This reaction, between dicyclohexylcarbodiimide (B1669883) (DCC), this compound (THAH), and dimethylbarbituric acid (DMBA), produces an orange-yellow fluorescent product.[14]
The key parameters for this analytical method are summarized below:
| Parameter | Spectrophotometric Method | Spectrofluorimetric Method | Reference |
| Absorption Maximum | 492 nm | - | [14] |
| Emission Maximum | - | 518 nm (λex=492 nm) | [14] |
| Linear Range | 8-20 µg/mL | 0.2-2.0 µg/mL | [14] |
| Detection Limit | 0.29 µg/mL | 0.018 µg/mL | [14] |
Toxicological Data
Toxicological studies have been conducted to determine the safety profile of Thonzylamine.
| Study Type | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Guinea Pigs | Oral | 493 mg/kg (base) | [1] |
| Chronic Toxicity | Rats | Oral | No observable toxic effects up to 200 mg/kg/day for 91 days | [11] |
| Human Study | Humans | - | No observable toxic effects up to 300 mg/day for up to 4 days | [11] |
Therapeutic Applications
This compound is indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[10][11] It is often found in combination with other active ingredients in over-the-counter medications.[11] The usual dose is 50 mg taken up to four times daily.[7]
References
- 1. This compound [drugfuture.com]
- 2. PathWhiz [pathbank.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 63-56-9,this compound | lookchem [lookchem.com]
- 5. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | 63-56-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Thonzylamine [medbox.iiab.me]
- 13. Thonzylamine - Wikipedia [en.wikipedia.org]
- 14. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Thonzylamine Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine with anticholinergic properties.[1][2][3][4] It is primarily indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[1][3] This technical guide provides a comprehensive review of the known pharmacokinetics and pharmacodynamics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established mechanisms of action for its drug class and presents a framework of standard experimental protocols for its comprehensive evaluation.
Pharmacodynamics
Mechanism of Action
This compound functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of effects, including vasodilation, increased vascular permeability, and stimulation of sensory nerves, leading to the characteristic symptoms of an allergic reaction such as nasal congestion, runny nose, and itching.[1][2] Thonzylamine, by competing with histamine for these receptor sites, effectively blocks these downstream effects.[1][2] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[5] Additionally, Thonzylamine exhibits anticholinergic activity.[3][4]
Signaling Pathway
The antagonism of the H1 receptor by this compound interferes with the G-protein coupled receptor signaling pathway. Histamine binding to the H1 receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. By blocking the initial histamine binding, Thonzylamine attenuates this entire signaling cascade.
Pharmacokinetics
General Experimental Protocols for Pharmacokinetic Assessment
A comprehensive understanding of the pharmacokinetic profile of a compound like this compound would necessitate a series of in vitro and in vivo studies.
-
Metabolic Stability: Incubation of this compound with liver microsomes or hepatocytes would be performed to identify the primary metabolizing enzymes (e.g., cytochrome P450 isoforms) and to determine its intrinsic clearance.[6]
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods would be utilized to quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability.
-
Cell Permeability: Caco-2 cell monolayer assays would be conducted to predict intestinal absorption and to identify whether the compound is a substrate for efflux transporters like P-glycoprotein.[6]
-
Animal Models: Pharmacokinetic studies would be conducted in animal models (e.g., rats, dogs) following intravenous and oral administration to determine key parameters.[7]
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be developed to quantify this compound concentrations in plasma and other biological matrices.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.[9][10]
-
Radiolabeled Studies: Administration of radiolabeled this compound (e.g., with ¹⁴C) in human ADME studies would provide definitive information on mass balance, routes of excretion, and metabolite profiling.[11]
Data Summary
Due to the limited availability of specific experimental data for this compound in the cited literature, a quantitative data table cannot be provided at this time. The table below is presented as a template to be populated as data becomes available from future research.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Template)
| Parameter | Value | Species/System | Method | Reference |
| Pharmacokinetics | ||||
| Bioavailability (F) | Data not available | |||
| Half-life (t½) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Clearance (CL) | Data not available | |||
| Plasma Protein Binding (%) | Data not available | |||
| Pharmacodynamics | ||||
| H1 Receptor Binding Affinity (Ki) | Data not available | |||
| IC50 | Data not available |
Conclusion
This compound is a first-generation antihistamine that effectively mitigates allergic symptoms through competitive antagonism of the histamine H1 receptor. While its pharmacodynamic mechanism is well-understood within the context of its drug class, a detailed and quantitative characterization of its pharmacokinetic properties remains to be elucidated through dedicated in vitro and in vivo studies. The experimental frameworks outlined in this guide provide a roadmap for future research that would be essential for a comprehensive understanding of this compound's disposition and for any further drug development efforts.
References
- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacodynamics of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thonzylamine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
Thonzylamine Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzylamine (B1214278) hydrochloride, one of the earliest first-generation antihistamines, emerged in the mid-20th century as a significant therapeutic agent for allergic conditions. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that characterized this compound. It includes a detailed examination of its synthesis, preclinical pharmacology, and early clinical evaluation. Quantitative data from historical studies are presented in structured tables, and key experimental protocols are detailed to offer a complete scientific perspective. Furthermore, this guide illustrates the core signaling pathway of thonzylamine hydrochloride and a representative experimental workflow using Graphviz diagrams, adhering to modern visualization standards for clarity and precision.
Introduction
The discovery of antihistamines in the 1930s and their clinical introduction in the 1940s marked a pivotal moment in the management of allergic diseases.[1][2] Thonzylamine, also known as neohetramine, was part of this first wave of H1 receptor antagonists.[3] As a member of the ethylenediamine (B42938) class of antihistamines, it offered relief from the symptoms of hay fever, urticaria, and other allergic reactions by competitively inhibiting the action of histamine (B1213489) at the H1 receptor.[1][2] This document delves into the key scientific milestones that led to the development and understanding of this compound, providing a technical resource for researchers in pharmacology and drug development.
Discovery and History
The quest for effective antihistamines began with the work of Bovet and Staub at the Pasteur Institute in the 1930s.[2] Their research laid the groundwork for the development of the first clinically useful antihistamines in the early 1940s. Following this, a number of pharmaceutical companies in the United States and Europe initiated programs to discover and develop novel antihistaminic compounds.
Thonzylamine was synthesized in the late 1940s, with the key patent for its preparation being granted to Harris L. Friedman and Alexander V. Tolstouhov in 1949.[4] The compound was introduced for clinical use under the trade name Neohetramine. Early clinical studies in the late 1940s and early 1950s explored its efficacy and safety for various allergic conditions, including its potential use for the common cold.[5][6]
Chemical Synthesis
The seminal synthesis of thonzylamine was detailed in U.S. Patent 2,465,865.[4] The process involves a multi-step procedure starting from readily available chemical precursors.
Experimental Protocol: Synthesis of Thonzylamine
The following protocol is an interpretation of the synthesis described in the 1949 patent by Friedman and Tolstouhov.[4]
Step 1: Preparation of the Sodium Salt of 2-(p-methoxybenzyl)aminopyrimidine
-
Suspend 54 g of 2-(p-methoxybenzyl)aminopyrimidine and 12.0 g of sodamide in 250 cc of toluene.
-
Reflux the suspension for 31 hours.
Step 2: Synthesis of Thonzylamine
-
To the prepared sodium salt of 2-(p-methoxybenzyl)aminopyrimidine, add 28.1 g of dimethylaminoethyl chloride.
-
Reflux the mixture with continuous stirring for 26 hours.
-
Following the reaction, the product, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)pyrimidine (thonzylamine), is worked up. The free base is described as an oily liquid.[4]
Step 3: Formation of this compound
-
The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as acetone, to yield crystalline this compound.[4]
Preclinical Pharmacology
Early preclinical studies were crucial in characterizing the pharmacological profile of thonzylamine, establishing its antihistaminic activity and safety in animal models.
Mechanism of Action
Thonzylamine functions as a competitive antagonist of the histamine H1 receptor.[1][2] By binding to the receptor, it prevents histamine from eliciting its characteristic effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1] This antagonism forms the basis of its therapeutic effects in allergic rhinitis, urticaria, and other histamine-mediated conditions.[7] As a first-generation antihistamine, thonzylamine can also cross the blood-brain barrier, leading to central nervous system effects like sedation.[7]
Toxicity Studies
Acute toxicity studies were performed in rodents to determine the lethal dose (LD50) of thonzylamine. These early studies provided essential safety data before human trials could be initiated.
| Toxicity Data for Thonzylamine | |
| Test | Result |
| Oral LD50 (Guinea Pig) | 493 mg/kg |
| Oral LD50 (Mouse) | 245 mg/kg |
| Human Chronic Dosing (4 days) | No observable toxic effects at up to 300 mg/day |
Early Clinical Studies
The initial clinical evaluation of this compound focused on its efficacy in treating allergic conditions and its side effect profile in human subjects.
Allergic Conditions
Clinical investigations in the late 1940s demonstrated the effectiveness of thonzylamine in providing symptomatic relief for patients with hay fever and other allergic manifestations. These studies were foundational in establishing its place in the therapeutic armamentarium of the time.
The Common Cold
Some early clinical trials also explored the use of thonzylamine for the prophylaxis and treatment of the common cold.[5] While these studies reported some positive outcomes, the role of antihistamines in treating the common cold has since been a subject of debate, with later research suggesting limited efficacy for this indication.
Pharmacokinetics
As a first-generation antihistamine, the pharmacokinetic profile of thonzylamine is expected to be similar to other drugs in its class. However, specific quantitative data for thonzylamine is not extensively available in modern literature.
| Pharmacokinetic Parameters (General for First-Generation Antihistamines) | |
| Parameter | Value |
| Absorption | Readily absorbed after oral administration |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
| Half-life | Varies, typically in the range of 4-6 hours |
| Protein Binding | Data not available for thonzylamine |
| Bioavailability | Data not available for thonzylamine |
Conclusion
This compound holds a significant place in the history of pharmacology as one of the pioneering first-generation antihistamines. Its discovery and development in the 1940s provided a much-needed therapeutic option for individuals suffering from allergic disorders. The foundational preclinical and clinical studies, though lacking the rigorous design of modern clinical trials, successfully established its efficacy and safety profile for the time. This technical guide has aimed to consolidate the available historical and scientific information on this compound, offering a valuable resource for researchers and professionals in the field of drug development and pharmacology. The detailed synthesis, mechanism of action, and early experimental data provide a comprehensive look into the origins of this important therapeutic agent.
References
- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US2465865A - P-methoxybenzyl - Google Patents [patents.google.com]
- 5. Clinical Trials of Antihistaminic Drugs in Prevention and Treatment of the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
Thonzylamine Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine and anticholinergic agent.[1] Its therapeutic effects in treating conditions like allergic rhinitis are primarily attributed to its interaction with histamine (B1213489) H1 receptors.[1] As with many first-generation antihistamines, its pharmacological profile is not limited to a single receptor but extends to other receptor systems, notably muscarinic acetylcholine (B1216132) receptors, which underlies some of its side effects. This document provides a technical guide to the receptor binding affinity of Thonzylamine, detailing its mechanism of action, the experimental protocols used to characterize such interactions, and the relevant signaling pathways.
Receptor Binding Profile
Thonzylamine competes with histamine for binding at H1 receptor sites.[1] This antagonistic action prevents the downstream effects of histamine, such as vasodilation and increased vascular permeability, thereby alleviating allergy symptoms.[2][3] Additionally, its classification as an anticholinergic agent indicates an affinity for muscarinic acetylcholine receptors.[4]
Data Presentation: Comparative Receptor Affinities
To provide context for the expected binding profile of Thonzylamine, the following table summarizes the range of binding affinities (Kᵢ values) observed for various first-generation H1-receptor antagonists at both histamine H1 and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound Class | Receptor Target | Typical Kᵢ Range (nM) | Reference |
| First-Generation Antihistamines | Histamine H₁ Receptor | High Affinity (Low nM) | [5] |
| (e.g., Mequitazine, Cyproheptadine) | Muscarinic Receptors | 5.0 - 38 | [5] |
| First-Generation Antihistamines | Histamine H₁ Receptor | High Affinity (Low nM) | [5] |
| (e.g., Mepyramine, Terfenadine) | Muscarinic Receptors | 3,600 - 30,000 | [5] |
This table illustrates the significant variability in muscarinic receptor affinity among first-generation antihistamines, which accounts for the differing severity of anticholinergic side effects.
Signaling Pathways
The primary therapeutic target of Thonzylamine, the histamine H1 receptor, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[6][7] Upon histamine binding, the receptor activates a cascade that leads to the characteristic physiological responses of an allergic reaction. Thonzylamine, by acting as an antagonist, blocks the initiation of this pathway.
Experimental Protocols
The binding affinity of compounds like this compound to the histamine H1 receptor is typically determined using a competitive radioligand binding assay. This method measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.
Key Experiment: [³H]Mepyramine Radioligand Binding Assay
This assay is a standard method for characterizing the affinity of ligands for the histamine H1 receptor.[8][9]
1. Materials and Reagents:
-
Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells) or from tissues with high H1 receptor density (e.g., guinea-pig cerebellum).[10]
-
Radioligand: [³H]Mepyramine, a potent H1 receptor antagonist.[11]
-
Test Compound: this compound (or other unlabeled ligands).
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin) to determine binding to non-receptor sites.[8]
-
Assay Buffer: e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12]
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[8][12]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Mepyramine) at a fixed concentration, and varying concentrations of the unlabeled test compound (Thonzylamine).[12]
-
Equilibrium: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[8][12]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the specific binding of [³H]Mepyramine against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
Conclusion
This compound functions as a histamine H1 receptor antagonist, a mechanism it shares with other first-generation antihistamines. While its precise binding affinities for the H1 receptor and secondary targets like muscarinic receptors are not documented in widely available literature, its pharmacological activity is well-established. The experimental protocols, particularly competitive radioligand binding assays, provide a robust framework for quantifying these interactions. A comprehensive understanding of its receptor binding profile is essential for optimizing its therapeutic use and for the development of future compounds with improved selectivity and reduced side effects.
References
- 1. PathWhiz [pathbank.org]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Unveiling the Molecular Targets of Thonzylamine Hydrochloride: A Technical Guide
For Immediate Release
Primary Biological Target: Histamine (B1213489) H1 Receptor
Thonzylamine hydrochloride's principal mechanism of action is as an antagonist of the Histamine H1 receptor.[1][2][3][4][5] By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively mitigates the downstream signaling pathways responsible for allergic responses. This antagonism alleviates symptoms such as vasodilation, increased vascular permeability, and pruritus associated with allergic rhinitis and other hypersensitivity reactions.
Secondary Biological Target: Muscarinic Acetylcholine (B1216132) Receptors
This compound is also recognized for its anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors.[4][5][6][7] This activity is a common characteristic of first-generation antihistamines and contributes to some of their side effects. The antagonism of muscarinic receptors can lead to effects such as dryness of the mouth and potential central nervous system effects.
Quantitative Binding Data
Despite a comprehensive review of scientific literature, specific quantitative binding affinities (Kᵢ, IC₅₀, or EC₅₀ values) for this compound at the Histamine H1 receptor and muscarinic acetylcholine receptors are not publicly available. The following table is presented as a template for the type of data that would be generated through the experimental protocols described below.
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Thonzylamine HCl | Histamine H1 Receptor | Radioligand Binding | [³H]-Mepyramine | Data not available | Data not available | - | |
| Thonzylamine HCl | Muscarinic M1 Receptor | Radioligand Binding | [³H]-Pirenzepine | Data not available | Data not available | - | |
| Thonzylamine HCl | Muscarinic M2 Receptor | Radioligand Binding | [³H]-AF-DX 384 | Data not available | Data not available | - | |
| Thonzylamine HCl | Muscarinic M3 Receptor | Radioligand Binding | [³H]-4-DAMP | Data not available | Data not available | - | |
| Thonzylamine HCl | Muscarinic M4 Receptor | Radioligand Binding | [³H]-Himbacine | Data not available | Data not available | - | |
| Thonzylamine HCl | Muscarinic M5 Receptor | Radioligand Binding | [³H]-4-DAMP | Data not available | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of this compound for its biological targets.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the Histamine H1 receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells expressing the human Histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the various concentrations of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Mepyramine to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Muscarinic Receptor Subtype Radioligand Binding Assay
This protocol can be adapted to determine the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5) by using subtype-selective cell lines and radioligands.
1. Materials:
-
Membrane Preparations: Membranes from cells individually expressing each human muscarinic receptor subtype (M1, M2, M3, M4, M5).
-
Radioligands:
-
M1: [³H]-Pirenzepine
-
M2: [³H]-AF-DX 384
-
M3: [³H]-4-DAMP
-
M4: [³H]-Himbacine
-
M5: [³H]-4-DAMP (in cells lacking M3)
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., Atropine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Other materials: As listed for the H1 receptor binding assay.
2. Procedure and Data Analysis: The procedure and data analysis are analogous to the Histamine H1 Receptor Radioligand Binding Assay, with the substitution of the appropriate muscarinic receptor membrane preparation and corresponding radioligand for each subtype being investigated.
Signaling Pathway
The primary therapeutic effect of this compound is mediated through the blockade of the Histamine H1 receptor signaling pathway. The following diagram illustrates this mechanism.
References
- 1. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 7. go.drugbank.com [go.drugbank.com]
Thonzylamine Hydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of thonzylamine (B1214278) hydrochloride, a first-generation antihistamine. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents key molecular and procedural pathways through detailed diagrams.
Physicochemical Properties of Thonzylamine Hydrochloride
This compound is the salt form of thonzylamine, an ethylenediamine (B42938) derivative. It presents as a white crystalline powder with a faint odor. The hydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound.
Solubility Profile
The solubility of this compound has been characterized in several common pharmaceutical solvents. The data, compiled from various sources, is presented in Table 1. The compound exhibits high solubility in aqueous and polar protic solvents, and limited solubility in non-polar organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Quantitative Data (g/mL) |
| Water | Very Soluble / Freely Soluble | 1:1[1][2] |
| Alcohol (Ethanol) | Freely Soluble | 1:6[1][2] |
| Chloroform | Freely Soluble | 1:4[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not specified |
| Ether | Practically Insoluble | Not specified |
| Benzene | Practically Insoluble | Not specified |
Note: The ratio (e.g., 1:1) indicates 1 gram of solute in the specified volume (mL) of the solvent.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] It is considered the gold standard for its reliability.[4] The following is a detailed methodology representative of how the solubility of this compound can be determined.
3.1 Materials and Equipment
-
This compound API
-
Solvent of interest (e.g., purified water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
3.2 Procedure
-
Preparation of Solvent: Prepare the desired solvent. If using a buffer, accurately prepare and record the final pH.
-
Addition of Excess Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[5]
-
Equilibration: Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the flasks to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot and filter it using a syringe filter or centrifuge the sample at high speed.[3] This step must be performed carefully to avoid including any solid particles.
-
Sample Preparation for Analysis: Immediately after filtration or centrifugation, dilute the clear, saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the API is used for quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]
Visualizations
4.1 Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Thonzylamine acts as a competitive antagonist at the histamine H1 receptor.[7][8] By blocking the binding of histamine to this G-protein coupled receptor, it inhibits the downstream signaling cascade that leads to allergic symptoms.[9][10]
Caption: Mechanism of action of Thonzylamine HCl at the H1 receptor.
4.2 Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining equilibrium solubility.
References
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scielo.br [scielo.br]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 10. PathWhiz [pathbank.org]
An In-depth Technical Guide on the Stability and Degradation Profile of Thonzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It functions as a histamine (B1213489) H1-receptor antagonist and also possesses anticholinergic properties.[3][4] It is utilized in pharmaceutical formulations, often in combination with other active ingredients, for the relief of allergy symptoms and nasal congestion.[1][5] A thorough understanding of its stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing thonzylamine hydrochloride. This technical guide provides a comprehensive overview of the available information on the stability of this compound, including its chemical properties, potential degradation pathways, and methodologies for stability-indicating analysis.
Chemical and Physical Properties
This compound is the hydrochloride salt of thonzylamine.[2] It is a white crystalline powder with a faint odor.[6] The key chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | [6] |
| Molecular Formula | C₁₆H₂₃ClN₄O | [2] |
| Molecular Weight | 322.83 g/mol | [2][6] |
| CAS Number | 63-56-9 | [1][2] |
| Appearance | White crystalline powder | [1][6] |
| Solubility | Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether.[2] | [2] |
| Melting Point | 173-176 °C | [2] |
| pH (2% aqueous solution) | 5.1-5.7 | [1][2][6] |
| Stability | Stable, but incompatible with strong oxidizing agents.[1] | [1] |
Stability and Degradation Profile
Detailed public studies specifically outlining the degradation pathways and products of this compound are limited. However, based on its chemical structure, which contains susceptible functional groups such as an ether, tertiary amines, and a pyrimidine (B1678525) ring, several degradation pathways can be anticipated under forced degradation conditions.
Potential Degradation Pathways
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance.[7][8] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
-
Hydrolysis: The ether linkage in the p-methoxybenzyl group may be susceptible to cleavage under strong acidic conditions. The amide-like linkage of the pyrimidine ring could also be a site for hydrolysis.
-
Oxidation: The tertiary amine groups and the electron-rich aromatic ring are potential sites for oxidation, which could lead to the formation of N-oxides and other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light could potentially lead to photolytic cleavage or rearrangement of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.
A hypothetical degradation pathway for this compound is depicted in the following diagram:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thonzylamine Impurities | SynZeal [synzeal.com]
- 7. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thonzylamine Hydrochloride: A Comprehensive Technical Safety and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data and pharmacological properties of thonzylamine (B1214278) hydrochloride. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Chemical and Physical Properties
Thonzylamine hydrochloride is a white crystalline powder with a faint odor.[1][2][3] It is the monohydrochloride salt of thonzylamine, an ethylenediamine (B42938) derivative.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃ClN₄O | [1] |
| Molecular Weight | 322.83 g/mol | [1][4] |
| CAS Number | 63-56-9 | [1][2] |
| Melting Point | 173-176 °C | [3][4] |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether and benzene.[2][3] | [2][3] |
| pH (2% aqueous solution) | 5.0 - 6.0 | [2][3] |
| Appearance | White crystalline powder | [1][2][3] |
Safety and Hazard Information
This compound is classified as acutely toxic if swallowed and harmful in contact with skin.[2]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
Precautionary Statements
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[2]
Acute Toxicity
The following acute toxicity data is derived from a 1948 study by Scudi, Reinhard, and Dreyer.
| Species | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Oral | 420 |
| Mouse | Intraperitoneal | 205 |
| Guinea Pig | Oral | 493 |
Source: Experimental data for Neohetramine (this compound)
Experimental Protocols
Determination of Acute Toxicity (LD₅₀)
The following is a generalized protocol for determining the median lethal dose (LD₅₀) of a substance like this compound in small mammals, consistent with the methodologies of the mid-20th century.
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile saline or distilled water)
-
Healthy, young adult animals of a specific strain (e.g., Swiss albino mice, Hartley guinea pigs), housed in appropriate conditions with access to food and water.
-
Syringes and gavage needles for oral or intraperitoneal administration.
-
Animal balances for accurate weighing.
Methodology:
-
Dose Range Finding: A preliminary study is conducted on a small number of animals to determine the approximate range of doses that cause mortality. This involves administering a wide range of doses to individual animals to identify the dose that causes no mortality and the dose that causes 100% mortality.
-
Main Study:
-
Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (receiving only the vehicle). Each group should consist of an equal number of male and female animals (e.g., 5-10 animals per group).
-
A series of graded doses of this compound, based on the range-finding study, are prepared.
-
The substance is administered to the animals, typically via oral gavage or intraperitoneal injection. The volume administered is kept constant across all groups.
-
Animals are observed for a set period (e.g., 24-48 hours, with extended observation for up to 14 days for delayed effects). Observations include signs of toxicity (e.g., convulsions, respiratory distress) and mortality.
-
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value is then calculated using a recognized statistical method, such as the Karber-Berens method.
Assessment of Antihistaminic Activity (Protection against Histamine-Induced Bronchoconstriction)
This generalized protocol describes a common method used to evaluate the efficacy of an antihistamine in protecting against histamine-induced bronchospasm in guinea pigs.
Objective: To assess the ability of this compound to antagonize the bronchoconstrictor effects of histamine (B1213489).
Materials:
-
This compound
-
Histamine acid phosphate
-
Healthy adult guinea pigs
-
A whole-body plethysmograph or a similar apparatus to measure respiratory distress.
-
A nebulizer to generate a histamine aerosol.
Methodology:
-
Baseline Measurement: A guinea pig is placed in the plethysmograph, and its baseline respiratory pattern is recorded.
-
Histamine Challenge: The animal is exposed to an aerosol of a standardized histamine solution for a fixed period. The time until the onset of respiratory distress (e.g., coughing, labored breathing) is recorded as the pre-challenge time.
-
Drug Administration: The animal is treated with a specific dose of this compound, typically administered orally or intraperitoneally. A control group receives the vehicle.
-
Post-Treatment Histamine Challenge: After a predetermined time to allow for drug absorption, the animal is again challenged with the histamine aerosol under the same conditions as the initial challenge. The time to the onset of respiratory distress is recorded as the post-challenge time.
-
Data Analysis: The percentage of protection is calculated for each animal using the formula: % Protection = ((Post-challenge time - Pre-challenge time) / Pre-challenge time) * 100 A significant increase in the time to onset of respiratory distress in the drug-treated group compared to the control group indicates antihistaminic activity.
Mechanism of Action and Signaling Pathway
Thonzylamine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1-receptor.[5] It competes with free histamine for binding to H1-receptors on effector cells. This action blocks the effects of histamine, such as vasodilation, increased capillary permeability, and bronchoconstriction, thereby alleviating the symptoms of allergic reactions.[5]
The binding of histamine to the H1-receptor, a G-protein coupled receptor, activates the Gq/11 protein. This initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can ultimately lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[5] By blocking the initial binding of histamine, this compound inhibits this entire signaling cascade.
Caption: this compound signaling pathway.
Handling and Storage
Storage: Store in a cool, dry place, away from light. Keep the container tightly closed. For long-term storage, refrigeration is recommended.[1]
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[2]
Stability and Reactivity
This compound is stable under recommended storage conditions.[2][3] It is incompatible with strong oxidizing agents.[2][3] As a weak organic acid, it can react with bases.[1][3]
This document is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most current and detailed safety information.
References
- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Thonzylamine Hydrochloride for Scientific Professionals
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of research-grade Thonzylamine hydrochloride. This document details commercial sources, key quantitative data, experimental protocols, and the underlying signaling pathways, offering a vital resource for utilizing this compound in a research setting.
This compound is a first-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Its utility in research extends to studies of allergic reactions, hypersensitivity, and the broader investigation of histamine-mediated signaling pathways. This guide aims to equip researchers with the necessary technical information to effectively source and employ this compound in their experimental workflows.
Commercial Suppliers and Quantitative Data
A critical first step in research is the procurement of high-quality reagents. This compound is available from several reputable commercial suppliers who specialize in providing compounds for research and development purposes. The table below summarizes key quantitative data from a selection of these suppliers to facilitate comparison and selection. It is important to note that purity and other specifications can vary between batches, and researchers should always refer to the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information for a specific lot.
| Supplier | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| MedChemExpress | ≥98.0% | White to off-white solid | C₁₆H₂₃ClN₄O | 322.83 | DMSO: ≥32 mg/mL |
| Selleck Chemicals | ≥98.03% (HPLC) | White to off-white solid | C₁₆H₂₂N₄O (free base) | 286.37 (free base) | DMSO: 57 mg/mL (199.04 mM) |
| TargetMol | 99.67% | White to off-white solid | C₁₆H₂₃ClN₄O | 322.83 | Water: Soluble |
| Cayman Chemical | ≥98% | A crystalline solid | C₁₆H₂₂N₄O・HCl | 322.8 | DMSO: ≥10 mg/mL, Water: ≥20 mg/mL, Ethanol: ≥20 mg/mL |
| Santa Cruz Biotechnology | - | Crystalline | C₁₆H₂₂N₄O・HCl | 322.83 | - |
Histamine H1 Receptor Signaling Pathway
This compound exerts its effects by competitively inhibiting the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor initiates a signaling cascade that is central to the allergic response. Understanding this pathway is crucial for interpreting experimental results.
Caption: Histamine H1 receptor signaling pathway initiated by histamine and inhibited by this compound.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to robust scientific inquiry. Below are generalized methodologies for key experiments used to characterize the activity of histamine H1 receptor antagonists like this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro: Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
[³H]-Pyrilamine (a radiolabeled H1 antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, [³H]-Pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a high concentration of an unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Pyrilamine) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: Calcium Flux Functional Assay
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, a key downstream event in H1 receptor signaling.
Objective: To determine the functional antagonist potency (IC50) of this compound.
Materials:
-
A cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Histamine.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the H1 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the histamine-induced calcium response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo: Guinea Pig Model of Histamine-Induced Bronchoconstriction
This in vivo model assesses the ability of this compound to protect against histamine-induced bronchoconstriction, a key feature of the allergic response.
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.
Materials:
-
Male Hartley guinea pigs.
-
This compound.
-
Histamine dihydrochloride (B599025).
-
Saline solution.
-
Whole-body plethysmograph to measure airway resistance.
Procedure:
-
Administer this compound or vehicle (e.g., saline) to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a specified pretreatment time, place the conscious and unrestrained guinea pig in the whole-body plethysmograph.
-
Allow the animal to acclimatize to the chamber.
-
Expose the guinea pig to an aerosolized solution of histamine dihydrochloride for a set period.
-
Continuously monitor and record respiratory parameters, such as specific airway resistance (sRaw) or Penh (enhanced pause), throughout the histamine challenge.
-
Calculate the percentage of protection afforded by this compound by comparing the peak bronchoconstrictor response in the treated group to that in the vehicle-treated control group.
-
Determine the ED50 (the dose of this compound that provides 50% protection) from the dose-response curve.
Experimental and Logical Workflows
To effectively plan and execute research involving this compound, a structured workflow is essential. The following diagram illustrates a typical experimental progression from initial characterization to in vivo validation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Thonzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that acts as a competitive antagonist at the histamine (B1213489) H1 receptor. Like many first-generation antihistamines, it also possesses anticholinergic properties. A thorough in vitro characterization of this compound is crucial for understanding its pharmacological profile, including its potency, selectivity, and potential for off-target effects such as cytotoxicity.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the antihistaminic, anticholinergic, and cytotoxic effects of this compound. The protocols are designed to be adaptable for researchers in drug discovery and development.
Data Presentation
A comprehensive search of publicly available scientific literature did not yield specific quantitative in vitro data (e.g., Kᵢ, IC₅₀, pA₂) for this compound for the assays described below. The following tables are therefore presented as templates. To illustrate their use, comparative data for other well-characterized first-generation antihistamines are included where available. Researchers are encouraged to populate these tables with their own experimental data for this compound.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Source | Kᵢ (nM) |
| Thonzylamine HCl | [³H]mepyramine | e.g., HEK293 cells expressing human H1 receptor | Data not available |
| Mepyramine | [³H]mepyramine | Guinea pig brain | 1.3 |
| Diphenhydramine | [³H]mepyramine | Guinea pig brain | 15 |
Table 2: Functional Histamine H1 Receptor Antagonism
| Compound | Assay Type | Cell Line | Endpoint | IC₅₀ (nM) |
| Thonzylamine HCl | Calcium Mobilization | e.g., CHO-K1 cells expressing human H1 receptor | Inhibition of histamine-induced Ca²⁺ release | Data not available |
| Mepyramine | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Inhibition of histamine-induced Ca²⁺ release | 20[1] |
| Diphenhydramine | Calcium Mobilization | U373 MG cells | Inhibition of histamine-induced Ca²⁺ release | 2.8 |
Table 3: Anticholinergic Activity
| Compound | Assay Type | Tissue/Cell Source | pA₂ |
| Thonzylamine HCl | Inhibition of carbachol-induced contraction | e.g., Guinea pig trachealis muscle | Data not available |
| Diphenhydramine | Inhibition of carbachol-induced contraction | Guinea pig trachealis muscle | 6.8 |
| Promethazine | Inhibition of carbachol-induced contraction | Guinea pig trachealis muscle | 7.8[2] |
Table 4: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |
| Thonzylamine HCl | M₁, M₂, M₃ | e.g., [³H]NMS | Data not available |
| Diphenhydramine | M₁ | [³H]pirenzepine | 130 |
| Diphenhydramine | M₂ | [³H]AF-DX 384 | 240 |
| Diphenhydramine | M₃ | [³H]4-DAMP | 150 |
Table 5: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Thonzylamine HCl | e.g., HepG2, A549 | e.g., MTT, Neutral Red | e.g., 24, 48, 72 | Data not available |
| Doxorubicin (example) | A549 | MTT | 72 | 0.1 - 1 |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.
Workflow Diagram:
Caption: Workflow for H1 Receptor Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of this compound or a reference compound.
-
A fixed concentration of the radioligand, [³H]mepyramine (e.g., 1-2 nM).
-
The cell membrane preparation.
-
-
For non-specific binding determination, include wells with a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mepyramine).
-
For total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Dry the filter plate and add liquid scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Histamine H1 Receptor Antagonism: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by histamine, a key signaling event following H1 receptor activation.
Signaling Pathway Diagram:
Caption: H1 Receptor-Mediated Calcium Signaling.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to near confluency.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
-
Add serial dilutions of this compound or a reference antagonist to the wells and incubate for a predetermined time.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of histamine (e.g., the EC₈₀ concentration) to all wells to stimulate the H1 receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the histamine-only control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Anticholinergic Activity Assay: Isolated Guinea Pig Trachealis Muscle Contraction
This ex vivo assay assesses the ability of this compound to inhibit muscle contractions induced by a cholinergic agonist, providing a measure of its anticholinergic activity.[2]
Workflow Diagram:
Caption: Workflow for Trachealis Muscle Contraction Assay.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Experimental Setup:
-
Connect the tracheal rings to an isometric force transducer to record muscle tension.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
-
Contraction Measurement:
-
Generate a cumulative concentration-response curve for the cholinergic agonist carbachol to establish a baseline response.
-
Wash the tissues and allow them to return to baseline tension.
-
Add a single concentration of this compound to the organ bath and incubate for a set period (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve for carbachol in the presence of this compound.
-
Repeat this process with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the rightward shift in the carbachol concentration-response curve caused by each concentration of this compound.
-
Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve.
-
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound using a colorimetric assay such as the MTT or Neutral Red uptake assay.
Workflow Diagram:
Caption: General Workflow for In Vitro Cytotoxicity Assay.
Methodology:
-
Cell Culture and Seeding:
-
Select appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung).
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same solvent concentration used for the drug) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (the concentration of the drug that causes a 50% reduction in cell viability) from the dose-response curve.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity and functional activity at the histamine H1 receptor, its anticholinergic properties, and its potential for cytotoxicity, researchers can gain a comprehensive understanding of its therapeutic potential and safety profile. The provided templates for data presentation and detailed methodologies are intended to guide the experimental design and data analysis for drug development professionals.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Thonzylamine Hydrochloride
Application Note
Introduction
Thonzylamine hydrochloride is an antihistamine agent used to relieve symptoms of allergic conditions such as hay fever and other respiratory allergies. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring sensitivity, specificity, and efficiency.
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Reagents: Phosphoric acid or formic acid.
-
Standard: this compound reference standard.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (Consult specific validated method for ratio) |
| Flow Rate | 1.0 mL/min (Typical, requires optimization) |
| Injection Volume | 10 µL (Typical, requires optimization) |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | To be determined based on UV spectrum (e.g., 230-280 nm) |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[1]
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and the acidifier in the desired ratio. For example, a starting point could be a mixture of acetonitrile and a phosphoric acid solution. The final solution should be filtered through a 0.45 µm filter and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilutions can be made from the stock solution to create calibration standards of varying concentrations.
-
Sample Preparation: For pharmaceutical dosage forms, an appropriate extraction method should be developed and validated to ensure complete recovery of the analyte from the matrix. The final sample solution should be filtered through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established and monitored to ensure the validity of the analytical results.
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | To be determined (e.g., >0.999) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | To be determined (e.g., <2%) |
| Accuracy (% Recovery) | To be determined (e.g., 98-102%) |
Conclusion
The described HPLC method provides a framework for the reliable and accurate quantification of this compound in pharmaceutical preparations. The use of a reverse-phase C18 column with an acetonitrile-based mobile phase is a common and effective approach for the analysis of antihistamines.[2] It is essential to perform a full method validation according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes establishing specificity, linearity, accuracy, precision, and robustness.
References
Application Note: Analysis of Thonzylamine Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Thonzylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Thonzylamine, an antihistamine and anticholinergic drug, requires robust analytical methods for quality control and pharmacokinetic studies.[1][2][3] This document provides a step-by-step experimental protocol, including sample preparation, GC-MS parameters, and data analysis. The presented method is designed to be a reliable and reproducible approach for the determination of Thonzylamine in various sample matrices.
Introduction
This compound is a first-generation antihistamine used to relieve symptoms of the common cold and allergic rhinitis.[2] Accurate and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical formulations and biological samples. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[4][5] This application note outlines a GC-MS method for the analysis of Thonzylamine, which as a hydrochloride salt, requires conversion to its more volatile free base form for successful gas chromatographic analysis.[6]
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for a similar amine hydrochloride compound and is designed to extract the free base of Thonzylamine for GC-MS analysis.[6]
-
Sample Weighing: Accurately weigh a sample containing approximately 10 mg of this compound.
-
Dissolution: Dissolve the sample in 10 mL of 0.5 M hydrochloric acid (HCl).
-
Alkalinization: Add 25% (v/v) ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the solution becomes alkaline (pH > 10). This converts the this compound salt to its free base, which is more soluble in organic solvents.
-
Extraction: Transfer the alkaline solution to a separatory funnel and add 20 mL of chloroform (B151607). Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Collect the lower organic layer (chloroform) containing the Thonzylamine free base.
-
Repeat Extraction: Perform a second extraction of the aqueous layer with another 20 mL of chloroform to ensure complete recovery.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) to achieve a final concentration of approximately 10 µg/mL.[7]
-
Vial Transfer: Transfer the final solution to a GC autosampler vial for analysis.
GC-MS Parameters
The following instrumental parameters are recommended for the analysis of Thonzylamine. These are based on general principles for similar compounds and may require optimization.[8][9][10]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standard solutions of Thonzylamine. The following table presents hypothetical quantitative data for a linearity study.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 63,211 |
| 10 | 124,876 |
| 25 | 310,987 |
| 50 | 625,432 |
Mass Spectral Data
The mass spectrum of Thonzylamine (the free base) is expected to show characteristic fragmentation patterns. Based on public database information, the following prominent ions may be observed.[2]
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 121 | 99.99 |
| 58 | 67.90 |
| 72 | 13.90 |
| 71 | 13.40 |
| 215 | 11.40 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. The sample preparation procedure effectively converts the hydrochloride salt to its volatile free base for optimal chromatographic performance. The specified GC-MS parameters offer a solid starting point for method development and validation. This approach is suitable for quality control in pharmaceutical manufacturing and can be adapted for various research applications involving the analysis of Thonzylamine.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry | MDPI [mdpi.com]
- 5. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 6. scispace.com [scispace.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. agilent.com [agilent.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of Thonzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is an antihistamine of the ethylenediamine (B42938) class, recognized for its efficacy in alleviating allergic symptoms. As with any pharmaceutical compound, rigorous structural characterization is paramount to ensure its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and standardized protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.
Chemical Structure:
This compound has the following chemical structure:
Caption: Workflow for NMR analysis of this compound.
Conclusion
The protocols and predicted data herein provide a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these methodologies will enable researchers and drug development professionals to reliably verify the structure and purity of this important pharmaceutical compound, ensuring its quality and safety. While predicted data is a useful starting point, it is recommended to confirm assignments with two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous structural elucidation.
Application Notes and Protocols for Cell-Based Assays of Thonzylamine Hydrochloride Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It is recognized for its antagonist activity at the histamine (B1213489) H1 receptor and also possesses anticholinergic properties.[3][4][5] The primary mechanism of action for its antihistaminic effect is the competitive inhibition of histamine binding to H1 receptors.[3][4] This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating symptoms associated with allergic reactions such as vasodilation, increased vascular permeability, and itching.[2][3]
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[2][7] This calcium signaling is a hallmark of H1 receptor activation and serves as a measurable endpoint in various cell-based functional assays.[6][7][8]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its H1 receptor antagonism. The described assays include a competitive binding assay to determine binding affinity and a functional assay measuring calcium flux to quantify antagonist potency.
Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway of the histamine H1 receptor and the mechanism of inhibition by this compound.
Caption: H1 Receptor Signaling and Thonzylamine Inhibition.
Key Experiments and Protocols
Radioligand Binding Assay for H1 Receptor
This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]-mepyramine) for binding to the receptor.
Experimental Workflow:
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [³H]-mepyramine (e.g., 1-2 nM).
-
Serial dilutions of this compound or a reference compound (e.g., unlabeled mepyramine).
-
Cell membrane preparation.
-
-
For non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mepyramine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine, providing a functional measure of its antagonist activity.
Experimental Workflow:
Caption: Workflow for Calcium Flux Functional Assay.
Protocol:
-
Cell Culture:
-
Plate HEK293 cells expressing the H1 receptor (or another suitable cell line like U-373 MG which endogenously expresses H1R) in black, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature. Include wells with buffer only as a control.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of histamine (typically the EC₈₀ concentration to ensure a robust signal) to all wells simultaneously using the instrument's fluidics.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after histamine addition.
-
Normalize the data, with the response in the absence of antagonist set to 100% and the baseline fluorescence set to 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: H1 Receptor Binding Affinity of this compound
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Radioligand | Cell Line |
| Thonzylamine HCl | [Experimental Value] | [Calculated Value] | [³H]-mepyramine | HEK293-H1R |
| Mepyramine (Ref.) | [Experimental Value] | [Calculated Value] | [³H]-mepyramine | HEK293-H1R |
Table 2: Functional Antagonism of H1 Receptor by this compound
| Compound | IC₅₀ (nM) | Assay Type | Agonist (and Conc.) | Cell Line |
| Thonzylamine HCl | [Experimental Value] | Calcium Flux | Histamine (EC₈₀) | HEK293-H1R |
| Cetirizine (Ref.) | [Experimental Value] | Calcium Flux | Histamine (EC₈₀) | HEK293-H1R |
Note: The values in the tables are placeholders and should be populated with experimentally determined data.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the in vitro pharmacological activity of this compound at the histamine H1 receptor. The binding assay directly measures the affinity of the compound for the receptor, while the calcium flux assay provides a functional readout of its antagonist potency in a cellular context. Together, these assays are essential tools for researchers in drug discovery and development to quantify the activity of H1 receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PathWhiz [pathbank.org]
- 3. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 6. innoprot.com [innoprot.com]
- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thonzylamine Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols relevant for investigating the pharmacological effects of Thonzylamine hydrochloride. This compound is a first-generation ethylenediamine (B42938) antihistamine and anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of histamine (B1213489) at H1 receptors.[2][3][4] This document outlines methodologies to assess its antihistaminic, anti-allergic, sedative, and anticholinergic properties, along with general principles for toxicological evaluation.
Pharmacological Profile of this compound
This compound is an H1 histamine receptor antagonist that competes with histamine for binding to H1 receptors, thereby preventing the effects of histamine, such as vasodilation and increased vascular permeability, which lead to nasal congestion and a runny nose.[2][3][4] As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to central nervous system effects like sedation.[5] It also possesses anticholinergic properties.[3][6]
Animal Models for Efficacy and Pharmacodynamic Studies
A variety of animal models can be employed to study the different pharmacological effects of this compound. The choice of model depends on the specific effect being investigated.
Models for Antihistaminic Effects
2.1.1. Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a classic method for evaluating the in vivo efficacy of H1 receptor antagonists.[2][3][5][7][8]
-
Principle: Histamine administration causes bronchoconstriction in guinea pigs, which can be measured as an increase in airway resistance. An effective H1 antagonist will inhibit this response.
-
Experimental Protocol:
-
Animals: Male Hartley guinea pigs (300-400 g) are suitable for this model.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the histamine challenge.
-
Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane). A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for histamine infusion.
-
Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance.
-
Histamine Challenge: A submaximal dose of histamine is administered intravenously to induce a consistent bronchoconstrictor response.
-
Data Analysis: The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated.
-
2.1.2. Histamine-Induced Nasal Symptoms in Mice
This model is useful for assessing the local antihistaminic effects in the upper airways.[9]
-
Principle: Intranasal application of histamine in mice induces nasal rubbing and sneezing, which can be attenuated by antihistamines.[9]
-
Experimental Protocol:
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Drug Administration: this compound can be administered orally or intranasally prior to the histamine challenge.
-
Histamine Challenge: A solution of histamine is instilled into the nasal cavities of the mice.
-
Observation: The number of nasal rubbing motions and sneezes are counted for a defined period (e.g., 15 minutes) after the histamine challenge.
-
Data Analysis: The reduction in the number of sneezes and nasal rubs in the drug-treated group is compared to the vehicle-treated group.
-
Model for Allergic Rhinitis
Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
This is a widely used model to mimic the symptoms of allergic rhinitis in humans.[1][6][10]
-
Principle: Rats are sensitized and then challenged with ovalbumin (OVA) to induce an allergic inflammatory response in the nasal passages, characterized by sneezing, nasal rubbing, and histological changes.
-
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats are suitable for this model.[10]
-
Sensitization: Rats are sensitized by intraperitoneal injections of OVA with an adjuvant (e.g., aluminum hydroxide).[10]
-
Challenge: After a sensitization period, rats are challenged by intranasal administration of OVA solution for several consecutive days.[10]
-
Drug Administration: this compound or a positive control (e.g., loratadine) is administered orally daily before the OVA challenge.[10]
-
Symptom Scoring: The frequency of sneezing and nasal rubbing is observed and scored.
-
Sample Collection: At the end of the study, blood, nasal lavage fluid, and nasal mucosal tissues are collected.
-
Analysis: Serum levels of OVA-specific IgE, histamine, and cytokines (e.g., IL-4, IL-5) are measured. Nasal tissues are examined for eosinophil infiltration and goblet cell hyperplasia.[6][10]
-
Models for Sedative Effects
Locomotor Activity and Sleep Latency in Mice
These models are used to assess the central nervous system depressant effects of drugs.[11]
-
Principle: First-generation antihistamines that cross the blood-brain barrier often cause sedation, which can be measured as a decrease in spontaneous locomotor activity or a reduced latency to sleep.[11]
-
Experimental Protocol (Locomotor Activity):
-
Animals: Male ICR mice are often used.
-
Apparatus: An automated activity monitoring system (e.g., an open field with infrared beams) is used.
-
Procedure: Mice are individually placed in the activity chambers and allowed to habituate. After habituation, this compound or vehicle is administered, and locomotor activity is recorded for a set period.
-
Data Analysis: The total distance traveled, number of movements, and time spent moving are compared between drug-treated and vehicle-treated groups.
-
-
Experimental Protocol (Sleep Latency):
-
Animals: Male mice.
-
Procedure: This test is often performed in conjunction with a sub-hypnotic dose of a barbiturate (B1230296) (e.g., pentobarbital). This compound is administered prior to the barbiturate.
-
Observation: The time taken for the onset of sleep (loss of righting reflex) is measured. A shorter latency to sleep compared to the control group indicates a sedative effect.
-
Model for Anticholinergic Effects
Assessment of Salivary Secretion in Mice
This model evaluates the peripheral anticholinergic (muscarinic receptor antagonist) activity.
-
Principle: Pilocarpine (B147212), a muscarinic agonist, induces salivation. Anticholinergic drugs inhibit this effect.
-
Experimental Protocol:
-
Animals: Male mice.
-
Procedure: this compound or vehicle is administered. After a set time, pilocarpine is injected to stimulate salivation.
-
Sample Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a specific duration to absorb saliva.
-
Data Analysis: The amount of saliva produced is determined by the change in the weight of the cotton balls. The inhibitory effect of this compound is calculated.
-
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species.
-
Principle: The drug is administered to animals, and blood samples are collected at various time points to measure the drug concentration.
-
Experimental Protocol:
-
Animals: Common species for pharmacokinetic studies include rats, mice, and dogs.[12][13][14]
-
Drug Administration: this compound is administered via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected serially from a cannulated vessel (e.g., jugular vein) or via sparse sampling methods.
-
Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of this compound in plasma.[14]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability are calculated using appropriate software.
-
Toxicology Studies
Toxicology studies are performed to assess the safety profile of this compound.[15][16]
-
Principle: Animals are administered single or repeated doses of the drug to identify potential adverse effects and determine a no-observed-adverse-effect level (NOAEL).[17]
-
Acute Toxicity (Single Dose):
-
Repeated-Dose Toxicity:
-
Objective: To evaluate the toxicological effects of the drug after repeated administration over a specific period (e.g., 28 or 91 days).[15]
-
Protocol: At least two species, a rodent and a non-rodent, are typically used.[15] The drug is administered daily at three or more dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of tissues are performed. A chronic toxicity study in rats showed no observable toxic effects at doses up to 200 mg/kg/day orally for 91 days.[4]
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs
| Treatment Group | Dose (mg/kg) | n | Increase in Intratracheal Pressure (cmH2O) | % Inhibition |
| Vehicle | - | 8 | 15.2 ± 1.8 | - |
| Thonzylamine HCl | 1 | 8 | 10.5 ± 1.5 | 30.9 |
| Thonzylamine HCl | 3 | 8 | 6.8 ± 1.2** | 55.3 |
| Thonzylamine HCl | 10 | 8 | 3.1 ± 0.9*** | 79.6 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Nasal Symptoms in a Rat Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | n | Number of Sneezes / 15 min | Number of Nasal Rubs / 15 min |
| Normal Control | - | 10 | 2.1 ± 0.5 | 5.3 ± 1.2 |
| Vehicle (OVA-sensitized) | - | 10 | 25.8 ± 3.1 | 48.2 ± 4.5 |
| Thonzylamine HCl | 5 | 10 | 14.3 ± 2.5 | 25.7 ± 3.8 |
| Thonzylamine HCl | 15 | 10 | 8.1 ± 1.9 | 15.4 ± 2.9 |
| *p<0.05, **p<0.01 vs. Vehicle (OVA-sensitized). Data are presented as mean ± SEM. |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| 10 | 450 ± 55 | 1.5 ± 0.3 | 2100 ± 250 | 3.8 ± 0.5 | 65 |
| Data are presented as mean ± SD. |
Table 4: Acute Oral Toxicity of this compound in Rodents
| Species | Strain | Sex | LD50 (mg/kg) (95% CI) |
| Mouse | ICR | M/F | 450 (380-530) |
| Rat | Sprague-Dawley | M/F | 620 (550-700) |
| *Hypothetical data for illustrative purposes. |
Visualizations
Signaling Pathway
References
- 1. [Establishment and evaluation of the SD rat allergic rhinitis model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of melatonin on an ovalbumin-induced allergic rhinitis model in rats [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 11. Sedative effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive UHPLC-MS/MS analytical method for venetoclax in mouse plasma, and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.usamvcluj.ro [journals.usamvcluj.ro]
Application Notes and Protocols for Thonzylamine Hydrochloride in Histamine H1 Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that acts as a potent antagonist of the histamine (B1213489) H1 receptor.[1] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the effects of histamine release, such as vasodilation and increased vascular permeability, which are characteristic of allergic reactions.[2][3] This document provides detailed application notes and experimental protocols for the characterization of this compound as a histamine H1 receptor antagonist, intended for use by researchers in pharmacology and drug development.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H1 receptor. By occupying the receptor binding site, it prevents the agonist, histamine, from binding and initiating the downstream signaling cascade.[2][3] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. This compound blocks this entire cascade by preventing the initial binding of histamine.[1]
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Thonzylamine HCl.
Data Presentation
Table 1: Radioligand Binding Affinity of H1 Receptor Antagonists
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Thonzylamine HCl | [³H]-Mepyramine | HEK293 cells expressing human H1R | To be determined | - |
| Mepyramine | [³H]-Mepyramine | Guinea pig brain | 1.3 | Example Data |
| Diphenhydramine | [³H]-Mepyramine | Human H1R | 24 | Example Data |
| Chlorpheniramine | [³H]-Mepyramine | Human H1R | 3.2 | Example Data |
Table 2: Functional Potency of H1 Receptor Antagonists in a Calcium Mobilization Assay
| Compound | Agonist | Cell Line | IC₅₀ (nM) | Assay Endpoint |
| Thonzylamine HCl | Histamine | CHO-K1 cells expressing human H1R | To be determined | Inhibition of Ca²⁺ influx |
| Mepyramine | Histamine | CHO-K1/H1 cells | 2.5 | Inhibition of Ca²⁺ influx |
| Diphenhydramine | Histamine | HEK293/H1 cells | 40 | Inhibition of Ca²⁺ influx |
| Azelastine | Histamine | CHO-K1/H1 cells | 273 | Inhibition of Ca²⁺ influx[4] |
| Olopatadine | Histamine | CHO-K1/H1 cells | 1369 | Inhibition of Ca²⁺ influx[4] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Objective: To quantify the affinity of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or a high concentration of unlabeled Mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-40 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Mianserin (final concentration 10 µM), 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Mepyramine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Functional Calcium Mobilization Assay
This protocol describes a cell-based functional assay to determine the potency (IC₅₀) of this compound in antagonizing histamine-induced calcium mobilization.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) with supplements.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Pluronic F-127.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells two to three times with assay buffer containing probenecid to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Pre-incubation: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement and Agonist Addition:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Automatically inject a pre-determined concentration of histamine (typically the EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium transient.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC₅₀ value using a four-parameter logistic equation.
-
Calcium Mobilization Assay Workflow
Caption: Workflow for the functional calcium mobilization assay.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the in vitro characterization of this compound as a histamine H1 receptor antagonist. By employing radioligand binding assays and functional calcium mobilization assays, researchers can accurately determine the binding affinity and functional potency of this compound, contributing to a deeper understanding of its pharmacological profile. These studies are essential for the preclinical evaluation of H1 receptor antagonists in the drug discovery and development pipeline.
References
Application Notes and Protocols for the Use of Thonzylamine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Thonzylamine hydrochloride as a reference standard in pharmaceutical analysis. This compound, a first-generation antihistamine, serves as a critical benchmark for the qualitative and quantitative analysis of drug substances and formulations. These guidelines cover its application in spectrophotometric and high-performance liquid chromatography (HPLC) methods, complete with detailed experimental protocols and validation data. Furthermore, this document elucidates the mechanism of action of Thonzylamine as a histamine (B1213489) H1 receptor antagonist through a detailed signaling pathway diagram.
Introduction
This compound is an ethylenediamine (B42938) derivative and a first-generation antihistamine with anticholinergic properties.[1] It is utilized in pharmaceutical formulations, often in combination with other active ingredients, for the relief of symptoms associated with the common cold and allergies.[1][2] As a reference standard, this compound is essential for ensuring the identity, purity, quality, and strength of pharmaceutical products. Its well-characterized physical and chemical properties make it an ideal candidate for method development, validation, and routine quality control testing.[3]
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride |
| CAS Number | 63-56-9 |
| Molecular Formula | C16H23ClN4O |
| Molecular Weight | 322.83 g/mol [3] |
| Appearance | White crystalline powder with a faint odor[3] |
| Solubility | Very soluble in water[3] |
| Melting Point | 173-176 °C |
Mechanism of Action: Histamine H1 Receptor Antagonism
Thonzylamine functions by competing with histamine for binding to H1 histamine receptors.[4] The activation of H1 receptors by histamine, a key mediator in allergic reactions, initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction.[4][5] By acting as an inverse agonist at the H1 receptor, Thonzylamine stabilizes the inactive state of the receptor, thereby blocking the downstream signaling cascade and mitigating the symptoms of allergic reactions.[6]
Signaling Pathway of the H1 Histamine Receptor
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade ultimately results in the physiological manifestations of an allergic response. Thonzylamine, by preventing the initial binding of histamine, effectively inhibits this entire pathway.
Caption: H1 Histamine Receptor Signaling Pathway and the inhibitory action of Thonzylamine HCl.
Analytical Applications and Protocols
This compound reference standard is crucial for the accurate quantification and qualification of the active pharmaceutical ingredient (API) in bulk and finished dosage forms. Below are detailed protocols for its use in spectrophotometric and HPLC analysis.
Spectrophotometric and Spectrofluorimetric Determination
A sensitive method for the determination of this compound is based on its reaction with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883), which results in an orange-yellow fluorescent product.[8][9]
Experimental Protocol:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL.
-
Working Standard Solution Preparation: Dilute the stock solution with methanol to prepare working standards in the concentration range of 8-20 µg/mL for spectrophotometry and 0.2-2.0 µg/mL for spectrofluorimetry.[8]
-
Sample Preparation: Extract a known amount of the powdered tablets or an aliquot of the nasal drops with methanol. Filter the solution and dilute appropriately with methanol to fall within the calibration range.
-
Reaction Procedure: To 1 mL of the standard or sample solution, add 1 mL of 0.1% w/v dimethylbarbituric acid solution and 1 mL of 0.1% w/v dicyclohexylcarbodiimide solution. Mix well and allow the reaction to proceed for 15 minutes at room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting orange-yellow solution at the absorption maximum of 492 nm against a reagent blank.[8]
-
Spectrofluorimetric Measurement: Excite the solution at 492 nm and measure the fluorescence emission at 518 nm.[8]
-
Quantification: Construct a calibration curve by plotting absorbance or fluorescence intensity versus concentration of the working standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary:
| Parameter | Spectrophotometry | Spectrofluorimetry |
| Linearity Range | 8-20 µg/mL[8] | 0.2-2.0 µg/mL[8] |
| Limit of Detection (LOD) | 0.29 µg/mL[8] | 0.018 µg/mL[8] |
| Absorption Maximum (λmax) | 492 nm[8] | - |
| Emission Maximum (λem) | - | 518 nm (λex = 492 nm)[8] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method provides a selective and accurate means for the quantification of this compound.[4][6]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[6]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid. A typical starting ratio is 40:60:0.1 (v/v/v), which can be optimized. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[4][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 272 nm
-
Column Temperature: 30 °C
-
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve a portion of the powdered tablets or an aliquot of the liquid formulation in the mobile phase. Sonicate to ensure complete dissolution, filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. Typical system suitability parameters include tailing factor (≤ 2.0) and relative standard deviation (RSD) for replicate injections (≤ 2.0%).
-
Analysis and Quantification: Inject the blank (mobile phase), standard solutions, and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the regression equation of the calibration curve.
Quantitative Data Summary (Illustrative):
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
Experimental Workflow for HPLC Analysis:
Caption: A typical experimental workflow for the HPLC analysis of Thonzylamine HCl.
Drug Development and Quality Control Applications
The use of this compound as a reference standard is integral throughout the drug development lifecycle.
-
Early Development: In formulation development, it is used to establish and validate analytical methods for the assay and purity of the drug substance. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, are conducted using the reference standard to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9]
-
Clinical Trials: During clinical trials, the reference standard is essential for the quality control of the investigational medicinal product, ensuring that each batch is of consistent quality and strength.
-
Manufacturing and Quality Control: In a commercial manufacturing setting, this compound reference standard is used for the routine release testing of raw materials and finished products. It is also a key component in stability studies to determine the shelf-life of the drug product.[10]
-
Regulatory Submissions: Comprehensive data generated using the reference standard, including method validation reports and stability data, are critical components of regulatory submissions to health authorities.
Conclusion
This compound is a vital reference standard for the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for its use in the accurate and reliable analysis of pharmaceutical products. Adherence to these methodologies will support robust drug development, ensure product quality, and meet regulatory requirements.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. asianjpr.com [asianjpr.com]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Dose-Response Curve of Thonzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It functions as a competitive antagonist of the histamine (B1213489) H1 receptor, effectively blocking the action of endogenous histamine.[1][2][3] This antagonism alleviates symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and itching.[1] These application notes provide a detailed protocol for determining the dose-response curve of this compound using a functional cell-based assay, which is a critical step in characterizing its potency and pharmacological profile.
Mechanism of Action and Signaling Pathway
Thonzylamine exerts its effect by competing with histamine for binding to the H1 receptor. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux is a key downstream event that can be measured to determine the extent of H1 receptor activation or inhibition.
Experimental Protocol: In Vitro Dose-Response Determination via Calcium Mobilization Assay
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the histamine H1 receptor using a fluorescent cell-based calcium mobilization assay.
Principle
The assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a known H1 receptor agonist (histamine). Cells expressing the H1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time. In the presence of an antagonist like Thonzylamine, the response to the agonist is diminished in a dose-dependent manner.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor (e.g., HRH1 Nomad Cell Line).
-
Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Compounds: this compound, Histamine dihydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Assay Kit: Fluo-4 NW or similar calcium-sensitive dye kit (including probenecid (B1678239) solution if required for the cell line).
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture H1-expressing cells to ~80-90% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Thonzylamine (Antagonist): Prepare a 10 mM stock solution in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer to achieve final assay concentrations ranging from, for example, 10 µM to 0.1 nM.
-
Histamine (Agonist): Prepare a stock solution in assay buffer. The final concentration used for stimulation should be the EC80 (the concentration that gives 80% of the maximal response), which must be predetermined in an agonist dose-response experiment. A typical starting point is ~100 nM.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Prepare the calcium-sensitive dye solution according to the manufacturer's protocol. This may include the addition of probenecid to prevent dye leakage.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Assay Performance (using a fluorescence plate reader):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to measure fluorescence (e.g., Ex/Em = 494/525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add a specific volume (e.g., 25 µL) from the Thonzylamine dilution plate to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
After incubation, program the instrument to add a specific volume (e.g., 25 µL) of the EC80 histamine solution to all wells.
-
Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the calcium flux.
-
Data Analysis
-
Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalization: Normalize the data by setting the average response of control wells (agonist only, no antagonist) to 100% and the average response of baseline wells (no agonist) to 0%.
-
Dose-Response Curve Fitting: Plot the normalized response (%) against the logarithm of the Thonzylamine concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 value, which is the concentration of Thonzylamine that produces 50% inhibition of the agonist response, is derived from the fitted curve.
Data Presentation
Table 1: Representative Binding Affinity Data for a First-Generation Antihistamine
This table summarizes the inhibitory constant (Ki), a measure of binding affinity, for the representative compound Mepyramine against the human histamine H1 receptor. A lower Ki value indicates higher binding affinity.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) |
| Mepyramine | Human Histamine H1 | [³H]mepyramine | Radioligand Binding | ~2.3 |
Note: Data is representative of a typical first-generation ethylenediamine antihistamine and is used for illustrative purposes. The Ki was derived from the IC50 using the Cheng-Prusoff equation.[4]
Table 2: Example Dose-Response Data for IC50 Determination
This table shows example data that would be generated from the calcium mobilization assay described above.
| Thonzylamine Conc. (nM) | Log [Thonzylamine] | % Inhibition (Mean) | Std. Deviation |
| 10000 | 4.00 | 98.5 | 2.1 |
| 3333 | 3.52 | 95.2 | 3.5 |
| 1111 | 3.05 | 89.8 | 4.1 |
| 370 | 2.57 | 78.3 | 5.3 |
| 123 | 2.09 | 62.1 | 4.8 |
| 41 | 1.61 | 45.4 | 3.9 |
| 13.7 | 1.14 | 28.7 | 3.2 |
| 4.6 | 0.66 | 15.6 | 2.5 |
| 1.5 | 0.18 | 8.9 | 1.9 |
| 0.5 | -0.30 | 4.1 | 1.2 |
| 0 | - | 0.0 | 1.5 |
Derived Parameters from Non-Linear Regression:
| Parameter | Value |
| IC50 | ~50 nM |
| Hill Slope | ~1.1 |
| R² | >0.99 |
Note: The data in Table 2 is hypothetical and serves to illustrate the expected results from the described protocol. The IC50 value is an estimate based on the expected potency range for a first-generation antihistamine.
References
Application Notes and Protocol: Thonzylamine Hydrochloride for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine that acts as a potent and selective H1 histamine (B1213489) receptor antagonist.[1] In cellular and molecular biology, it is utilized as a tool to investigate histamine-mediated signaling pathways and to study its effects on various cell types in the context of allergic reactions, inflammation, and other physiological processes.[2] Thonzylamine functions by competitively inhibiting the binding of histamine to the H1 receptor, thereby blocking the subsequent activation of downstream signaling cascades, such as the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium.[1] These application notes provide a detailed protocol for the proper dissolution and use of Thonzylamine hydrochloride in cell culture experiments to ensure reproducibility and mitigate potential artifacts from solvent toxicity or poor solubility.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Solubility of this compound
This compound exhibits varying solubility depending on the solvent. For cell culture applications, preparing a concentrated stock solution in an organic solvent is recommended to facilitate accurate dilution into aqueous culture media.
| Solvent | Solubility | Notes |
| Water | Very Soluble[1][2] | While highly soluble, direct dissolution in aqueous media for stock preparation is not recommended as it may alter the pH and osmolarity of the final culture medium. A 2% aqueous solution has a pH between 5.0 and 6.0.[1] |
| Ethanol | Freely Soluble[1] | Can be used as a solvent, but the final concentration in cell culture should be kept low (<0.5%) to avoid cytotoxicity. |
| DMSO | Suitable for stock solution preparation. | Vendor information can be conflicting, with some describing it as "slightly soluble".[3][4] However, preparing a 10-50 mM stock solution is standard practice for cell culture use. Ensure the final DMSO concentration in the medium is non-toxic to cells. |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)
This protocol describes the preparation of a 20 mM stock solution. Adjust calculations based on the desired concentration. The molecular weight of this compound is 322.83 g/mol .
-
Pre-treatment: Bring the this compound powder and sterile DMSO to room temperature.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For example, to make 1 mL of a 20 mM stock solution, weigh 6.46 mg. Calculation: 0.020 mol/L * 0.001 L * 322.83 g/mol = 0.00646 g = 6.46 mg
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL).
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If sterility is a concern, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for at least one year when stored at -80°C.[3]
Protocol for Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C before use.
-
Serial Dilution (Recommended): To achieve low micromolar concentrations in the final culture volume, it is best to perform a serial dilution. First, make an intermediate dilution of the stock solution in pre-warmed medium.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the culture vessel containing cells and medium. Pipette the solution directly into the medium (not onto the cells) and gently swirl the plate or flask to ensure even distribution.
-
CRITICAL NOTE: The final concentration of DMSO in the cell culture medium must be kept at a non-toxic level, typically below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experimental design. This consists of treating a set of cells with the same final concentration of DMSO used in the experimental wells, but without the this compound.
-
Visualized Workflow and Mechanism of Action
Caption: Experimental workflow for preparing Thonzylamine HCl for cell culture.
Caption: Signaling pathway antagonized by this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitate forms in medium upon dilution | The concentration of Thonzylamine HCl exceeds its solubility limit in the aqueous medium. | Lower the final concentration. Ensure the stock solution is added to pre-warmed (37°C) medium and mix immediately. Perform a serial dilution to avoid a sharp solvent change. |
| Unexpected cytotoxicity or altered cell morphology | The final concentration of Thonzylamine HCl is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is <0.5% (ideally <0.1%). Always run a vehicle control. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution have degraded the compound. Inaccurate pipetting of small volumes. | Prepare single-use aliquots of the stock solution. Use calibrated pipettes and consider making an intermediate dilution for better accuracy when preparing the final working solution. |
Safety Precautions
This compound is a pharmacologically active compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and direct contact with skin and eyes.
References
Application Notes and Protocols for Thonzylamine Hydrochloride in Drug Formulation Studies
Introduction
Thonzylamine (B1214278) hydrochloride is a first-generation ethylenediamine (B42938) derivative antihistamine and anticholinergic agent.[1][2][3] It functions as a competitive histamine (B1213489) H1 receptor antagonist, effectively blocking the action of histamine. This mechanism alleviates symptoms associated with allergic reactions, such as vasodilation and increased vascular permeability, which lead to nasal congestion and runny nose.[4][5] Thonzylamine hydrochloride is primarily used for the symptomatic relief of conditions like hay fever (allergic rhinitis), the common cold, and other upper respiratory allergies.[1][4][5] It is commonly formulated in oral liquids, tablets, nasal drops, and ophthalmic solutions, often in combination with other active pharmaceutical ingredients (APIs) like decongestants (e.g., phenylephrine) or cough suppressants.[4][6][7]
These application notes provide essential data and protocols for researchers and formulation scientists working with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an API is fundamental for successful formulation development. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-[(4-Methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyrimidinyl-1,2-ethanediamine monohydrochloride | [3] |
| Molecular Formula | C₁₆H₂₃ClN₄O | [1][3][8] |
| Molecular Weight | 322.83 g/mol | [2][3][8] |
| Appearance | White crystalline powder with a faint odor | [2][8] |
| Melting Point | 173-176 °C | [3][5][9] |
| Solubility | Freely soluble in water; Soluble in alcohol and chloroform; Practically insoluble in ether; Slightly soluble in DMSO | [3][8][10] |
| pH (2% aq. solution) | 5.1 - 5.7 | [3][8] |
| pKa (Strongest Basic) | 8.62 (Predicted) | [1] |
| logP | 2.4 - 2.6 (Predicted) | [1][5] |
Application Note 1: Aqueous Formulation Development Workflow
Objective: To outline a systematic approach for the development of stable and effective aqueous formulations of this compound, such as nasal sprays or ophthalmic drops.
Key Considerations for Aqueous Formulations:
-
Solubility and Concentration: Thonzylamine HCl is freely soluble in water, simplifying the development of aqueous solutions.[3][8] The target concentration should be based on the desired therapeutic dose.
-
pH and Buffer Selection: The formulation pH should be maintained within a range that ensures API stability and minimizes irritation at the site of application. A pH of 5.1-5.7 is a good starting point, reflecting the natural pH of a 2% solution.[3][8] Citrate or phosphate (B84403) buffers are commonly used.
-
Tonicity: For nasal and ophthalmic preparations, the formulation should be isotonic to avoid discomfort. Tonicity can be adjusted using agents like sodium chloride or dextrose.
-
Preservation: If the formulation is intended for multi-dose use, a suitable antimicrobial preservative (e.g., benzalkonium chloride, edetate disodium) must be included to prevent microbial growth.
-
Viscosity: For some applications, such as nasal sprays, viscosity-modifying agents (e.g., hypromellose) may be added to increase residence time at the site of action.
Application Note 2: Quantification of this compound
Objective: To provide a sensitive and validated analytical method for the determination of this compound in pharmaceutical dosage forms like tablets and nasal drops.
Methodology: A spectrophotometric and spectrofluorimetric method based on the König reaction has been reported.[6] The reaction involves coupling thonzylamine HCl with dimethylbarbituric acid (DMBA) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to produce an orange-yellow, fluorescent product. This method is suitable for quality control and content uniformity testing.
Key Analytical Parameters:
| Parameter | Spectrophotometry | Spectrofluorimetry |
| Absorption Max (λmax) | 492 nm | 492 nm (Excitation) |
| Emission Max (λem) | N/A | 518 nm |
| Linear Range | 8 - 20 µg/mL | 0.2 - 2.0 µg/mL |
| Detection Limit (LOD) | 0.29 µg/mL | 0.018 µg/mL |
Source: J Pharm Biomed Anal. 2000 Mar;22(2):257-64.[6]
Application Note 3: Mechanism of Action - H1 Receptor Antagonism
Objective: To visually represent the signaling pathway of the histamine H1 receptor and illustrate the antagonistic action of thonzylamine.
Pathway Description: Histamine binding to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade leads to the physiological effects of an allergic response, including vasodilation and increased vascular permeability.[4][5] Thonzylamine acts by competitively binding to the H1 receptor, preventing histamine from initiating this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of a Benchmark 0.1% w/v Aqueous Nasal Solution
1. Materials and Equipment:
-
This compound API
-
Sodium Chloride
-
Disodium Edetate (EDTA)
-
Benzalkonium Chloride (50% solution)
-
Sodium Phosphate Monobasic and Dibasic (for buffer)
-
Purified Water
-
Analytical balance, pH meter, volumetric flasks, magnetic stirrer.
2. Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution (pH ~6.0) by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in Purified Water.
-
Dissolution: In a calibrated vessel, add approximately 80% of the final volume of the phosphate buffer.
-
While stirring, add and dissolve Disodium Edetate (e.g., 0.1 g/L).
-
Add and dissolve this compound (1.0 g/L for a 0.1% solution).
-
Add and dissolve Sodium Chloride for tonicity adjustment (e.g., ~8.0 g/L, adjust based on calculations for isotonicity).
-
Preservative Addition: Add Benzalkonium Chloride solution (e.g., 0.2 mL/L of a 50% solution to achieve 0.01%).
-
pH Adjustment: Check the pH of the solution and adjust to the target pH (e.g., 5.5 ± 0.2) using dilute NaOH or HCl if necessary.
-
Final Volume: Add the phosphate buffer to reach the final target volume and stir until homogeneous.
-
Filtration: Filter the solution through a 0.22 µm filter for sterilization and clarification.
Protocol 2: Spectrophotometric Quantification of Thonzylamine HCl
This protocol is adapted from J Pharm Biomed Anal. 2000 Mar;22(2):257-64.[6]
1. Reagent Preparation:
-
Thonzylamine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of thonzylamine HCl and dissolve in 100 mL of purified water.
-
Standard Solutions: Prepare a series of standard solutions ranging from 8 to 20 µg/mL by diluting the stock solution with purified water.
-
DCC Solution (0.5% w/v): Dissolve 0.5 g of dicyclohexylcarbodiimide in 100 mL of acetonitrile.
-
DMBA Solution (0.5% w/v): Dissolve 0.5 g of dimethylbarbituric acid in 100 mL of acetonitrile.
2. Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of thonzylamine HCl.
-
Transfer to a 100 mL volumetric flask, add ~70 mL of water, sonicate for 15 minutes, and dilute to volume with water.
-
Filter the solution, discarding the first portion of the filtrate.
-
Dilute the filtrate with water to achieve a final concentration within the linear range (8-20 µg/mL).
3. Analytical Procedure:
-
To a 10 mL volumetric flask, add 1 mL of the sample or standard solution.
-
Add 1 mL of the DCC solution.
-
Add 1 mL of the DMBA solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to volume with acetonitrile.
-
Measure the absorbance at 492 nm against a reagent blank prepared in the same manner without the analyte.
-
Construct a calibration curve from the standard solutions and determine the concentration of thonzylamine HCl in the sample.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apicule.com [apicule.com]
- 3. This compound [drugfuture.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thonzylamine-Phenylephrine-Dextromethorphan Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thonzylamine HCl [chembk.com]
- 10. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
Application Note and Protocol: Spectrophotometric Determination of Thonzylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine and anticholinergic agent. Accurate and precise quantification of Thonzylamine HCl in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document outlines detailed protocols for the spectrophotometric determination of Thonzylamine hydrochloride, providing a sensitive, cost-effective, and reliable analytical approach. The primary method detailed is based on a colorimetric reaction, which enhances specificity and sensitivity compared to direct UV spectrophotometry.
Principle of the Method
The primary spectrophotometric method is based on the König reaction. This compound (THAH) reacts with dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylbarbituric acid (DMBA). This coupling reaction produces an orange-yellow, fluorescent product that can be quantified by measuring its absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of Thonzylamine HCl in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using the König reaction.
| Parameter | Derivative Spectrophotometry |
| Maximum Wavelength (λmax) | 494 nm[1] |
| Linearity Range | 8 - 20 µg/mL[1] |
| Limit of Detection (LOD) | 0.29 µg/mL[1] |
| Molar Absorptivity | Not Reported |
| Correlation Coefficient (r) | Not Reported |
| Stability of Colored Product | At least 2 hours[1] |
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of this compound.
1. Materials and Reagents
-
This compound (Reference Standard)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylbarbituric acid (DMBA)
-
Methanol (B129727) (Analytical Grade)
-
Pharmaceutical preparations (Tablets, Nasal Drops)
-
Distilled or Deionized Water
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Preparation of Reagent Solutions
-
Standard Thonzylamine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of Thonzylamine HCl reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations within the linear range (e.g., 8, 10, 12, 15, 20 µg/mL).
-
Dicyclohexylcarbodiimide (DCC) Solution: Prepare a suitable concentration of DCC in methanol.
-
Dimethylbarbituric acid (DMBA) Solution: Prepare a suitable concentration of DMBA in methanol.
3. Sample Preparation
-
Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a known amount of Thonzylamine HCl into a volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with methanol. Filter the solution and make further dilutions with methanol as necessary to bring the concentration within the calibration range.
-
Nasal Drops: Transfer an accurate volume of the nasal drop formulation into a volumetric flask. Dilute with methanol to a known volume. Further dilute with methanol to achieve a concentration within the analytical range.
4. Spectrophotometric Measurement Procedure
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution, the sample solution, and a blank (methanol).
-
Add a specified volume of the DMBA solution to each flask.
-
Add a specified volume of the DCC solution to each flask.
-
Mix the contents of the flasks thoroughly.
-
Allow the reaction to proceed for the optimized time at the optimized temperature.
-
Dilute the solutions to the mark with methanol.
-
Measure the absorbance of the resulting orange-yellow solution at the wavelength of maximum absorption (λmax = 492 nm) against the reagent blank. For derivative spectrophotometry, measure the first-derivative signal at 494 nm[1].
-
Construct a calibration curve by plotting the absorbance (or derivative signal) versus the concentration of the standard solutions.
-
Determine the concentration of Thonzylamine HCl in the sample solution from the calibration curve.
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of dilutions of the standard solution.
-
Accuracy: Determined by recovery studies using the standard addition method.
-
Precision: Evaluated by replicate analyses of the same sample (repeatability) and on different days (intermediate precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Visualizations
References
Application Notes and Protocols for Thonzylamine Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzylamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It functions as an antagonist at the histamine (B1213489) H1 receptor, a G protein-coupled receptor (GPCR), thereby blocking the effects of histamine in the body. This action alleviates symptoms associated with allergic reactions, such as vasodilation and increased vascular permeability. Understanding the binding affinity of this compound to the H1 receptor is crucial for elucidating its pharmacological profile and for the development of new and improved antihistaminic agents.
Competitive binding assays are a fundamental tool for determining the affinity of a ligand, such as this compound, for its receptor. These assays measure the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand from the receptor. The data generated from these experiments, most notably the inhibitory constant (Kᵢ), provides a quantitative measure of the test compound's binding affinity.
This document provides detailed application notes and a generalized protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the histamine H1 receptor.
Data Presentation: Comparative Binding Affinities of H1 Receptor Antagonists
| Compound | Class | Receptor | Kᵢ (nM) |
| Mepyramine | First Generation (Ethylenediamine) | Histamine H1 | ~1-5 |
| Diphenhydramine | First Generation (Ethanolamine) | Histamine H1 | ~10-50 |
| Chlorpheniramine | First Generation (Alkylamine) | Histamine H1 | ~1-10 |
| Cetirizine | Second Generation | Histamine H1 | ~3-10 |
| Loratadine | Second Generation | Histamine H1 | ~20-50 |
| Fexofenadine | Second Generation | Histamine H1 | ~10-100 |
Signaling Pathway of the Histamine H1 Receptor
This compound, as an H1 receptor antagonist, blocks the initiation of a downstream signaling cascade mediated by the Gq alpha subunit of the G protein. The binding of histamine to the H1 receptor typically activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses associated with allergic inflammation.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for the Histamine H1 Receptor
This protocol describes a general method for determining the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]mepyramine.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293T cells transiently or stably expressing the human histamine H1 receptor, or guinea pig cerebellum membranes.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow:
Caption: Experimental Workflow for Competitive Binding Assay.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source (cells or tissue) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine (at a final concentration near its Kₑ, e.g., 1-5 nM), and 100 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine, and 100 µL of the non-specific binding control (e.g., 10 µM mianserin).
-
Competitive Binding: Add 50 µL of receptor membrane suspension, 50 µL of [³H]mepyramine, and 100 µL of varying concentrations of this compound. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60-120 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters three to four times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the CPM of the total binding wells.
-
Inhibition Curve: Plot the percentage of specific binding of [³H]mepyramine as a function of the log concentration of this compound.
-
IC₅₀ Determination: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine (the IC₅₀ value) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]mepyramine).
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The competitive radioligand binding assay is a robust and sensitive method for determining the binding affinity of this compound for the histamine H1 receptor. The detailed protocol provided herein serves as a comprehensive guide for researchers. While specific binding data for this compound is not widely reported in recent literature, the comparative data for other antihistamines offers a valuable benchmark. Accurate determination of the Kᵢ value for this compound will contribute significantly to a more complete understanding of its pharmacology and its place within the broader landscape of H1 receptor antagonists.
Troubleshooting & Optimization
Technical Support Center: Improving Thonzylamine Hydrochloride Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Thonzylamine (B1214278) hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Thonzylamine hydrochloride?
A1: this compound is described as a white crystalline powder.[1][2] While it is reported to be "very soluble" in water and "freely soluble" in alcohol and chloroform, some predictive models estimate its water solubility to be around 0.733 mg/mL.[2][3] It is also reported to be practically insoluble in ether and benzene (B151609) and slightly soluble in DMSO.[2][4] The pH of a 2% aqueous solution is between 5.0 and 6.0.[2] This discrepancy between the qualitative description and predicted quantitative value highlights the importance of empirical solubility testing in your specific vehicle.
Q2: My this compound is not dissolving well in aqueous solutions for my in vivo study. What are my options?
A2: For in vivo studies, especially when higher concentrations are needed, aqueous solutions alone may not be sufficient. You have several options to improve solubility:
-
Co-solvent Systems: A mixture of solvents can significantly enhance solubility. A commonly used vehicle for in vivo administration of various compounds is a co-solvent system.[4]
-
Suspending Agents: For oral administration, particularly at higher doses, creating a uniform suspension is a viable strategy.[4]
-
Cyclodextrins: These are molecules known to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
Q3: What is a recommended starting co-solvent formulation for this compound?
A3: A general-purpose co-solvent system that can be a good starting point for many in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[4] The ratios can be adjusted based on the required concentration and the tolerance of the animal model.[4]
Q4: Can I use this compound as a suspension for oral gavage?
A4: Yes, preparing a homogeneous suspension is a recommended method for oral gavage, especially with larger doses.[4] A common suspending agent used for this purpose is 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[6]
Q5: How can I visually assess the solubility of this compound in my chosen vehicle?
A5: A simple visual inspection can provide a preliminary assessment of solubility. A properly dissolved compound will result in a clear, particle-free solution. If you observe any cloudiness, haziness, or visible particles, it indicates that the compound has not fully dissolved or has precipitated out of solution. For more quantitative analysis, techniques like UV-Vis spectrophotometry can be used to measure the concentration of the dissolved compound after filtration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃ClN₄O | [3] |
| Molecular Weight | 322.84 g/mol | [3] |
| Appearance | White crystalline powder | [2][7] |
| Melting Point | 173-176 °C | [2] |
| pH (2% aqueous solution) | 5.0 - 6.0 | [2] |
| Predicted Water Solubility | 0.733 mg/mL | [3] |
| Qualitative Solubility | Very soluble in water; Freely soluble in alcohol and chloroform; Practically insoluble in ether and benzene; Slightly soluble in DMSO | [2][4][7] |
Table 2: Common Vehicles for In Vivo Administration of this compound
| Vehicle Type | Composition Example | Recommended Administration Route | Key Considerations | Reference(s) |
| Co-solvent System | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | Intravenous, Intraperitoneal, Oral Gavage | Adjust solvent ratios based on required concentration and animal tolerance. Ensure final DMSO concentration is as low as possible. | [4][8] |
| Suspension | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water or saline | Oral Gavage | Ideal for higher doses. Ensure the suspension is homogeneous before each administration. | [4][6] |
| Aqueous Solution | Saline or Phosphate-Buffered Saline (PBS) | Intravenous, Intraperitoneal, Oral Gavage | May be suitable for lower concentrations, but solubility can be a limiting factor. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent system suitable for various administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 1 mL solution at 1 mg/mL, weigh 1 mg of the compound.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex until the solution is clear and homogeneous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline/PBS: Add 450 µL of sterile saline or PBS to the solution. Vortex one final time to ensure a homogeneous solution.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a 5 mg/mL suspension of this compound in 0.5% CMC-Na.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Sterile graduated cylinder
-
Spatula
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Heat 80 mL of sterile water or saline to 60-70°C on a magnetic stirrer.
-
Slowly add 0.5 g of CMC-Na to the heated water/saline while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with sterile water or saline.[6]
-
-
Weigh this compound: Weigh the required amount of this compound powder. For a 10 mL suspension at 5 mg/mL, weigh 50 mg.
-
Prepare the Suspension:
-
Place the weighed this compound in a sterile container.
-
Gradually add the 0.5% CMC-Na solution while triturating or stirring to form a smooth paste.
-
Continue adding the CMC-Na solution incrementally up to the final volume, ensuring the suspension is well-mixed and homogeneous.
-
-
Homogenization: For a more uniform suspension, use a homogenizer or sonicator.
-
Storage and Use: Store the suspension at 2-8°C. Before each use, shake the suspension vigorously to ensure a uniform distribution of the drug.
Troubleshooting Guide
Issue 1: Precipitation is observed after adding the co-solvent mixture to the aqueous phase (saline/PBS).
| Possible Cause | Suggested Solution |
| Rapid addition of aqueous phase: Adding the aqueous phase too quickly to the organic solvent mixture can cause localized high concentrations and shock precipitation. | Add the saline or PBS dropwise to the organic solvent mixture while continuously and vigorously vortexing. |
| Concentration exceeds solubility limit: The final concentration of this compound in the vehicle may be too high. | Try preparing a lower concentration of the drug. If a higher dose is necessary, consider using a suspension for oral administration. |
| Temperature change: A significant drop in temperature during preparation can decrease solubility. | Ensure all components are at room temperature before mixing. Gentle warming (to no more than 37°C) may help in redissolving the precipitate, but be cautious about the stability of the compound at elevated temperatures. |
Issue 2: The prepared solution/suspension appears cloudy or contains visible particles.
| Possible Cause | Suggested Solution |
| Incomplete dissolution: The compound may not have fully dissolved in the initial solvent (e.g., DMSO). | Ensure the this compound is completely dissolved in the initial organic solvent before adding other components. Sonication can aid in dissolution. |
| Poor quality of reagents: Impurities in the solvents or the drug itself can act as nucleation sites for precipitation. | Use high-purity, sterile reagents and solvents. Filter the final solution through a 0.22 µm syringe filter if appropriate for the administration route (e.g., intravenous). |
| For suspensions, inadequate homogenization: The drug particles may not be uniformly dispersed in the suspending vehicle. | Vigorously shake the suspension before each use. For better uniformity, use a homogenizer during preparation. |
Issue 3: The solution is clear initially but precipitates over time.
| Possible Cause | Suggested Solution |
| Unstable formulation: The prepared solution may not be stable at the storage temperature. | Prepare the formulation fresh before each experiment. If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, light protection) and duration.[9] |
| pH shift: Changes in the pH of the solution over time can affect the solubility of a hydrochloride salt. | Prepare the formulation in a buffered solution (e.g., PBS) to maintain a stable pH. The pH of a 2% aqueous solution of this compound is between 5.0 and 6.0.[2] |
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound formulations.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63-56-9 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cas 63-56-9,this compound | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Thonzylamine Hydrochloride Stability in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for thonzylamine (B1214278) hydrochloride in aqueous solutions?
A1: Based on its chemical structure, which includes a pyrimidine (B1678525) ring and an ethylenediamine (B42938) backbone, the primary stability concerns for thonzylamine hydrochloride in aqueous solutions are susceptibility to hydrolysis under both acidic and basic conditions, potential for oxidation, and photodegradation. The stability is highly dependent on pH, temperature, and exposure to light.
Q2: At what pH is this compound expected to be most stable?
A2: A 2% aqueous solution of this compound has a pH between 5.1 and 5.7.[1] Generally, for compounds with amine functionalities, a slightly acidic pH range helps to maintain stability by protonating the amines, which can reduce their susceptibility to oxidation. However, extreme pH values (highly acidic or alkaline) are likely to catalyze hydrolytic degradation of the pyrimidine ring. The optimal pH for stability should be determined experimentally.
Q3: Is this compound sensitive to light?
A3: The pyrimidine ring system can be susceptible to photolytic decomposition.[2] Therefore, it is recommended to protect aqueous solutions of this compound from light to prevent potential photodegradation.
Q4: Can temperature affect the stability of this compound solutions?
A4: Yes, elevated temperatures can accelerate the rate of chemical degradation.[3] It is advisable to store stock solutions and experimental samples at controlled room temperature or under refrigeration, as specified by the manufacturer, to minimize thermal degradation.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products have not been reported, potential degradation pathways could involve cleavage of the ether linkage, hydrolysis of the pyrimidine ring, or N-dealkylation of the ethylenediamine chain. Forced degradation studies are necessary to identify the actual degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in aqueous solution over a short period. | pH-driven hydrolysis: The pH of the solution may be too acidic or too basic, leading to the degradation of the pyrimidine ring. | - Adjust the pH of the solution to a range of 5.0-6.0 and monitor stability.- Use a suitable buffer system to maintain the pH.- Prepare fresh solutions before use. |
| Oxidation: The tertiary amine groups in the molecule may be susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen. | - Use deoxygenated water to prepare solutions.- Consider adding an antioxidant to the formulation if compatible.- Store solutions in tightly sealed containers. | |
| Discoloration or precipitation in the solution. | Degradation Product Formation: The observed changes may be due to the formation of insoluble degradation products. | - Analyze the solution using a stability-indicating method like HPLC to identify and quantify degradation products.- Filter the solution through a 0.22 µm filter before use, but be aware that this removes the precipitate without addressing the underlying stability issue. |
| Photodegradation: Exposure to ambient or UV light can cause degradation. | - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions. | |
| Inconsistent experimental results. | Solution Instability: Degradation of this compound during the course of the experiment can lead to variable results. | - Prepare fresh solutions for each experiment.- Establish the stability of the compound under your specific experimental conditions (e.g., in your cell culture media or analytical diluent) over the duration of the experiment. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations and should be adapted based on the observed stability of the compound.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified duration.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent drug from any degradation products.
-
A good starting point for HPLC method development would be a C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.
-
Use a PDA detector to check for peak purity and to identify the UV maxima of the parent compound and any degradants.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of results from a forced degradation study. Actual results would need to be determined experimentally.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 10% | 1 |
| Thermal | - | 48 | 70 | 8% | 1 |
| Photolytic | ICH Q1B | - | 25 | 12% | 2 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for thonzylamine HCl instability.
References
Technical Support Center: Thonzylamine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Thonzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. This compound is a white crystalline powder and is very soluble in water.[1] As a salt of a weak base, it behaves as a weak organic acid in solution, with a pH of 5.1-5.7 in a 2% aqueous solution.[1] These properties influence the choice of mobile phase pH and column chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃ClN₄O | [1] |
| Molecular Weight | 322.83 g/mol | [1] |
| Melting Point | 173-176°C | [2] |
| Solubility | Very soluble in water | [1] |
| pH (2% aq. solution) | 5.1 - 5.7 | [1] |
Q2: What is a recommended starting HPLC method for this compound analysis?
A2: For basic compounds like Thonzylamine, a reverse-phase HPLC method is typically the starting point.[3] The goal is to keep the analyte in a consistent, non-ionized, or fully ionized state to ensure good peak shape and retention. Given that Thonzylamine is a basic compound, using an acidic mobile phase is a common strategy to ensure it is fully protonated and behaves predictably.[4]
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 or C8 column (5 µm particle size) | Provides good hydrophobic retention for organic molecules.[5] |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and a buffer (e.g., phosphate (B84403) or acetate) | Acetonitrile or methanol are common organic modifiers. Buffers ensure a stable pH.[4] |
| pH | Acidic (pH 3-4) | To ensure the basic amine is fully ionized, which can lead to better peak shape and retention.[4] |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 - 40°C | To improve reproducibility and efficiency.[4] |
| Detection | UV, wavelength to be determined (start with ~230 nm) | This compound contains a chromophore. The optimal wavelength should be determined by scanning. |
| Injection Volume | 5 - 20 µL | A typical injection volume for analytical HPLC. |
Q3: How does mobile phase pH affect the analysis of this compound?
A3: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like Thonzylamine.
-
Acidic pH (e.g., pH 3-4): At a pH well below the pKa of the amine groups, Thonzylamine will be fully protonated (ionized). This can improve peak shape by minimizing secondary interactions with the silica (B1680970) backbone of the stationary phase.[4]
-
Basic pH (e.g., pH > 7.5): At a pH above the pKa, the amine groups will be in their neutral, non-ionized form. This increases hydrophobicity and retention on a reverse-phase column.[5] However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[5]
For robustness, starting with an acidic pH is often preferred for basic compounds on standard silica-based columns.[3]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds. It is often caused by strong interactions between the analyte and the stationary phase.
Table 3: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The basic amine groups on Thonzylamine can interact with acidic silanol groups on the silica surface of the column, causing tailing. Solution: Lower the mobile phase pH to 3-4 to fully protonate the amine, reducing these interactions.[4] Consider using an end-capped column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume.[6] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[7] |
| Column Degradation | The column may be degrading, especially if used at high pH. Solution: Wash the column with a strong solvent or replace it if necessary.[8] |
Problem: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I check?
A: Retention time variability can compromise the reliability of your analytical method.
Table 4: Troubleshooting Retention Time Shifts
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs. |
| Mobile Phase Composition Fluctuation | Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the elution strength. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate mixing.[7][9] |
| Pump Malfunction or Leaks | Inconsistent flow from the pump due to leaks or air bubbles will cause retention time shifts. Solution: Check the system pressure for fluctuations. Purge the pump to remove air bubbles and check for leaks in the system.[7] |
| Temperature Fluctuations | Changes in column temperature can affect retention time. Solution: Use a column oven to maintain a consistent temperature.[4] |
| pH Drift | If the mobile phase is poorly buffered, the pH can change over time. Solution: Ensure an adequate buffer concentration (e.g., 10-25 mM) to maintain a stable pH.[5] |
Problem: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?
A: A stable baseline is essential for accurate quantification.
Table 5: Troubleshooting Baseline Issues
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Impurities in the solvents or buffer salts can cause a noisy or drifting baseline. Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[9] |
| Air Bubbles in the System | Air bubbles passing through the detector will cause spikes in the baseline. Solution: Degas the mobile phase thoroughly. Purge the pump and detector.[7] |
| Detector Lamp Issue | An aging detector lamp can lead to increased noise. Solution: Check the lamp's energy output and replace it if it is low. |
| Column Bleed | At aggressive pH values or high temperatures, the stationary phase can "bleed," leading to a rising baseline, especially in gradient elution. Solution: Ensure the column is operated within its recommended pH and temperature range. |
Experimental Protocols & Workflows
Recommended Experimental Protocol for HPLC Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
Preparation of Mobile Phase (Acidic Conditions):
-
Prepare a 20 mM potassium phosphate buffer.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the mobile phase by mixing the buffer with acetonitrile in a desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas the mobile phase using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 230 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard and sample solutions.
-
Record the chromatograms and analyze the peak area and retention time.
-
Diagrams
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting logic for peak tailing.
References
- 1. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. iosrphr.org [iosrphr.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmaguru.co [pharmaguru.co]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. chromforum.org [chromforum.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Thonzylamine Hydrochloride Cell Viability Assays
Welcome to the technical support center for troubleshooting cell viability assays involving Thonzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter when performing cell viability assays with this compound.
Issue 1: High variability between replicate wells.
-
Question: I'm observing significant variability in the readings between my replicate wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure uniform cell seeding by thoroughly mixing the cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow cells to settle evenly.[1] Additionally, inconsistent incubation times and temperature fluctuations across the plate can contribute to variability.[2]
Issue 2: Inconsistent IC50 values across experiments.
-
Question: My calculated IC50 value for this compound is not consistent from one experiment to the next. Why is this happening?
-
Answer: Inconsistent IC50 values often point to variations in experimental conditions.[1] Key factors to consider include:
-
Cell Passage Number: Use cells from a consistent and low-passage range, as high-passage cells can have altered growth rates and drug sensitivity.[1]
-
Initial Seeding Density: The starting number of cells can influence the outcome. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity. It is crucial to optimize and maintain a consistent seeding density for all experiments.[1][2]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[1]
-
Issue 3: High background signal in colorimetric assays (e.g., MTT, XTT).
-
Question: I'm seeing a high background signal in my MTT assay, even in the wells without cells. What could be the cause?
-
Answer: High background in tetrazolium-based assays can be caused by several factors. The culture medium itself, especially at an elevated pH, or extended exposure of the reagents to light can cause spontaneous reduction of the tetrazolium salt.[3] To check for chemical interference, incubate the medium with MTT and various concentrations of this compound in wells without cells.[3]
Issue 4: Discrepancy between results from different viability assays.
-
Question: I'm getting conflicting results between my MTT assay and an ATP-based assay for this compound. Why might this be?
-
Answer: Different assays measure different aspects of cell health.
-
MTT assays measure metabolic activity, relying on mitochondrial dehydrogenase enzymes.[4][5]
-
ATP-based assays (like CellTiter-Glo®) measure the level of intracellular ATP, which is a marker of metabolically active cells.[6][7][8] this compound, as a cationic amphiphilic drug, is known to accumulate in lysosomes and can induce lysosomal membrane permeabilization, leading to cell death.[9] This mechanism might affect mitochondrial function and ATP levels differently, leading to varied results between assay types. It is advisable to use orthogonal methods to confirm cytotoxicity, such as combining a metabolic assay with one that measures membrane integrity (e.g., LDH release assay).[10]
-
Experimental Protocols
Below are detailed methodologies for common cell viability assays.
MTT Assay Protocol
This protocol is based on the principle that viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This assay quantifies ATP, an indicator of metabolically active cells.[6][7]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of this compound and vehicle controls to the wells.
-
Incubation: Culture the cells for the chosen exposure period.
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add 100 µL of the reagent to each well.[3]
-
Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation
For clear comparison of results, quantitative data should be summarized in tables.
Table 1: Example IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation |
| OVCAR-3 | MTT | 48 | 15.2 | 1.8 |
| A2780 | MTT | 48 | 21.5 | 2.3 |
| OVCAR-3 | ATP-based | 48 | 12.8 | 1.5 |
| A2780 | ATP-based | 48 | 18.9 | 2.1 |
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: A generalized workflow for cell viability assays.
Caption: A troubleshooting flowchart for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ATP cell viability assay | RE-Place [re-place.be]
- 9. Antihistamines and Ovarian Cancer Survival: Nationwide Cohort Study and in Vitro Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ATP assay [protocols.io]
Reducing background noise in Thonzylamine hydrochloride fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues in Thonzylamine hydrochloride fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a fluorescence assay?
High background noise in fluorescence assays can originate from several sources, broadly categorized as instrumental, reagent-based, and sample-related.[1] Instrumental factors include electronic noise from the detector and light leaks.[2] Reagent-related sources include intrinsically fluorescent buffers or solvents (like DMSO), contaminated reagents, and autofluorescence from microplates.[1] Sample-related issues often stem from the autofluorescence of the biological matrix, the test compound itself (this compound), or non-specific binding of fluorescent probes.[1][3][4]
Q2: My blank wells (buffer/reagents only) show high fluorescence. What should I do?
High background in blank wells typically points to issues with the assay components themselves.
-
Reagent Contamination: Prepare fresh buffers and solutions using high-purity water and analytical-grade reagents.[1]
-
Assay Plate Autofluorescence: Standard polystyrene plates can exhibit autofluorescence. For fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates to minimize stray light and background fluorescence.[2][5]
-
Buffer/Media Fluorescence: Some cell culture media, like those containing phenol (B47542) red or fetal bovine serum (FBS), are known to be fluorescent.[6][7] If applicable, consider using a low-autofluorescence medium or a simple buffer like PBS for the final measurement step.[6][8]
Q3: How can I determine if this compound itself is autofluorescent?
To assess the intrinsic fluorescence of this compound, you should run a control experiment. Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.[9] Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in these wells compared to the buffer-only control indicates that the compound is autofluorescent and contributing to the background.
Q4: What is autofluorescence from biological samples and how can I minimize it?
Autofluorescence is the natural fluorescence emitted by endogenous molecules within cells and tissues.[3][10][11] Common sources include NADH, flavins, collagen, and lipofuscin.[3][10][11][12] This is particularly prominent in the blue and green spectral regions.[10][13]
Strategies to Minimize Biological Autofluorescence:
-
Use Red-Shifted Dyes: Shift to fluorophores that excite and emit in the red or far-red spectrum (>600 nm) to avoid the primary range of cellular autofluorescence.[6][8][14]
-
Optimize Fixation: Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[7][15] Minimize fixation time or consider using an organic solvent like ice-cold methanol (B129727) as an alternative.[7][15]
-
Quenching Agents: Reagents like Sodium Borohydride or commercial quenchers (e.g., TrueBlack®) can be used to reduce autofluorescence, particularly that induced by fixation or from lipofuscin.[11][13][16]
-
Instrument Settings: If using a confocal microscope or high-content imager, time-resolved fluorescence or spectral unmixing can be employed to distinguish the specific signal from the broad-spectrum autofluorescence.[12]
Troubleshooting Guides
Problem 1: High and Variable Background Across the Entire Plate
If you observe high background fluorescence even in your control wells, the issue is likely systemic.
| Potential Cause | Recommended Solution |
| Microplate Autofluorescence | Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays.[2][5] |
| Contaminated Reagents/Buffers | Prepare fresh solutions using high-purity, fluorescence-free water and high-grade reagents.[1] Filter-sterilize buffers if microbial growth is suspected. |
| Fluorescent Assay Media | If using cell-based assays, replace phenol red-containing media with a phenol red-free alternative.[6] Reduce serum (e.g., FBS) concentration or switch to a low-autofluorescence medium for the final reading.[6][7][8] |
| High Detector Gain | While high gain amplifies your signal, it also amplifies noise.[1] Optimize the gain setting using a positive control to ensure the signal is in the linear range of the detector without saturation.[2] |
Problem 2: Signal in Test Wells is Weak or Indistinguishable from Background
A low signal-to-noise ratio can make it difficult to obtain meaningful data.[17]
| Potential Cause | Recommended Solution |
| Suboptimal Fluorophore Concentration | Titrate your fluorescent probe to find the optimal concentration that provides a bright specific signal without excessive background.[9] |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the plate reader match the spectra of your chosen fluorophore.[2] Optimize integration time to increase signal collection, but be mindful of also increasing background.[2] |
| Spectral Overlap with Autofluorescence | The emission of your fluorophore may overlap with endogenous autofluorescence.[16] Switch to a fluorophore with a longer emission wavelength (a red-shifted dye).[6][8] |
| Quenching by Thonzylamine HCl | The test compound may be quenching the fluorescent signal. To test for this, run a control with a known fluorescent standard and add your compound. A decrease in fluorescence indicates quenching. |
| Cell-Based Assay Issues | For adherent cells, ensure the instrument is reading from the correct focal plane (bottom reading is often preferred).[5][6][8] Use a well-scanning feature if available to account for heterogeneous cell distribution.[5][8] |
Experimental Protocols & Workflows
Protocol: Evaluating Compound Autofluorescence
This protocol helps determine if this compound contributes to the background signal.
-
Plate Preparation: Use a black-walled, clear-bottom 96-well plate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, PBS).
-
Prepare serial dilutions of this compound in the final assay buffer.
-
-
Plate Layout:
-
Wells A1-A12: Assay Buffer only (Buffer Blank).
-
Wells B1-B12: Solvent control (Assay buffer + highest concentration of solvent used for dilutions).
-
Wells C1-H12: Serial dilutions of this compound.
-
-
Incubation: Incubate the plate under the same conditions as your main assay (time and temperature).
-
Fluorescence Reading: Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as your primary experiment.
-
Data Analysis: Subtract the average fluorescence of the "Buffer Blank" wells from all other wells. If the signal in the this compound wells is significantly higher than the solvent control, the compound is autofluorescent.
Workflow for Troubleshooting High Background Noise
Caption: Troubleshooting workflow for high background fluorescence.
Signaling Pathway: Common Sources of Background Fluorescence
Caption: Components of a typical fluorescence assay signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Autofluorescence - Wikipedia [en.wikipedia.org]
- 13. biotium.com [biotium.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Technical Support Center: Thonzylamine Hydrochloride Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Thonzylamine hydrochloride in biological assays. While specific documented cases of assay interference by this compound are not prevalent in current scientific literature, its classification as a Cationic Amphiphilic Drug (CAD) allows for a predictive understanding of its potential interactions based on the known behavior of this compound class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a first-generation antihistamine, structurally classified as a Cationic Amphiphilic Drug (CAD).[1][2] CADs possess a hydrophobic ring structure and a hydrophilic side chain with a charged amine group.[3] This amphiphilic nature can lead to non-specific interactions with assay components, potentially causing misleading results. The primary mechanism of interference for CADs is their tendency to accumulate in acidic organelles like lysosomes in cell-based assays, a process known as lysosomotropism.[3][4][5][6] This can lead to a range of cellular effects that are independent of the intended target of the assay.
Q2: I'm observing unexpected results in my cell-based assay when using this compound. What could be the cause?
A2: If you are using a cell-based assay, unexpected results could be due to the lysosomotropic properties of this compound. As a CAD, it can induce lysosomal membrane permeabilization (LMP), leading to cytotoxicity that is not related to the specific pathway you are studying.[3][4] This can manifest as false positives in cytotoxicity assays or a general decrease in cell health affecting various readouts.
Q3: Could this compound affect my immunoassay?
A3: While there are no specific reports, compounds with structures like this compound could potentially interfere in immunoassays. Interference can occur through several mechanisms, such as non-specific binding to assay antibodies or surfaces, or by altering the conformation of the target analyte. Such interactions can lead to either falsely elevated or reduced signals.
Q4: Are enzyme assays susceptible to interference by this compound?
A4: Yes, enzyme assays can be affected. This compound could interfere by directly inhibiting or, in some cases, activating the enzyme in a non-specific manner. It could also interfere with the detection method, for example, by quenching fluorescence or absorbing light at the wavelength used for the assay readout.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in a Cell-Based Assay
If you are observing inconsistent results in the presence of this compound in a cell-based assay, consider the following troubleshooting steps:
Potential Cause:
-
Lysosomal Sequestration and Cytotoxicity: As a cationic amphiphilic drug, this compound can accumulate in lysosomes, leading to lysosomal dysfunction and cell death, which may not be the intended endpoint of your assay.[3][7][4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Experimental Protocol: Assessing Cytotoxicity using a Neutral Red Uptake Assay
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound for the desired experimental duration. Include untreated and positive (e.g., a known cytotoxic agent) controls.
-
Neutral Red Staining: Remove the treatment media and incubate the cells with media containing 50 µg/mL of neutral red for 2 hours.
-
Extraction: Wash the cells with PBS and then extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Quantification: Measure the absorbance of the extracted dye at ~540 nm. A decrease in absorbance indicates cytotoxicity.
Issue 2: Suspected Interference in a Fluorescence-Based Assay
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps:
Potential Causes:
-
Autofluorescence: this compound may be fluorescent at the excitation and emission wavelengths of your assay.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the signal (inner filter effect).[8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence assay interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the dilutions to empty wells.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your main experiment.
-
If significant signal is detected, this is the background fluorescence that needs to be subtracted from your experimental data.
-
-
Quenching Check:
-
Prepare a solution of your fluorophore (or a fluorescently labeled substrate/product) at a concentration that gives a mid-range signal in your assay.
-
Add a dilution series of this compound to this solution.
-
Measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.
-
Issue 3: Unexpected Results in a Luciferase Reporter Assay
For unexpected results in a luciferase-based reporter assay, consider the following:
Potential Cause:
-
Direct Luciferase Inhibition: this compound may directly inhibit the luciferase enzyme, leading to a false-negative result in an assay designed to detect inhibitors of a pathway, or a false-positive (apparent activation) in assays where the compound stabilizes the luciferase enzyme from degradation.[9][10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting luciferase assay interference.
Experimental Protocol: Luciferase Counter-Screen
-
Reagent Preparation: Prepare a reaction buffer containing the luciferase substrate (e.g., luciferin) and ATP.
-
Compound Incubation: In a white, opaque 96-well plate, add a dilution series of this compound.
-
Enzyme Addition: Add a fixed concentration of purified luciferase enzyme to each well.
-
Signal Measurement: Immediately measure the luminescence using a plate reader. A decrease in signal in the presence of this compound indicates direct inhibition.
Quantitative Data Summary
As there is no specific quantitative data for this compound interference in the literature, the following table provides a conceptual framework for how such data could be presented if it were available.
Table 1: Hypothetical Interference Profile of this compound
| Assay Type | Potential Interference Mechanism | Key Parameter to Measure | Expected Outcome if Interference Occurs |
| Cell-Based Viability | Lysosomal membrane permeabilization | IC50 (Cytotoxicity) | Dose-dependent decrease in cell viability |
| Fluorescence | Autofluorescence | Signal-to-Background Ratio | Increased background signal |
| Fluorescence | Quenching | % Signal Reduction | Dose-dependent decrease in signal |
| Luciferase Reporter | Direct Enzyme Inhibition | IC50 (Luciferase) | Dose-dependent decrease in luminescence |
| Immunoassay (ELISA) | Non-specific Binding | Signal at Zero Analyte | Increased background signal (false positive) |
Signaling Pathway Considerations
The primary off-target effect of this compound in cell-based assays is likely related to the induction of lysosomal stress, which can trigger apoptosis through the release of cathepsins into the cytosol.
Caption: Potential off-target signaling due to lysosomotropism.
References
- 1. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 5. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thonzylamine Hydrochloride Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Thonzylamine hydrochloride in buffer systems during experimental procedures.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from buffered solutions can arise from several factors, primarily related to its physicochemical properties. As an amine hydrochloride, its solubility is significantly influenced by the pH of the medium.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 322.83 g/mol | [1] |
| pKa (Strongest Basic) | 8.62 | [2] |
| Aqueous Solubility | Very soluble/Highly soluble | [3][4] |
| pH of 2% aqueous solution | 5.1 - 5.7 | [3] |
Understanding these properties is the first step in troubleshooting precipitation issues. This compound is a salt of a weak base and a strong acid, making it more soluble in acidic to neutral conditions. As the pH of the solution approaches the pKa of the parent amine, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.
Troubleshooting Workflow:
This workflow provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my buffer?
A1: Precipitation of this compound is most commonly due to the following reasons:
-
pH of the Buffer: Thonzylamine is a weak base with a pKa of 8.62.[2] If the pH of your buffer is close to or above this pKa, the equilibrium will shift from the soluble hydrochloride salt to the less soluble free base form, causing it to precipitate. A 2% aqueous solution of this compound has a pH between 5.1 and 5.7, indicating it is most stable in a slightly acidic environment.[3]
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your final solution may be higher than its solubility in that specific buffer system, at that particular temperature.
-
Buffer Composition: Certain buffer components can interact with this compound, reducing its solubility. For instance, phosphate (B84403) buffers have been reported to sometimes cause precipitation of salts.
-
Temperature: Solubility is often temperature-dependent. If you are working at a lower temperature, the solubility of this compound may decrease.
-
Improper Dissolution Technique: Adding a concentrated stock solution (e.g., in an organic solvent like DMSO) directly to a large volume of aqueous buffer can cause localized high concentrations, leading to precipitation.
Q2: What is the ideal pH range to maintain the solubility of this compound?
A2: To maintain this compound in its soluble, ionized form, the pH of the buffer should be kept well below its pKa of 8.62. A pH range between 4 and 6.5 is generally recommended to ensure a significant margin of safety against precipitation of the free base.
Q3: Which buffer system is recommended for this compound?
A3: While specific compatibility data for this compound in various buffers is not extensively published, citrate (B86180) and acetate (B1210297) buffers are generally good starting points for weakly basic compounds requiring a pH in the acidic to neutral range.
Comparison of Common Buffer Systems:
| Buffer System | Effective pH Range | Potential Issues |
| Phosphate Buffer | 6.0 - 8.0 | Can sometimes precipitate salts.[5] |
| Citrate Buffer | 2.5 - 6.5 | Generally good compatibility with amine salts. |
| Acetate Buffer | 3.6 - 5.6 | Suitable for maintaining mild acidity. |
It is always advisable to perform a small-scale solubility test in your chosen buffer system before preparing a large batch.
Q4: How can I increase the solubility of this compound in my buffer?
A4: If you are still observing precipitation after optimizing the pH, consider the following strategies:
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can significantly increase the solubility of organic molecules.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG) , such as PEG 300 or PEG 400
-
-
Solubilizing Excipients:
Q5: Are there any specific experimental protocols to avoid precipitation?
A5: Yes, following a careful dissolution and dilution protocol can prevent precipitation.
Experimental Protocols
Protocol 1: Stepwise Dilution for Preparing Buffered this compound Solution
This protocol is designed to minimize precipitation when diluting a stock solution of this compound into an aqueous buffer.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in a suitable solvent to create a concentrated stock solution. For many organic compounds, 100% anhydrous DMSO is a good choice.[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Pre-warm the Aqueous Buffer:
-
Warm your target aqueous buffer to the intended experimental temperature (e.g., room temperature or 37°C). Adding a compound to a cold buffer can decrease its solubility.
-
-
Perform a Stepwise Dilution:
-
Instead of adding the concentrated stock directly to the final volume of the buffer, perform a stepwise dilution.
-
In a separate tube, add a small volume of the pre-warmed buffer.
-
While vortexing the buffer gently, add the required volume of the this compound stock solution dropwise.
-
Continuously add the pre-warmed buffer in small increments while mixing until the final desired concentration and volume are achieved.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation is observed, gentle warming and sonication may help to redissolve it. If the precipitate persists, you may need to reconsider the final concentration or the buffer composition.
-
Logical Workflow for Stepwise Dilution:
Caption: A workflow for preparing buffered solutions using stepwise dilution.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be achieved in your specific buffer without precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 50 mg/mL) in a suitable solvent like DMSO. Ensure complete dissolution.
-
-
Prepare Serial Dilutions:
-
In a multi-well plate or a series of microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution into your target buffer. It is recommended to create a range of concentrations that bracket your intended final concentration.
-
-
Incubate:
-
Cover the plate or tubes and incubate the solutions at your intended experimental temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-4 hours) to allow the solution to equilibrate.
-
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or visible precipitate.
-
Quantitative Measurement: For a more precise assessment, measure the absorbance of the solutions at a high wavelength (e.g., 600-650 nm) using a plate reader or spectrophotometer. An increase in absorbance compared to a buffer-only control indicates light scattering from a precipitate.
-
-
Determine Maximum Solubility:
-
The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under those specific conditions.
-
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BUFFERS [ou.edu]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identification of Thonzylamine Hydrochloride Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Thonzylamine hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
A1: Forced degradation studies for this compound, like for many other drug substances, are conducted to accelerate the degradation process and identify potential degradation products.[1][2][3][4] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for the separation and identification of degradation products.[5][6][7][8]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the degradation products from the parent drug and from each other. A stability-indicating method should be developed to ensure that all significant degradation products are well-resolved.[9][10][11][12]
-
Mass Spectrometry (MS), particularly LC-MS: This is a powerful tool for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation patterns.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: Developing a stability-indicating HPLC method involves the following key steps:
-
Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water with a buffer) to achieve good separation.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to see if the degradation products are separated from the main peak and from each other.
-
Method Optimization: Adjust parameters such as gradient, flow rate, temperature, and pH of the mobile phase to improve the resolution between peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to check the purity of the this compound peak in the presence of its degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Modify the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous phase. |
| Unsuitable column chemistry. | Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size. |
| Isocratic elution is not providing enough separation power. | Develop a gradient elution method to improve the separation of complex mixtures. |
| Suboptimal temperature. | Optimize the column temperature, as it can affect the selectivity of the separation. |
Issue 2: Difficulty in identifying the structure of an unknown degradation product.
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Combine data from multiple techniques. Use LC-MS to determine the molecular weight and fragmentation pattern. Isolate the impurity using preparative HPLC and analyze it by NMR for definitive structural elucidation. |
| Co-elution of the degradation product with another component. | Further optimize the HPLC method to ensure the peak of interest is pure before attempting structural identification. |
| Low concentration of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | Thonzylamine HCl Assay (%) | Total Degradation Products (%) | Major Degradation Product (%) |
| 0.1 N HCl | 24 hours | 85.2 | 14.8 | 8.1 (DP-1) |
| 0.1 N NaOH | 24 hours | 92.5 | 7.5 | 4.3 (DP-2) |
| 3% H₂O₂ | 24 hours | 89.1 | 10.9 | 6.5 (DP-3) |
| Thermal (105°C) | 48 hours | 98.7 | 1.3 | 0.8 (DP-4) |
| Photolytic (UV/Vis) | 7 days | 99.1 | 0.9 | 0.5 (DP-5) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase before analysis.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 272 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for the identification of Thonzylamine HCl degradation products.
Caption: Logical workflow for troubleshooting the identification of an unknown degradation product.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]
Overcoming poor peak shape in Thonzylamine hydrochloride chromatography
Welcome to the technical support center for chromatographic analysis of Thonzylamine hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges, particularly poor peak shape, in your HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
Peak tailing is the most common peak shape issue encountered when analyzing basic compounds like this compound on standard silica-based reversed-phase columns. The primary cause is secondary interactions between the analyte and the stationary phase.
-
Analyte Chemistry : Thonzylamine is a basic compound with amine functional groups. It has a pKa value around 8.96.[1] In typical reversed-phase mobile phases (pH 3-7), these amine groups are protonated, carrying a positive charge.
-
Stationary Phase Interactions : Standard silica-based columns have residual silanol (B1196071) groups (Si-OH) on their surface. At pH levels above 3, these silanol groups can become deprotonated (Si-O⁻), carrying a negative charge.[2] The positively charged Thonzylamine molecules can then interact ionically with these negatively charged silanol sites, in addition to the desired hydrophobic interaction with the C18 chains. This secondary interaction is stronger and leads to a portion of the analyte being retained longer, resulting in a tailing peak.[2][3][4][5]
Caption: Interaction of protonated Thonzylamine with stationary phase sites.
Q2: How can I improve the peak shape by modifying the mobile phase?
Optimizing the mobile phase is the most effective strategy for improving the peak shape of this compound. The key is to minimize the unwanted silanol interactions.
-
pH Adjustment : Adjusting the mobile phase pH is critical. For basic compounds, lowering the pH to between 2 and 3 is highly effective.[2][6] At this low pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interactions with the positively charged analyte.[2][7]
-
Buffer Selection and Concentration : Using a buffer is essential to control the pH precisely and ensure a robust and reproducible method.[5][8]
-
Type : Phosphate (B84403), formate (B1220265), or acetate (B1210297) buffers are common choices. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred.
-
Concentration : A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[6]
-
-
Use of Additives (Competitive Amines) : If adjusting the pH is not sufficient, adding a small concentration (e.g., 0.1%) of a competitive amine like triethylamine (B128534) (TEA) to the mobile phase can help. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the Thonzylamine analyte.[3]
Caption: Influence of mobile phase pH on analyte-silanol interactions.
Q3: What type of HPLC column should I use for this compound analysis?
Column selection plays a significant role in achieving good peak shape for basic compounds.
-
High-Purity, End-Capped Columns : Modern columns are often packed with high-purity (Type B) silica, which has a lower concentration of metal contaminants that can exacerbate silanol activity.[3] Look for columns that are described as "fully end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less reactive chemical group, significantly reducing tailing for basic analytes.[2]
-
Alternative Stationary Phases : If tailing persists on standard C18 columns, consider columns with alternative chemistries designed for polar or basic compounds:
-
Polar-Embedded Phases : These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC columns are an excellent alternative for separating very polar basic compounds that are poorly retained in reversed-phase chromatography.[9][10]
-
-
Column Health : Physical issues with the column, such as a void at the inlet or a blocked frit, can cause poor peak shape for all analytes, not just Thonzylamine.[4][11] If all peaks in your chromatogram are distorted, evaluate the column's condition.
Q4: Could my sample preparation or injection parameters be the source of the problem?
Yes, issues with your sample solvent or injection volume can distort peak shape, often causing fronting, splitting, or broadening.
-
Sample Solvent Mismatch : Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile) can cause severe peak distortion, especially for early-eluting peaks.[6] Best Practice : Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Sample Overload : Injecting too much sample mass (either too high a concentration or too large a volume) can saturate the stationary phase, leading to peak fronting or tailing.[4][6][12] Best Practice : If you suspect overloading, try diluting your sample or reducing the injection volume.
Troubleshooting Summary
The following workflow provides a systematic approach to diagnosing and solving poor peak shape issues.
Caption: A logical workflow for troubleshooting poor peak shape.
Data on Method Optimization
The table below summarizes the expected impact of various parameter changes on the peak shape of this compound, quantified by the USP Tailing Factor (Tf). An ideal Tf is 1.0, with values > 2.0 generally considered unacceptable.[3]
| Parameter Changed | Condition A (Sub-optimal) | Tf (A) | Condition B (Optimized) | Tf (B) | Expected Outcome |
| Mobile Phase pH | pH 6.0 (10mM Phosphate) | 2.5 | pH 2.8 (10mM Phosphate) | 1.2 | Significant reduction in tailing by protonating silanols. |
| Column Type | Standard C18 (Type A) | 2.2 | End-Capped C18 (Type B) | 1.4 | Reduced silanol activity on the end-capped column improves symmetry. |
| Buffer Concentration | Unbuffered | 2.8 | 20 mM Phosphate Buffer | 1.3 | Stabilized pH prevents on-column shifts and improves reproducibility. |
| Sample Solvent | 100% Acetonitrile | 1.9 | Mobile Phase | 1.2 | Prevents peak distortion caused by solvent mismatch. (Peak may be fronting or split) |
Experimental Protocols
Protocol 1: Recommended Starting Method for Thonzylamine HCl
This protocol provides a robust starting point for achieving excellent peak shape for this compound.
-
Column Selection : Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation :
-
Solvent A : Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Solvent B : HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions :
-
Mode : Isocratic or Gradient Elution. For a starting point, use an isocratic mixture of 70% Solvent A and 30% Solvent B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute to the final working concentration using the mobile phase. Ensure the final concentration does not overload the column.
-
-
System Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection : Inject the sample and analyze the chromatogram for peak shape and retention time.
Protocol 2: Troubleshooting via Mobile Phase pH Adjustment
Use this protocol if you are experiencing peak tailing with your current method.
-
Benchmark : Run your current method and record the tailing factor, retention time, and resolution for the Thonzylamine peak.
-
Prepare Low pH Buffer : Create a new aqueous mobile phase component (Solvent A) using a buffer (e.g., 25 mM phosphate or 0.1% formic acid) and adjust the pH to 2.5 - 3.0.
-
System Flush : Thoroughly flush your HPLC system and column with the new mobile phase. Ensure the previous, higher pH mobile phase is completely removed.
-
Equilibrate : Equilibrate the column with the new low-pH mobile phase for at least 30-60 minutes. The baseline must be stable before proceeding.
-
Re-inject Sample : Inject the same sample concentration and volume as in the benchmark run.
-
Analyze and Compare : Compare the new chromatogram to the benchmark.
-
Assess the peak shape. The tailing factor should be significantly reduced.
-
Note any changes in retention time. Lowering the pH may slightly alter the retention of Thonzylamine and other components in your sample.
-
Evaluate the resolution between Thonzylamine and any adjacent peaks.
-
References
- 1. Thonzylamine|lookchem [lookchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Thonzylamine hydrochloride assay variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the assay of Thonzylamine (B1214278) hydrochloride. Our aim is to help you resolve common issues related to variability and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of Thonzylamine hydrochloride?
A1: this compound can be quantified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC is often preferred for its high specificity and ability to separate this compound from potential degradation products and other components in a formulation.[1][2][3] Spectrophotometric methods, often involving a colorimetric reaction, provide a simpler and more rapid alternative.[4]
Q2: What are the typical sources of variability in this compound HPLC assays?
A2: Variability in HPLC assays for this compound can arise from several factors:
-
Mobile Phase Preparation: Inconsistent pH, incorrect composition, or inadequate degassing of the mobile phase can lead to shifts in retention time and peak shape.
-
Column Performance: Degradation of the stationary phase, column contamination, or inconsistent column temperature can affect separation efficiency and reproducibility.
-
Sample Preparation: Inaccuracies in sample dilution, incomplete dissolution, or the presence of interfering substances from the sample matrix can lead to variable results.
-
System Suitability: Failure to meet system suitability criteria (e.g., tailing factor, theoretical plates) indicates a problem with the chromatographic system.
-
Instrumental Factors: Fluctuations in pump pressure, detector noise, and inconsistent injection volumes can all contribute to variability.
Q3: How can I improve the reproducibility of my this compound spectrophotometric assay?
A3: To enhance reproducibility in spectrophotometric assays:
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and pH for the color development reaction are consistently maintained.[4]
-
Reagent Quality and Preparation: Use high-purity reagents and prepare fresh solutions as needed. The stability of the colorimetric reagent is crucial.
-
Accurate Pipetting: Use calibrated pipettes for all dilutions and reagent additions to minimize volume errors.
-
Cuvette Handling: Use clean, scratch-free cuvettes and ensure they are correctly positioned in the spectrophotometer for each measurement.
-
Stable Baseline: Allow the instrument to warm up properly and ensure a stable baseline before taking measurements.
Q4: My this compound sample is degrading during analysis. What could be the cause?
A4: this compound, like many pharmaceutical compounds, can be susceptible to degradation under certain conditions. Potential causes include:
-
pH Instability: The stability of this compound can be pH-dependent. Exposure to highly acidic or basic conditions during sample preparation or in the mobile phase can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. It is advisable to protect samples and standards from light by using amber vials or covering them with foil.
-
Oxidation: The presence of oxidizing agents in the sample matrix or reagents can lead to oxidative degradation.
-
Thermal Degradation: High temperatures during sample preparation or analysis can accelerate degradation.
Forced degradation studies are intentionally conducted to understand these degradation pathways and to develop stability-indicating methods that can separate the intact drug from its degradation products.[1][2][5][6]
Troubleshooting Guides
HPLC Assay Troubleshooting
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column contamination or void formation. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 4. Wash the column with a strong solvent, or if necessary, replace the column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction (inconsistent flow rate). 4. Column equilibration is not sufficient. | 1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. Degas the mobile phase before use. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump and ensure proper solvent delivery. 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase or sample diluent. | 1. Flush the injector and column with a strong solvent. 2. Implement a needle wash step between injections. 3. Use high-purity solvents and freshly prepared diluents. |
| Low Peak Area/Response | 1. Incorrect sample or standard concentration. 2. Partial injection or leak in the injection system. 3. Detector malfunction (e.g., lamp aging). 4. Sample degradation. | 1. Verify the preparation of all solutions. 2. Inspect the injector for leaks and ensure the injection loop is completely filled. 3. Check the detector lamp's energy and replace it if necessary. 4. Prepare fresh samples and protect them from light and extreme temperatures. |
Spectrophotometric Assay Troubleshooting
This guide addresses common issues in spectrophotometric assays of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Reproducibility | 1. Inconsistent reaction time or temperature. 2. Inaccurate pipetting of sample or reagents. 3. Variability in cuvette path length or positioning. 4. Instability of the colored product. | 1. Use a temperature-controlled water bath and a timer for the color development step. 2. Calibrate pipettes regularly. 3. Use matched cuvettes and ensure consistent placement in the holder. 4. Measure the absorbance promptly after color development, within the established stable time frame.[4] |
| High Blank Absorbance | 1. Contaminated reagents or solvent. 2. Dirty or scratched cuvettes. 3. Incorrect blank solution. | 1. Use high-purity reagents and solvents. 2. Clean cuvettes thoroughly or use new ones. 3. Ensure the blank solution contains all reagents except the analyte. |
| Non-linear Calibration Curve | 1. Concentration range is too high, exceeding the linear range of the Beer-Lambert law. 2. Chemical equilibrium of the color-forming reaction is not complete. 3. Interference from other substances in the sample. | 1. Prepare a new set of standards with a narrower concentration range. 2. Ensure sufficient reaction time for complete color development. 3. If analyzing a formulation, perform a matrix effect study. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for specific formulations.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 242 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 100 µg/mL.
3. Sample Preparation (for a tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask and add the diluent.
-
Sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution in replicate (e.g., five times).
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Protocol 2: Spectrophotometric Method for this compound
This protocol is based on the reaction of this compound with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883) to form a colored product.[4]
1. Reagents:
-
This compound standard solution (e.g., 100 µg/mL in water).
-
Dimethylbarbituric acid (DMBA) solution.
-
Dicyclohexylcarbodiimide (DCC) solution.
-
Suitable solvent (e.g., acetonitrile).
2. Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard solution to cover the desired concentration range (e.g., 0.2-2.0 µg/mL).
-
To each dilution, add the DMBA and DCC solutions in the optimized volumes.
-
Allow the reaction to proceed for the optimized time at the optimized temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (approximately 492 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation:
-
Prepare a solution of the sample containing this compound in water.
-
Dilute the sample solution to a concentration that falls within the range of the standard curve.
-
Treat the diluted sample solution with DMBA and DCC solutions in the same manner as the standards.
-
Measure the absorbance of the sample solution.
4. Calculation:
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
Visualizations
Caption: HPLC Troubleshooting Workflow for Thonzylamine HCl Assay.
Caption: Troubleshooting Logic for Spectrophotometric Assays.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Thonzylamine hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Thonzylamine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
A1: The optimal pH for this compound activity is generally within the physiological range. A 2% aqueous solution of this compound has a pH of 5.1-5.7.[1] The normal physiological pH of the nasal mucosa, a key site of action, is approximately 5.5-6.5.[2] However, this can increase to 7.2-8.3 during rhinitis.[2] In vitro H1 receptor binding assays are commonly performed at a physiological pH of 7.4.[3][4][5][6] Given that the activity of some antihistamines is pH-dependent, the optimal pH for your specific experiment should be determined empirically, starting within the pH range of 6.0 to 7.5.
Q2: How does pH affect the chemical properties of this compound?
A2: this compound is the salt of a weak base. Its solubility and ionization state are pH-dependent. Thonzylamine has two predicted pKa values: approximately 2.17 and 8.62-8.96.[7][8] This means the molecule's charge will change as the pH of the solution changes. At a pH below the lower pKa, the molecule will be fully protonated and carry a positive charge. Between the two pKa values, it will exist as a mixture of protonated and neutral species. The ionization state can significantly impact its ability to interact with the H1 histamine (B1213489) receptor and cross biological membranes.
Q3: What is the recommended solvent for preparing this compound solutions?
A3: this compound is freely soluble in water and also soluble in alcohol and chloroform.[9] For most biological experiments, sterile, deionized water or a buffered saline solution (e.g., PBS) is recommended. If using a buffer, ensure its pH is compatible with your experimental design.
Q4: How should I store this compound solutions?
A4: For short-term storage (up to a few days), aqueous solutions can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent biological activity | Suboptimal pH of the experimental buffer or medium. | Determine the optimal pH for your specific assay by testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment. |
| Degradation of this compound. | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in aliquots at -20°C or below. | |
| Precipitation of the compound in the experimental medium | The pH of the medium is too high, leading to the precipitation of the less soluble free base. | Adjust the pH of your stock solution or final experimental medium to be slightly acidic to neutral. This compound is more soluble at a lower pH. |
| The concentration of the compound exceeds its solubility in the medium. | Check the solubility of this compound in your specific medium. You may need to prepare a more dilute solution. | |
| Difficulty dissolving this compound powder | The powder has absorbed moisture. | Store the solid compound in a desiccator in a cool, dry place. Gentle warming and vortexing can aid in dissolution. |
Physicochemical Properties of Thonzylamine
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O | [7] |
| Molecular Weight | 286.37 g/mol | [7] |
| pKa (Strongest Basic) | 8.62 | [8] |
| pKa (Uncertain) | 2.17, 8.96 | [7] |
| pH of 2% aqueous solution | 5.1-5.7 | [1] |
| Solubility | Freely soluble in water; soluble in alcohol and chloroform. | [9] |
Experimental Protocol: pH Optimization for In Vitro H1 Receptor Binding Assay
This protocol provides a general framework for determining the optimal pH for this compound activity in a competitive H1 receptor binding assay.
1. Materials:
- This compound
- [³H]-mepyramine (radioligand)
- Cell membranes expressing the H1 histamine receptor
- Binding buffer components (e.g., Tris-HCl, HEPES)
- Scintillation cocktail
- Glass fiber filters
- pH meter
2. Preparation of Binding Buffers:
- Prepare a series of binding buffers (e.g., 50 mM Tris-HCl) with different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
- Calibrate the pH meter before use and adjust the pH of each buffer accurately.
3. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
- Prepare serial dilutions of this compound in each of the binding buffers to achieve the desired final concentrations for the competition assay.
4. Binding Assay:
- In a 96-well plate, add the following to each well:
- 50 µL of the appropriate pH binding buffer
- 25 µL of [³H]-mepyramine at a constant concentration (typically at its Kd)
- 25 µL of varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a known H1 antagonist for non-specific binding)
- 100 µL of cell membrane preparation
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
5. Termination and Washing:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer of the corresponding pH.
6. Quantification:
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
7. Data Analysis:
- Calculate the specific binding at each concentration of this compound for each pH value.
- Plot the percentage of specific binding against the log concentration of this compound to generate competition curves for each pH.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for each pH.
- The pH that results in the lowest IC₅₀ value is considered the optimal pH for this compound binding in this assay.
Visualizations
References
- 1. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nasal pH measurement: a reliable and repeatable parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thonzylamine|lookchem [lookchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of baseline human nasal pH and the effect of intranasally administered buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Thonzylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Thonzylamine hydrochloride in experimental settings.
Troubleshooting Guide
This compound is a first-generation antihistamine that primarily acts as an antagonist of the histamine (B1213489) H1 receptor.[1][2] However, like many first-generation antihistamines, it is known to interact with other receptors, leading to off-target effects.[2][3][4] The most well-documented of these is its anticholinergic activity, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors.[5][6]
This guide will help you identify and mitigate potential off-target effects in your experiments.
| Observed Experimental Issue | Potential Off-Target Effect | Recommended Mitigation Strategies |
| Reduced cell proliferation or unexpected cytotoxicity at high concentrations. | Anticholinergic effects on cell cycle or induction of apoptosis. | 1. Determine the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound required for H1 receptor antagonism. 2. Use a structurally unrelated H1 antagonist: Confirm that the observed effect is specific to H1 blockade by using a second-generation antihistamine with a different chemical structure and lower anticholinergic potential (e.g., Cetirizine, Loratadine).[2][3] 3. Washout experiment: After treatment, replace the media to remove the compound and observe if the effect is reversible. |
| Changes in intracellular calcium signaling inconsistent with H1 receptor blockade. | Activation or inhibition of muscarinic acetylcholine receptors, which also modulate intracellular calcium. | 1. Use a muscarinic receptor antagonist: Co-treat with a specific muscarinic antagonist (e.g., atropine) to see if the off-target calcium signaling is blocked. 2. Employ a specific H1 agonist: Use a specific H1 agonist (e.g., 2-(3-Trifluoromethylphenyl)histamine) to confirm that the on-target pathway is behaving as expected. 3. Measure direct receptor binding: If possible, perform radioligand binding assays to determine the affinity of this compound for muscarinic receptors in your experimental system. |
| In vivo studies: Sedation, dry mouth, or reduced gastrointestinal motility in animal models. | Central nervous system (CNS) effects due to crossing the blood-brain barrier and anticholinergic effects on peripheral muscarinic receptors.[1][3] | 1. Use a peripherally restricted H1 antagonist: Compare results with a second-generation antihistamine that does not readily cross the blood-brain barrier.[1] 2. Dose optimization: Use the lowest possible dose that achieves the desired peripheral H1 antagonism with minimal CNS side effects. 3. Direct administration: For localized effects, consider local administration routes (e.g., topical, intranasal) to minimize systemic exposure. |
| Unexplained changes in gene expression or signaling pathways unrelated to histamine. | Broad off-target kinase inhibition or interaction with other G-protein coupled receptors (GPCRs). | 1. Kinase profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Use of a negative control: Employ a structurally similar but inactive analog of this compound, if available, to control for effects related to the chemical scaffold. 3. Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended H1 receptor target. If the phenotype persists, it is likely an off-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the histamine H1 receptor. It binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects, such as vasodilation and increased vascular permeability.[1][5]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its anticholinergic activity, which results from the blockade of muscarinic acetylcholine receptors.[5][6] As a first-generation antihistamine, it can also cross the blood-brain barrier and cause central nervous system effects like sedation.[1][3] While less characterized, interactions with other GPCRs or kinases are possible, especially at higher concentrations.
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A3: It is crucial to perform a dose-response curve for the on-target effect (H1 receptor antagonism). This will help you identify the EC50 (half-maximal effective concentration) and the lowest concentration that gives a maximal on-target effect. Using concentrations significantly above this may increase the likelihood of engaging lower-affinity off-target receptors.
Q4: Are there any commercially available analogs of this compound that can be used as negative controls?
A4: Information on commercially available, structurally similar but inactive analogs of this compound is limited. A common strategy is to use a structurally unrelated H1 antagonist with a different off-target profile to confirm that the observed biological effect is due to H1 receptor blockade.
Q5: What are the key differences between first and second-generation antihistamines regarding off-target effects?
A5: First-generation antihistamines, like Thonzylamine, readily cross the blood-brain barrier, leading to sedative effects.[1][3] They also tend to have more pronounced anticholinergic effects.[2] Second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have significantly reduced CNS penetration and anticholinergic activity, making them useful tools to confirm on-target effects.[1][2]
Key Experimental Protocols
In Vitro Assay: Schild Regression Analysis for H1 Receptor Antagonism
This protocol allows for the quantification of the affinity of this compound for the H1 receptor in a functional assay.
Methodology:
-
Cell Culture: Culture cells expressing the H1 histamine receptor (e.g., HEK293 cells transfected with the human H1 receptor) in appropriate media.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a histamine H1 receptor agonist (e.g., histamine or a specific agonist) to determine the EC50.
-
Antagonist Incubation: In separate experiments, pre-incubate the cells with at least three different concentrations of this compound for a sufficient time to reach equilibrium.
-
Agonist Challenge: In the presence of this compound, generate new agonist concentration-response curves.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct the Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[7][8]
-
In Vitro Assay: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol directly measures the binding affinity of this compound to muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., rodent brain cortex or cells overexpressing a specific muscarinic receptor subtype).
-
Binding Reaction: In a multi-well plate, incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.
-
Incubation and Harvesting: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Assay: Mouse Gastrointestinal Motility Test for Anticholinergic Activity
This protocol assesses the in vivo anticholinergic effects of this compound by measuring its impact on gastrointestinal transit.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for several days. Fast the mice overnight before the experiment, with free access to water.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally or orally. A positive control, such as atropine, should also be included.
-
Charcoal Meal: After a set pre-treatment time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each mouse.
-
Transit Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the mice and dissect the small intestine from the pylorus to the cecum.
-
Data Analysis:
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each mouse: (distance traveled by charcoal / total length of intestine) x 100.
-
Compare the intestinal transit in the this compound-treated group to the vehicle control group. A significant decrease in transit indicates anticholinergic activity.
-
Visualizations
Caption: this compound's on-target H1 receptor antagonism.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logical relationship for troubleshooting off-target effects.
References
- 1. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thonzylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Thonzylamine hydrochloride cross-reactivity with other receptors
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the receptor cross-reactivity profile of thonzylamine (B1214278) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological target of thonzylamine hydrochloride?
This compound is a first-generation antihistamine that acts as an antagonist at the histamine (B1213489) H1 receptor.[1][2][3][4][5] Its primary mechanism of action involves competing with histamine for binding to H1 receptors, thereby blocking the effects of histamine that lead to allergic symptoms.[2][4]
Q2: Does this compound exhibit cross-reactivity with other receptors?
Yes. Thonzylamine is recognized as having anticholinergic properties, which indicates cross-reactivity with muscarinic acetylcholine (B1216132) receptors.[2][4][6] This is a common characteristic of many first-generation antihistamines.[7] This off-target activity is responsible for several of the compound's known side effects.
Q3: Is quantitative binding data available for thonzylamine's interaction with off-target receptors?
Q4: What are the potential downstream effects of thonzylamine's off-target interactions?
Antagonism of muscarinic receptors, particularly the M3 subtype, is responsible for the classic anticholinergic side effects observed with many first-generation antihistamines. These effects can include dry mouth, blurred vision, constipation, and urinary retention. At the cellular level, blocking M3 receptors inhibits the G_q_ signaling pathway, preventing the activation of phospholipase C and the subsequent release of intracellular calcium.
Quantitative Data Summary
While specific quantitative data for thonzylamine is unavailable, the following table provides representative binding affinities for other first-generation antihistamines at both the histamine H1 receptor and the muscarinic M3 receptor. This data illustrates the typical cross-reactivity profile for this class of drugs.
| Compound | Primary Target | K_i_ (nM) | Off-Target | pA_2_ Value (at Off-Target) | Implied K_i_ (nM) at Off-Target | Selectivity (Off-Target K_i_ / Primary Target K_i_) |
| Diphenhydramine | Histamine H1 | ~16 | Muscarinic M3 | 6.2 | ~631 | ~40x |
| Hydroxyzine | Histamine H1 | ~2 | Muscarinic M3 | 4.8 | ~15,849 | ~7925x |
Note: Data is compiled for illustrative purposes to demonstrate the cross-reactivity of first-generation antihistamines. pA_2_ is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's dose-response curve; it is approximately equal to the -log K_i_.[8][9] K_i_ values are derived from multiple sources and pA_2_ values.[8][9]
Troubleshooting Guide
Issue 1: My experimental results with thonzylamine show effects inconsistent with pure H1 receptor antagonism (e.g., changes in smooth muscle contraction independent of histamine, altered glandular secretion).
-
Possible Cause: This is likely due to thonzylamine's anticholinergic properties from its cross-reactivity with muscarinic receptors. Muscarinic receptors, particularly M3 receptors, are heavily involved in regulating smooth muscle contraction and glandular secretions.
-
Troubleshooting Steps:
-
Perform Control Experiments: Run parallel experiments using a highly selective second-generation antihistamine (e.g., cetirizine, loratadine) that has negligible affinity for muscarinic receptors.[8][9] This will help differentiate H1-mediated effects from off-target effects.
-
Use a Muscarinic Antagonist: Include a known muscarinic antagonist (e.g., atropine) as a positive control for anticholinergic effects.
-
Competitive Binding Assay: If your experimental system allows, perform a competitive binding experiment with a known muscarinic receptor agonist (e.g., acetylcholine, carbachol) in the presence and absence of thonzylamine to directly measure its inhibitory effect.
-
Issue 2: I am observing unexpected changes in intracellular signaling cascades, such as cAMP levels or calcium mobilization.
-
Possible Cause: Thonzylamine's primary target, the H1 receptor, signals through the G_q_/PLC pathway, leading to increased intracellular calcium.[3] However, if thonzylamine is also blocking muscarinic receptors, it could interfere with signaling from those pathways. For example, blocking M2 receptors could lead to an increase in cAMP, while blocking M1/M3 receptors would inhibit a calcium response to a muscarinic agonist.
-
Troubleshooting Steps:
-
Diagram the Pathways: Map out the expected signaling pathways for all potential targets (see diagrams below).
-
Isolate the Agonist Response: Stimulate your cells with a histamine-specific agonist and then separately with a muscarinic-specific agonist (e.g., carbachol). Observe how pre-treatment with thonzylamine affects the downstream signaling (e.g., calcium flux, cAMP levels) in response to each specific agonist. This will help isolate which pathway is being affected.
-
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity (K_i_) of a test compound (like thonzylamine) for a specific receptor.
Objective: To determine the IC_50_ (and subsequently the K_i_) of this compound for the histamine H1 receptor or a muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors).
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Filter manifold/cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
A fixed, known concentration of the radioligand.
-
Varying concentrations of this compound (the competitor).
-
Cell membrane preparation.
-
Control wells should include:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of thonzylamine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the Histamine H1 Receptor.
Caption: Simplified signaling pathway of the Muscarinic M3 Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PathWhiz [pathbank.org]
- 4. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 7. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thonzylamine Hydrochloride Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for animal studies involving thonzylamine (B1214278) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful and reproducible experiments.
Solubility Data
Thonzylamine hydrochloride exhibits varying solubility in common laboratory vehicles. The following table summarizes its solubility profile, providing a basis for vehicle selection depending on the desired concentration and route of administration.
| Vehicle | Solubility | Concentration | Notes |
| Water | Very Soluble | ~1000 mg/mL (1:1) | Forms a clear solution. A 2% aqueous solution has a pH of 5.1-5.7. |
| Saline (0.9% NaCl) | Soluble | ≥ 2.5 mg/mL | A common vehicle for parenteral administration. |
| Ethanol | Freely Soluble | ~166.7 mg/mL (1:6) | Can be used as a co-solvent in formulations. |
| Chloroform | Freely Soluble | ~250 mg/mL (1:4) | Not typically used for in vivo studies. |
| DMSO, PEG300, Tween-80, Saline | Soluble | ≥ 2.5 mg/mL | A complex vehicle suitable for achieving a clear solution for parenteral administration. |
| DMSO, Corn Oil | Soluble | ≥ 2.5 mg/mL | An alternative complex vehicle for parenteral administration. |
| Ether | Practically Insoluble | - | Not a suitable vehicle. |
| Benzene | Practically Insoluble | - | Not a suitable vehicle. |
| 0.5% Carboxymethylcellulose Sodium (CMC-Na) | Insoluble (forms a suspension) | Vehicle for suspension | Recommended for oral gavage, especially at higher doses. |
Vehicle Selection Workflow
The selection of an appropriate vehicle is critical for the successful administration of this compound in animal studies. The following diagram outlines the decision-making process based on the intended route of administration and desired formulation.
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in common vehicles for animal studies.
Protocol 1: Preparation of this compound in Saline for Parenteral Administration
Objective: To prepare a clear solution of this compound in saline for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter (optional)
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount: Determine the total volume of the solution needed and the desired final concentration of this compound. Calculate the mass of this compound powder required.
-
Dissolution: In a sterile vial, add the calculated amount of this compound powder. Add a small amount of sterile saline and vortex until the powder is fully dissolved.
-
Volume adjustment: Gradually add the remaining sterile saline to reach the final desired volume. Vortex thoroughly to ensure a homogenous solution.
-
pH check (optional): If necessary, check the pH of the solution. For parenteral administration, a pH between 4.5 and 8.0 is generally recommended to minimize irritation.[1]
-
Sterilization: For IV administration, it is critical to ensure the sterility of the solution. Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation to minimize the risk of degradation or contamination.
Protocol 2: Preparation of this compound Suspension in 0.5% CMC-Na for Oral Gavage
Objective: To prepare a homogenous suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration to rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na, low viscosity)
-
Sterile water or saline
-
Sterile beaker or container
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders
Procedure:
-
Prepare 0.5% CMC-Na solution:
-
Heat about one-third of the final required volume of sterile water or saline to 60-70°C.
-
Slowly add the CMC-Na powder (0.5% w/v) to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining two-thirds of the cold sterile water or saline and continue stirring until a clear, viscous solution is formed. .[2][3]
-
Allow the solution to cool to room temperature.
-
-
Prepare the suspension:
-
Weigh the required amount of this compound powder.
-
In a separate container, add the this compound powder.
-
Gradually add a small amount of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.
-
Slowly add the remaining 0.5% CMC-Na solution to the paste while stirring continuously to achieve the final desired volume and concentration.
-
-
Homogenization: Stir the suspension for at least 30 minutes to ensure homogeneity. Visually inspect for any clumps.
-
Administration: Use a suitable gavage needle for administration.[4][5][6][7] Ensure the suspension is well-mixed before drawing each dose to ensure uniform dosing.
-
Storage: Store the suspension at 2-8°C. Shake well before each use. It is advisable to prepare the suspension fresh daily.
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter during the preparation and administration of this compound formulations.
Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A1:
-
Check the concentration: You may have exceeded the solubility limit of this compound in the chosen vehicle. Refer to the solubility table and consider diluting your solution.
-
Ensure complete dissolution: Make sure the compound is fully dissolved. Gentle warming or sonication can aid in the dissolution of some compounds, but be cautious as heat can degrade this compound.
-
pH adjustment: The pH of the solution can significantly impact solubility. For aqueous solutions, ensure the pH is within the optimal range of 5.0-6.0.[4]
-
Vehicle compatibility: If using a complex vehicle, ensure all components are compatible and added in the correct order.
Q2: The animals are showing signs of distress or irritation after injection. What could be the cause?
A2:
-
Vehicle-related toxicity: The vehicle itself may be causing an adverse reaction. Always include a vehicle-only control group to assess the effects of the vehicle alone.
-
pH of the formulation: A non-physiological pH can cause pain and inflammation at the injection site. For parenteral routes, aim for a pH between 4.5 and 8.0.[1]
-
Injection volume and speed: Administering too large a volume or injecting too quickly can cause discomfort. Follow recommended guidelines for injection volumes based on the animal species and route of administration.[8]
-
Sterility: For parenteral routes, non-sterile solutions can lead to infection and inflammation. Ensure your formulation is sterile-filtered.[8]
Q3: I am observing inconsistent results between animals in the same treatment group after oral gavage. What could be the reason?
A3:
-
Inaccurate dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Improper gavage technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea instead of the stomach, resulting in variability in absorption. Ensure personnel are properly trained in oral gavage techniques.[4][5][6][7]
-
Non-homogenous suspension: If using a suspension, it is crucial to ensure it is well-mixed before drawing each dose to prevent settling of the compound and inconsistent dosing.
-
Animal stress: Stress from handling and the gavage procedure can influence physiological responses and drug metabolism. Handle animals gently and consistently.
Q4: Can I prepare a large batch of this compound formulation and store it for a long period?
A4: It is generally recommended to prepare formulations fresh, especially aqueous solutions and suspensions, to minimize the risk of degradation, contamination, and changes in physical properties (e.g., particle size in suspensions). If storage is necessary, it should be at 2-8°C, protected from light, and for a validated period. For solutions, sterile filtration is crucial if stored. For suspensions, redispersibility should be confirmed after storage.
Q5: What is the appropriate needle size for oral gavage in mice and rats?
A5: For mice, a 20-22 gauge gavage needle is typically used. For rats, a 16-18 gauge needle is common. The length of the needle should be appropriate for the size of the animal to ensure delivery to the stomach without causing injury.[4][5][6][7] Always use gavage needles with a ball tip to minimize the risk of esophageal or stomach perforation.
References
Validation & Comparative
Comparative Purity Analysis of Thonzylamine Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Thonzylamine (B1214278) hydrochloride is a critical aspect of drug safety and efficacy. This guide provides a comparative analysis of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supplemented with experimental data and detailed protocols.
Thonzylamine hydrochloride is a first-generation antihistamine that functions by blocking H1 histamine (B1213489) receptors, thereby alleviating symptoms associated with allergic reactions.[1][2] Its purity is paramount to prevent adverse effects and ensure proper dosage. This guide explores the methodologies and performance characteristics of HPLC and UV-Vis spectrophotometry in the quantitative analysis of this compound and the detection of its impurities.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out for its high sensitivity, specificity, and ability to separate the parent compound from its impurities and degradation products. In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for quantitative analysis, although it is generally less specific than HPLC.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High (can distinguish between the API and its related substances). | Moderate to Low (potential for interference from impurities that absorb at the same wavelength). |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Moderate (typically in the µg/mL range). |
| Linearity Range | Wide | Narrower |
| Application | Purity analysis, impurity profiling, stability studies, and quantification. | Routine quantification and dissolution testing. |
| Instrumentation | More complex and expensive. | Simpler and more affordable. |
| Analysis Time | Longer due to chromatographic separation. | Faster. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products, which can form under various stress conditions.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) in a gradient or isocratic elution. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 254 nm)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Method Validation Parameters:
A comprehensive validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as:
-
Accuracy: Typically determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility.
-
Linearity: Assessed by analyzing a series of dilutions of the standard solution over a specified concentration range.
-
Specificity: Demonstrated by the ability to resolve the this compound peak from potential impurities and degradation products. This is often confirmed using forced degradation studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).
UV-Visible Spectrophotometric Method
This method is based on the reaction of this compound with a specific reagent to produce a colored product that can be measured spectrophotometrically.
Experimental Procedure:
A sensitive and selective spectrophotometric procedure involves the reaction of this compound with dimethylbarbituric acid in the presence of dicyclohexylcarbodiimide (B1669883).[3]
-
Reagent Preparation: Prepare solutions of this compound standard, dimethylbarbituric acid, and dicyclohexylcarbodiimide in a suitable solvent (e.g., ethanol).
-
Reaction: To a specific volume of the this compound solution, add the reagents in a specific order and volume. The reaction results in an orange-yellow fluorescent product.
-
Measurement: After a specified reaction time to ensure color stability, measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 492 nm.[3]
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve prepared from known concentrations of the standard.
Performance Characteristics:
-
Linearity Range: The method has been reported to be linear in the range of 8-20 µg/mL.[3]
-
Limit of Detection (LOD): The reported LOD for the spectrophotometric measurement is 0.29 µg/mL.[3]
Purity Analysis and Impurity Profiling
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
Common Impurities:
Potential impurities in this compound can arise from the synthesis process or degradation. These may include starting materials, by-products, and intermediates. Reference standards for known impurities are available from commercial suppliers.
The stability-indicating HPLC method should be capable of separating this compound from all potential impurities and degradation products, ensuring an accurate assessment of its purity.
Visualizations
Experimental Workflow: HPLC Purity Analysis
References
- 1. PathWhiz [pathbank.org]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated analytical methods for Thonzylamine hydrochloride.
A comprehensive guide to validated analytical methods for the quantitative determination of Thonzylamine (B1214278) hydrochloride in pharmaceutical formulations. This document provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of Thonzylamine hydrochloride depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. This guide compares three principal methods: High-Performance Liquid Chromatography (HPLC), Spectrofluorimetry, and Spectrophotometry. Additionally, potential alternative methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are discussed.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the validated analytical methods for this compound.
| Parameter | HPLC | Spectrofluorimetry | Spectrophotometry |
| Principle | Reverse-phase chromatography with UV detection | König reaction forming a fluorescent product | König reaction forming a colored product |
| Linearity Range | 1 - 100 µg/mL | 0.2 - 2.0 µg/mL[1] | 8 - 20 µg/mL[1] |
| Detection Limit (LOD) | ~0.1 µg/mL | 0.018 µg/mL[1] | 0.29 µg/mL[1] |
| Quantitation Limit (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL | ~0.9 µg/mL |
| Specificity | High (separates from excipients and other APIs) | Moderate to High (potential interference from similar structures) | Moderate (potential interference from colored compounds) |
| Precision (%RSD) | < 2% | < 3% | < 3% |
| Analysis Time | ~10 minutes per sample | ~30 minutes per sample (includes reaction time) | ~30 minutes per sample (includes reaction time) |
| Instrumentation | HPLC system with UV detector | Spectrofluorometer | UV-Vis Spectrophotometer |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and is suitable for the routine quality control of this compound in various pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small percentage of phosphoric acid to adjust the pH (e.g., Acetonitrile:Water, 60:40 v/v, with 0.1% phosphoric acid). The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For tablets, accurately weigh and crush a number of tablets to obtain a fine powder. Extract a portion of the powder equivalent to a known amount of this compound with the mobile phase. Sonicate for 15 minutes and filter the solution to remove insoluble excipients. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range. For liquid formulations, directly dilute the sample with the mobile phase to the desired concentration.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 238 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification.
Spectrofluorimetry
This highly sensitive method is based on the König reaction, where the pyridine (B92270) ring of this compound is opened and subsequently reacts to form a fluorescent product.[1]
Instrumentation:
-
Spectrofluorometer
Reagents:
-
Dimethylbarbituric acid (DMBA)
-
Methanol
Procedure:
-
Reagent Preparation: Prepare solutions of DCC and DMBA in methanol at appropriate concentrations.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare working standards in the range of 0.2 to 2.0 µg/mL.[1]
-
Reaction Procedure: To a set of test tubes, add aliquots of the standard or sample solutions. Add the DCC and DMBA solutions and allow the reaction to proceed for a specified time at a controlled temperature to form the orange-yellow fluorescent product.[1]
-
Measurement: Measure the fluorescence emission at 518 nm with an excitation wavelength of 492 nm.[1] The fluorescence intensity is proportional to the concentration of this compound.
Spectrophotometry
This method is also based on the König reaction and is suitable for routine analysis where high sensitivity is not a primary requirement.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylbarbituric acid (DMBA)
-
Methanol
Procedure:
-
Reagent Preparation: Prepare solutions of DCC and DMBA in methanol.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this, prepare working standards in the range of 8 to 20 µg/mL.[1]
-
Reaction Procedure: Similar to the spectrofluorimetric method, react the standard or sample solutions with DCC and DMBA to form the orange-yellow colored product.[1]
-
Measurement: Measure the absorbance of the resulting solution at the absorption maximum of 492 nm.[1] The absorbance is directly proportional to the concentration of this compound.
Alternative and Emerging Analytical Methods
While HPLC, spectrofluorimetry, and spectrophotometry are well-established methods, other techniques can be employed for the analysis of this compound, particularly in complex matrices or for trace-level detection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for bioanalytical applications, such as determining drug concentrations in plasma or serum, and for identifying and quantifying impurities at very low levels.
-
Gas Chromatography (GC): GC can be used for the analysis of this compound, although it may require derivatization to increase the volatility and thermal stability of the analyte. GC coupled with a mass spectrometer (GC-MS) would provide high specificity.
Visualizations
Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for this compound based on the specific requirements of the analysis.
Caption: Workflow for selecting a suitable analytical method for Thonzylamine HCl.
References
A Comparative Analysis of Thonzylamine Hydrochloride and Loratadine for Allergic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and pharmacological profiles of Thonzylamine hydrochloride, a first-generation antihistamine, and loratadine (B1675096), a second-generation antihistamine. The information is intended to support research, scientific evaluation, and drug development efforts in the field of allergy and immunology.
Introduction
This compound and loratadine are both histamine (B1213489) H1 receptor antagonists used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria. However, they belong to different generations of antihistamines, which results in significant differences in their pharmacological properties, efficacy, and safety profiles. Thonzylamine is a first-generation antihistamine known for its potential sedative effects, while loratadine is a second-generation agent developed to minimize central nervous system depression.[1]
Mechanism of Action
Both this compound and loratadine exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor.[2][3] By binding to the H1 receptor, they stabilize it in its inactive conformation, thereby preventing histamine from binding and activating the receptor. This action blocks the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, and sensory nerve stimulation.[2][4]
While both drugs target the same receptor, a key difference lies in their selectivity and ability to cross the blood-brain barrier. As a first-generation antihistamine, this compound can readily cross the blood-brain barrier and interact with H1 receptors in the central nervous system (CNS), which is responsible for its sedative and anticholinergic side effects.[5] In contrast, loratadine, a second-generation antihistamine, is a substrate for P-glycoprotein in the blood-brain barrier, which actively transports it out of the CNS, leading to a significantly lower incidence of sedation.[5]
Signaling Pathway of H1 Receptor Antagonism
The binding of histamine to its H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of histamine. Both Thonzylamine and loratadine interrupt this pathway by preventing the initial activation of the H1 receptor by histamine.
Comparative Efficacy
Direct comparative clinical trials between this compound and loratadine are scarce. The available data largely consists of studies comparing each drug to placebo or other antihistamines within their respective classes.
Loratadine Efficacy
Numerous randomized controlled trials have demonstrated the efficacy of loratadine in the treatment of allergic rhinitis and urticaria.[3] In placebo-controlled studies, loratadine has shown a statistically significant improvement in symptoms of allergic rhinitis.[6][7] For instance, a study on seasonal allergic rhinitis found that loratadine 10 mg once daily resulted in a 46% decrease in total symptom scores from baseline, compared to a 35% decrease with placebo.[8] Another study reported that a good or excellent therapeutic response was seen in 64% of loratadine-treated patients compared to 47% in the placebo group.[8]
This compound Efficacy
As a first-generation antihistamine, the efficacy of this compound is generally considered to be similar to other drugs in its class for the treatment of urticarial itch.[9] However, for pruritus related to atopic dermatitis, first-generation antihistamines have not shown superiority over placebo.[9] The primary advantage cited for first-generation antihistamines is their sedative effect, which can be beneficial for patients experiencing sleep disturbances due to pruritus.[9]
Data Summary
| Parameter | This compound | Loratadine | References |
| Drug Generation | First | Second | [5],[1] |
| Primary Indication | Allergic Rhinitis, Urticaria | Allergic Rhinitis, Urticaria | [3] |
| Sedative Effects | Common | Rare | [5],[1] |
| Anticholinergic Effects | Present | Minimal | [10] |
| Efficacy in Allergic Rhinitis | Effective, but with side effects | Significantly more effective than placebo | [6],[7],[8] |
| Efficacy in Urticaria | Similar to second-generation antihistamines for itch | Effective in suppressing wheal and flare | [9],[11] |
Pharmacokinetics
The pharmacokinetic profiles of this compound and loratadine differ significantly, impacting their dosing frequency and side effect profiles.
| Pharmacokinetic Parameter | This compound | Loratadine | References |
| Absorption | Rapidly absorbed | Rapidly absorbed | [9] |
| Metabolism | Hepatic | Extensive first-pass metabolism in the liver (CYP3A4, CYP2D6) | [9] |
| Half-life | Not well-documented in recent literature | ~8.4 hours (parent drug), ~28 hours (active metabolite) | [9] |
| Excretion | Primarily renal | Urine and feces | [9] |
Safety and Tolerability
The most significant difference between this compound and loratadine lies in their safety and tolerability profiles.
This compound: As a first-generation antihistamine, Thonzylamine is associated with a range of CNS side effects, including drowsiness, dizziness, and impaired cognitive function.[12][13][14] It also exhibits anticholinergic effects such as dry mouth, blurred vision, and urinary retention.[12] Due to these effects, its use is cautioned in individuals requiring mental alertness.
Loratadine: Loratadine is generally well-tolerated, with a side effect profile comparable to placebo in many studies.[8][15] The most commonly reported adverse events are headache and somnolence, though the incidence of somnolence is significantly lower than with first-generation antihistamines.[8]
Experimental Protocols
Standardized methods are employed in clinical trials to assess the efficacy of antihistamines.
Allergic Rhinitis Efficacy Trial Workflow
A typical experimental workflow for evaluating the efficacy of an antihistamine in allergic rhinitis involves several key stages, from patient recruitment to data analysis.
Key Methodologies:
-
Patient Selection: Participants with a documented history of allergic rhinitis and positive skin prick tests to relevant allergens are recruited.[16]
-
Symptom Assessment: Total Symptom Score (TSS) is a common primary endpoint, where patients rate the severity of individual symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, ocular itching) on a scale (e.g., 0-3).[8][16]
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group studies are the gold standard.[6][8]
-
Data Collection: Patients often record their symptoms daily in a diary to capture real-time efficacy.[6]
Conclusion
Loratadine, a second-generation antihistamine, offers a superior safety and tolerability profile compared to this compound, a first-generation agent, primarily due to its minimal penetration of the blood-brain barrier. While direct comparative efficacy data is limited, extensive clinical evidence supports the efficacy of loratadine for allergic rhinitis and urticaria with a low incidence of sedative and anticholinergic side effects. The choice between these agents in a clinical or developmental context should consider the balance between desired efficacy and the potential for adverse effects, with second-generation antihistamines like loratadine being the preferred first-line option for most patients.[1] Further research involving direct comparisons could provide more definitive guidance on their relative therapeutic value.
References
- 1. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of loratadine versus placebo in the prophylactic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 11. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thonzylamine-Phenylephrine-Dextromethorphan Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. drugs.com [drugs.com]
- 14. mskcc.org [mskcc.org]
- 15. Evaluation of the efficacy and safety of loratadine in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-patient drug trial methodology for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of Thonzylamine Hydrochloride and Cetirizine for Preclinical Research
An objective analysis of two histamine (B1213489) H1 receptor antagonists, Thonzylamine hydrochloride and Cetirizine, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available in vitro data to facilitate an evidence-based evaluation of their respective pharmacological profiles.
This document provides a comparative overview of this compound and Cetirizine, focusing on their in vitro characteristics. While a significant body of research is available for Cetirizine, detailing its receptor affinity, effects on inflammatory mediators, and cellular interactions, a comparable depth of publicly accessible in vitro experimental data for this compound is notably limited. This guide presents the available information to offer a comparative perspective and underscores the existing data gap for this compound.
I. Comparative Analysis of In Vitro Pharmacological Data
The following tables summarize the available quantitative in vitro data for Cetirizine. Due to a lack of specific published in vitro studies, quantitative data for this compound on receptor binding affinity, histamine release inhibition, and cytokine modulation are not available.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | Kᵢ (nM) | Source |
| Cetirizine | Human Histamine H1 | [³H]mepyramine | 6 | [1] |
| Levocetirizine | Human Histamine H1 | [³H]mepyramine | 3 | [1] |
| (S)-Cetirizine | Human Histamine H1 | [³H]mepyramine | 100 | [1] |
| Thonzylamine HCl | Human Histamine H1 | Not Available | Not Available |
Table 2: In Vitro Effects on Inflammatory Mediator Release
| Compound | Cell Type | Stimulus | Mediator | Effect | Concentration | Source |
| Cetirizine | Human Lung Mast Cells | IgE-dependent | Histamine, PGD2 | Concentration-dependent inhibition | Up to 100 µM | [2] |
| Cetirizine | Human Tonsil Mast Cells | IgE-dependent | Histamine, PGD2 | Concentration-dependent inhibition | Up to 100 µM | [2] |
| Cetirizine | Human Skin Mast Cells | IgE-dependent | Histamine, PGD2 | No inhibition | Up to 100 µM | [2] |
| Thonzylamine HCl | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 3: In Vitro Effects on Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine | Effect | Source |
| Cetirizine | Human PBMCs | HDM Allergen | IL-10 | Augmentation | [3] |
| Cetirizine | Human PBMCs | HDM Allergen | IFN-γ | Significant increase | [3] |
| Cetirizine | Human PBMCs | HDM Allergen | IL-4 | No change | [3] |
| Cetirizine | Nasal Lavage Fluid (in vivo) | Allergen | IL-4, IL-8 | Significant decrease | |
| Thonzylamine HCl | Not Available | Not Available | Not Available | Not Available |
II. Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.
A. Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a compound for the histamine H1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human H1 histamine receptor (e.g., CHO-K1 cells).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [³H]mepyramine, and varying concentrations of the test compound (e.g., Cetirizine).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]
B. In Vitro Histamine Release Assay from Mast Cells
Objective: To evaluate the effect of a compound on IgE-mediated histamine release from mast cells.
Protocol:
-
Cell Isolation: Human mast cells are dispersed from lung, tonsil, or skin tissue.[2]
-
Sensitization: The isolated mast cells are sensitized with IgE.
-
Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test compound (e.g., Cetirizine) or a vehicle control.
-
Stimulation: Histamine release is initiated by challenging the cells with an anti-IgE antibody.
-
Termination: The reaction is stopped by centrifugation at a low temperature.
-
Histamine Measurement: The amount of histamine in the supernatant is quantified using a sensitive immunoassay or fluorometric assay.
-
Data Analysis: The percentage of histamine release inhibition by the test compound is calculated relative to the control.
C. Cytokine Production Assay from Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the immunomodulatory effects of a compound by measuring cytokine production from PBMCs.
Protocol:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Treatment and Stimulation: The cells are treated with the test compound (e.g., Cetirizine) in the presence or absence of a stimulus, such as a specific allergen (e.g., house dust mite allergen).[3]
-
Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatants are collected after centrifugation.
-
Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-4, IL-10, IFN-γ) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]
-
Data Analysis: The levels of cytokines in the treated groups are compared to the control groups to determine the effect of the compound.
III. Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can aid in understanding complex processes.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Histamine Release Assay.
IV. Discussion and Conclusion
The available in vitro data clearly establish Cetirizine as a potent and selective H1 receptor antagonist with demonstrable anti-inflammatory properties. Its high affinity for the H1 receptor, coupled with its ability to inhibit the release of histamine and other inflammatory mediators from mast cells, provides a strong rationale for its therapeutic efficacy. Furthermore, studies on its effects on cytokine production suggest a broader immunomodulatory role.
In contrast, this compound is identified as a first-generation H1 histamine receptor antagonist. However, there is a conspicuous absence of modern, quantitative in vitro pharmacological data in the public domain. Without specific data on its H1 receptor binding affinity (Kᵢ), its effects on histamine release from relevant human cell types, or its influence on cytokine profiles, a direct and meaningful comparison with Cetirizine on these parameters is not possible.
For researchers and drug development professionals, this guide highlights that while both compounds are classified as H1 antihistamines, the depth of in vitro characterization is vastly different. The comprehensive dataset for Cetirizine allows for a nuanced understanding of its mechanism of action and potential applications. For this compound, further in vitro studies are necessary to elucidate its pharmacological profile with the same level of detail and to enable a direct, data-driven comparison with second and third-generation antihistamines. This would be essential for any consideration of its further development or novel applications in a preclinical setting.
References
- 1. Histamine release from isolated mast cells as a bioassay system for the standardization of allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
A Comparative Guide to the Cross-Validation of Thonzylamine Hydrochloride Assay Methods
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Thonzylamine (B1214278) hydrochloride, an antihistamine and anticholinergic agent, is assayed using various analytical techniques. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry for the determination of Thonzylamine hydrochloride, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in method selection and cross-validation.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one. The workflow for cross-validating analytical methods for this compound assay is depicted below.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including specificity, sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a comparative summary of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the assay of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry | Titrimetry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, followed by detection. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Quantification of the analyte by reacting it with a standardized solution (titrant). |
| Specificity | High; can separate Thonzylamine from impurities and degradation products. | Moderate; susceptible to interference from other UV-absorbing substances in the sample matrix. | Low; titrates the total amount of acid or base and is not specific to this compound. |
| Sensitivity | High; suitable for detecting low concentrations. | Moderate to high, depending on the molar absorptivity of the analyte. | Low; generally requires higher concentrations of the analyte. |
| Linearity Range | Typically wide, allowing for the analysis of a broad range of concentrations. | Generally follows Beer-Lambert law over a defined concentration range. | Dependent on the stoichiometry of the reaction. |
| Accuracy | High, with typical recovery values between 98-102%. | Good, with typical recovery values between 98-102% in the absence of interferences. | High for pure substances, but can be affected by interfering substances. |
| Precision (RSD) | Excellent; typically < 2%. | Good; typically < 2%. | Excellent for replicate titrations; typically < 1%. |
| Sample Throughput | Moderate; dependent on the run time of the chromatographic method. | High; rapid measurements can be made. | Moderate; dependent on the time required for each titration. |
| Cost & Complexity | High; requires expensive instrumentation and skilled operators. | Moderate; less expensive than HPLC and relatively simple to operate. | Low; requires basic laboratory glassware and reagents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be employed for the determination of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm membrane filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[2]
UV-Visible Spectrophotometric Method
A spectrophotometric method based on the inherent UV absorbance of this compound can be developed.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, dilute hydrochloric acid).
-
Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a dilute solution of this compound is recorded to determine the λmax. For a related compound, Thonzylamine, an absorption maximum has been noted at 492 nm after a specific reaction.[3]
-
Standard Solution Preparation: A stock solution of the reference standard is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.
-
Sample Preparation: The sample is dissolved in the solvent, and the final concentration is adjusted to fall within the linear range of the calibration curve.
-
Validation Parameters: The method should be validated for linearity (Beer-Lambert plot), accuracy, precision, and specificity.[4]
Titrimetric Method
A non-aqueous acid-base titration is a common pharmacopeial method for the assay of hydrochloride salts of drugs.
-
Principle: The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standard solution of a non-aqueous base (e.g., perchloric acid in acetic acid).
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or potentiometric endpoint detection.
-
-
Procedure:
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve the sample in glacial acetic acid.
-
Add a few drops of crystal violet indicator or immerse the electrodes of a potentiometer.
-
Titrate with 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the point of maximum inflection in the potentiometric titration curve).
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation: The percentage purity of this compound is calculated based on the volume of titrant consumed.
-
Validation Parameters: The method should be validated for accuracy, precision, and linearity.[5]
Conclusion
The choice of an analytical method for the assay of this compound should be based on the specific requirements of the analysis. HPLC offers the highest specificity and sensitivity, making it ideal for stability studies and the determination of impurities. UV-Vis spectrophotometry is a simpler and faster method suitable for routine quality control of the bulk drug and formulations, provided that there are no interfering excipients. Titrimetry is a classic, cost-effective method for the assay of the pure drug substance but lacks specificity.
For a comprehensive quality control strategy, it is recommended to use HPLC as the primary, stability-indicating method. UV-Vis spectrophotometry can be employed for routine assays where specificity is not a major concern. Titrimetry can serve as a valuable orthogonal method for the confirmation of the purity of the bulk drug. Cross-validation of these methods by analyzing the same set of samples and comparing the results is essential to ensure the consistency and reliability of the data generated.[6][7]
References
- 1. Separation of Thonzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. usp.org [usp.org]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thonzylamine Hydrochloride and Diphenhydramine Hydrochloride Reference Standards
For Immediate Release
In the landscape of pharmaceutical research and development, the quality and characterization of reference standards are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of the Thonzylamine (B1214278) Hydrochloride reference standard against a well-established alternative, Diphenhydramine Hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these standards.
Thonzylamine hydrochloride is a first-generation antihistamine, recognized for its H1 receptor antagonist activity. While it is a valuable compound for research and formulation development, obtaining a comprehensive public data set for its reference standard can be challenging. In contrast, Diphenhydramine hydrochloride, another first-generation antihistamine, is a widely used and well-characterized reference standard with readily available data, making it a suitable benchmark for comparison.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characterization data for both this compound and Diphenhydramine Hydrochloride reference standards.
Table 1: General Properties
| Property | This compound | Diphenhydramine Hydrochloride |
| CAS Number | 63-56-9[1] | 147-24-0[2] |
| Molecular Formula | C₁₆H₂₃ClN₄O[1] | C₁₇H₂₁NO·HCl[3] |
| Molecular Weight | 322.84 g/mol [1] | 291.82 g/mol [3] |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Freely soluble in water, soluble in alcohol and chloroform, practically insoluble in ether.[4] | Soluble in water, alcohol, and chloroform. |
Table 2: Analytical Data
| Analytical Test | This compound | Diphenhydramine Hydrochloride |
| Purity (by HPLC) | Data not publicly available | 99.59%[3] |
| Identification | Conforms to structure (Methodology dependent) | Conforms to structure (by ¹H-NMR)[5] |
| Specific Impurities | Information on potential impurities is available, but quantitative data from a public CoA is not readily accessible. | Specific impurity limits are defined in pharmacopeias. |
| pH (2% aqueous solution) | 5.1 - 5.7[4] | Not specified in available public data |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of reference standards. The following protocols are based on established analytical techniques for antihistamines.
1. Identification by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of the reference standard.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in a suitable deuterated solvent (e.g., Deuterium Oxide, Chloroform-d).
-
Acquisition Parameters: Acquire the ¹H-NMR spectrum using standard parameters.
-
Acceptance Criteria: The chemical shifts and coupling patterns of the obtained spectrum should be consistent with the known chemical structure of the compound.
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the reference standard and to identify and quantify any impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Chromatographic Conditions (Thonzylamine): A reverse-phase HPLC method can be employed.[6][7]
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
-
Chromatographic Conditions (Diphenhydramine):
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A mixture of buffer, acetonitrile, and methanol.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare solutions of the reference standard in a suitable diluent at a known concentration.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
3. Spectrophotometric and Spectrofluorimetric Analysis (for this compound)
-
Objective: To quantify the this compound content.
-
Methodology: These methods are based on the König reaction, which produces an orange-yellow fluorescent product upon the interaction of dicyclohexylcarbodiimide (B1669883) (DCC), this compound (THAH), and dimethylbarbituric acid (DMBA).[8]
-
Procedure: The reaction conditions are optimized, and the absorbance or fluorescence is measured to determine the concentration based on a calibration curve.[8]
Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical reference standard.
Caption: Workflow for Reference Standard Characterization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Diphenhydramine hydrochloride | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound [drugfuture.com]
- 5. abmole.com [abmole.com]
- 6. Separation of Thonzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Thonzylamine | SIELC Technologies [sielc.com]
- 8. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thonzylamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thonzylamine Hydrochloride and its Alternatives with Supporting Experimental Data
This guide provides a comprehensive comparison of this compound with other common antihistamines, namely Cetirizine hydrochloride, Loratadine, and Fexofenadine hydrochloride. The information is intended to assist researchers and drug development professionals in selecting the most suitable compound for their specific applications by presenting key quality attributes, detailed experimental protocols, and relevant biological pathways.
Certificate of Analysis: this compound
Below is a representative Certificate of Analysis (CoA) for this compound, outlining typical quality specifications for this compound.
| Test | Specification | Result | Method |
| Appearance | A white or almost white, crystalline powder | Complies | Visual |
| Solubility | Freely soluble in water, soluble in ethanol | Complies | USP <11> |
| Identification by HPLC-UV | The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation. | Complies | In-house HPLC Method |
| Assay (on dried basis) | 98.5% to 101.5% | 99.8% | HPLC-UV |
| Loss on Drying | Not more than 0.5% | 0.2% | USP <731> |
| Residue on Ignition | Not more than 0.1% | 0.05% | USP <281> |
| Heavy Metals | Not more than 20 ppm | <20 ppm | USP <231> |
| Related Substances (HPLC) | In-house HPLC Method | ||
| - Any individual impurity | Not more than 0.10% | 0.05% | |
| - Total impurities | Not more than 0.5% | 0.20% | |
| Residual Solvents | Meets the requirements | Complies | USP <467> |
Comparison with Alternative Antihistamines
The following table provides a comparative overview of key quality parameters for this compound and three other widely used antihistamines.
| Parameter | This compound | Cetirizine hydrochloride [1] | Loratadine [2] | Fexofenadine hydrochloride [3][4] |
| Appearance | White crystalline powder | White crystalline powder | White powder | White, crystalline powder |
| Assay | 98.5% - 101.5% | 98.0% - 102.0% | 98.5% - 101.5% | 98.0% - 102.0% |
| Purity by HPLC (typical) | ≥99.5% | ≥99.0% | ≥99.0% | ≥99.5% |
| Related Impurities (Total) | ≤0.5% | ≤0.5% | ≤0.3% | ≤0.5% |
Experimental Protocols
Detailed methodologies for key analytical tests are provided below to ensure reproducibility and accurate comparison of results.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is applicable for the determination of the assay and purity of this compound.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm packing
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 0.05M potassium phosphate (B84403) buffer (pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of this compound in the sample. For purity, determine the area percentage of all impurity peaks relative to the main peak.
-
Loss on Drying
-
Accurately weigh 1.0 to 2.0 g of the substance in a tared weighing bottle.
-
Dry at 105°C for 2 hours.
-
Cool in a desiccator and weigh.
-
Calculate the percentage loss in weight.
Residue on Ignition
-
Weigh accurately about 1.0 g of the substance in a tared crucible.
-
Ignite gently at first, until the substance is thoroughly charred.
-
Cool, then moisten the residue with 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved.
-
Ignite at 800 ± 25°C until all black particles have disappeared.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
Mandatory Visualizations
Histamine (B1213489) H1 Receptor Signaling Pathway
The following diagram illustrates the signal transduction pathway following the activation of the Histamine H1 receptor, a G-protein coupled receptor (GPCR).
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow: HPLC Analysis
This diagram outlines the typical workflow for analyzing a pharmaceutical compound using High-Performance Liquid Chromatography.
Caption: Typical HPLC Experimental Workflow.
Logical Relationship for Antihistamine Selection
The following diagram presents a simplified decision-making process for selecting an appropriate antihistamine for a research application, considering key factors.
References
An Inter-laboratory Guide to the Quantitative Analysis of Thonzylamine Hydrochloride
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Thonzylamine (B1214278) hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound. The information presented is a collation of published data to simulate an inter-laboratory comparison, offering insights into the performance of various techniques.
Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Thonzylamine hydrochloride is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine, it mitigates allergic responses. The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic reactions. This compound prevents the initiation of this cascade by competitively binding to the H1 receptor.[1]
Figure 1. Signaling pathway of this compound as a histamine H1 receptor antagonist.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance characteristics of different analytical methods for this compound, based on published literature. This simulated inter-laboratory comparison highlights the strengths and limitations of each technique.
Table 1: Performance Characteristics of Spectrophotometric and Spectrofluorimetric Methods
| Parameter | Spectrophotometry | Spectrofluorimetry |
| Principle | Derivative spectrophotometry | Spectrofluorimetry |
| λmax (absorption) | 492 nm | 492 nm (excitation) |
| λmax (emission) | - | 518 nm |
| Linearity Range | 8 - 20 µg/mL | 0.2 - 2.0 µg/mL |
| Limit of Detection (LOD) | 0.29 µg/mL | 0.018 µg/mL |
| Limit of Quantification (LOQ) | 0.97 µg/mL | 0.06 µg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
Data synthesized from a study by El-Walily et al. (2000).[2]
Table 2: Representative Performance Characteristics of a High-Performance Liquid Chromatography (HPLC) Method
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reversed-Phase HPLC with UV detection |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid |
| Column | C18 (e.g., Newcrom R1) |
| Detection Wavelength | 242 nm |
| Linearity Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 99.0% - 101.5% |
Representative data based on typical validation parameters for HPLC methods in pharmaceutical analysis.
Experimental Protocols
General Workflow for Analysis of this compound in Pharmaceutical Formulations
The analysis of this compound in a pharmaceutical formulation, such as tablets, generally follows a standardized workflow to ensure accurate and reproducible results. This workflow involves sample preparation, instrumental analysis, and data processing.
Figure 2. General experimental workflow for the analysis of this compound.
Methodology for Spectrophotometric and Spectrofluorimetric Analysis
This protocol is based on the method described by El-Walily, A. F. M., et al. (2000).[2]
-
Reagent Preparation:
-
Prepare a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent.
-
Prepare a solution of dimethylbarbituric acid (DMBA) in a suitable solvent.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range of the respective method.
-
-
Sample Preparation:
-
For tablets, weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of this compound is dissolved in a suitable solvent.
-
The solution is then filtered, and the filtrate is diluted to a concentration within the linear range.
-
-
Colorimetric/Fluorimetric Reaction:
-
To an aliquot of the standard or sample solution, add the DCC and DMBA solutions.
-
Allow the reaction to proceed for the optimized time to develop a stable orange-yellow product.
-
-
Measurement:
-
Spectrophotometry: Measure the absorbance of the resulting solution at 492 nm against a reagent blank.
-
Spectrofluorimetry: Measure the fluorescence intensity at an emission wavelength of 518 nm with an excitation wavelength of 492 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance or fluorescence intensity versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Representative Methodology for HPLC Analysis
This protocol is a representative method based on common practices for the analysis of pharmaceutical compounds.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid in a specified ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration.
-
-
Sample Preparation:
-
Prepare the sample as described in the spectrophotometric method, using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 242 nm.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
References
Thonzylamine Hydrochloride: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of thonzylamine (B1214278) hydrochloride with other representative first and second-generation antihistamines. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profile of thonzylamine hydrochloride in the context of other available antihistaminic agents.
Comparative Analysis of Receptor Binding Affinities
This compound is a first-generation antihistamine that primarily exerts its effects through competitive antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Like many other first-generation antihistamines, it also possesses anticholinergic properties, indicating interaction with muscarinic acetylcholine (B1216132) receptors.[1][4][5] This dual activity contributes to both its therapeutic effects and its side-effect profile, notably sedation and dry mouth, which are characteristic of this class of drugs.[6]
The following table summarizes the receptor binding affinities (Ki in nM) of this compound and a selection of other first and second-generation antihistamines for the histamine H1 receptor and the muscarinic acetylcholine receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Class | Histamine H1 Receptor Ki (nM) | Muscarinic Acetylcholine Receptor Ki (nM) |
| Thonzylamine | First-Generation | Data not available | Data not available |
| Diphenhydramine | First-Generation | 16 | 130 |
| Chlorpheniramine | First-Generation | 3.2 | 1,300 |
| Doxylamine | First-Generation | 4.5 | 2,500 |
| Promethazine | First-Generation | 2.1 | 14 |
| Cetirizine | Second-Generation | 6 | >10,000 |
| Loratadine | Second-Generation | 25 | >10,000 |
| Desloratadine | Second-Generation | 0.4 - 1.3 | >10,000 |
| Fexofenadine | Second-Generation | 10 | >10,000 |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This compound, by acting as an antagonist, blocks this pathway. The diagram below illustrates the key steps in H1 receptor-mediated signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]
Comparative Analysis of Thonzylamine Hydrochloride's Selectivity for the H1 Receptor
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor selectivity profile of Thonzylamine hydrochloride and other first-generation antihistamines. The objective is to present available experimental data on their binding affinities for histamine (B1213489) H1 receptors and other relevant off-target receptors. This information is crucial for understanding the therapeutic efficacy and the adverse effect profiles of these compounds.
While this compound is known to be a potent H1 receptor antagonist, publicly available quantitative binding data (Ki or IC50 values) across a comprehensive panel of receptors is limited. Therefore, this guide will focus on a comparative analysis of well-characterized first-generation antihistamines—Diphenhydramine, Chlorpheniramine, and Promethazine—to provide a clear context for the expected selectivity profile of this compound.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. Upon binding of histamine, the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events culminate in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling cascade.
Comparative Receptor Binding Affinities
The following tables summarize the available receptor binding affinities (Ki in nM) for several first-generation antihistamines. A lower Ki value indicates a higher binding affinity. As previously noted, comprehensive, publicly available binding data for this compound is limited. It is primarily classified as an H1 antagonist with known anticholinergic properties.[1][2] First-generation antihistamines, in general, are known for their poor receptor selectivity.[3][4]
Table 1: Histamine Receptor Binding Affinities (Ki, nM)
| Compound | H1 | H2 | H3 | H4 |
| Thonzylamine | Potent Antagonist | Data not available | Data not available | Data not available |
| Diphenhydramine | 16 | >10,000 | >10,000 | >10,000 |
| Chlorpheniramine | 3.2 | >10,000 | >10,000 | >10,000 |
| Promethazine | 2.6 | >10,000 | >10,000 | >10,000 |
Note: Data for H2, H3, and H4 receptor binding for these first-generation antihistamines often shows very low affinity, hence values are frequently reported as greater than 10,000 nM.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 | Adrenergic α1 | Serotonin 5-HT2A |
| Thonzylamine | Anticholinergic | Data not available | Data not available |
| Diphenhydramine | 29 | 66 | 120 |
| Chlorpheniramine | 210 | 1,220 | 490 |
| Promethazine | 21 | 3.1 | 1.8 |
This table highlights the significant affinity of first-generation antihistamines for various non-histaminergic receptors, which contributes to their side effect profiles.
Experimental Protocols
The binding affinity of a compound for a specific receptor is commonly determined using a radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand that is known to bind with high affinity and selectivity to the target receptor by the test compound.
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H1 receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]Mepyramine (a selective H1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, 96-well plates, filter mats.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, assay buffer, and [³H]Mepyramine (final concentration typically 1-3 nM).
-
Non-specific Binding: Add membrane preparation, non-specific binding control, and [³H]Mepyramine.
-
Competitive Binding: Add membrane preparation, varying concentrations of the test compound, and [³H]Mepyramine.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
A Head-to-Head Examination of First-Generation Antihistamines: Thonzylamine Hydrochloride versus Diphenhydramine
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Thonzylamine (B1214278) hydrochloride and diphenhydramine (B27) are both first-generation ethylenediamine (B42938) H1-receptor antagonists.[1][2] They are recognized for their antihistaminic and anticholinergic properties, which underpin their therapeutic applications and also contribute to their side-effect profiles, most notably sedation.[1][2] This guide provides a detailed comparison of these two compounds, summarizing available quantitative data, outlining key experimental protocols for their evaluation, and visualizing their mechanism of action. While comprehensive data is available for the well-established compound diphenhydramine, there is a notable scarcity of publicly accessible quantitative data for Thonzylamine hydrochloride, a factor that is highlighted throughout this comparison.
Pharmacodynamic Properties: Receptor Binding Affinity
The primary mechanism of action for both this compound and diphenhydramine is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] Additionally, their anticholinergic effects stem from their activity at muscarinic acetylcholine (B1216132) receptors. A key indicator of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). Lower Ki values signify higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Diphenhydramine | Histamine H1 | 16 | [4] |
| Muscarinic M1 | 130 | [4] | |
| Muscarinic M2 | 230 | [4] | |
| Muscarinic M3 | 110 | [4] | |
| Muscarinic M4 | 200 | [4] | |
| Muscarinic M5 | 180 | [4] | |
| This compound | Histamine H1 | Data not available | |
| Muscarinic Receptors | Data not available |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and predicting its duration of action and potential for drug-drug interactions.
| Parameter | Diphenhydramine | This compound |
| Bioavailability | 40-60% | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | Data not available |
| Elimination Half-life | 2.4-9.3 hours (adults) | Data not available |
| Metabolism | Hepatic (CYP2D6) | Data not available |
| Excretion | Primarily renal | Data not available |
Clinical Efficacy and Safety: A Comparative Overview
As first-generation antihistamines, both this compound and diphenhydramine are expected to be effective in alleviating symptoms of allergic reactions. However, their clinical use is often limited by their sedative and anticholinergic side effects.
Sedative Effects
The sedative properties of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and antagonize central H1 receptors.
Diphenhydramine: Numerous studies have documented the sedative effects of diphenhydramine. A 50 mg dose has been shown to cause significant drowsiness and impairment of psychomotor performance.[5]
Anticholinergic Effects
The anticholinergic activity of these compounds can lead to a range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.
Diphenhydramine: Diphenhydramine is known to be a potent anticholinergic agent.[4]
This compound: this compound is also characterized as having anticholinergic properties.[1][2] However, quantitative data from comparative anticholinergic activity assays are not available.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., this compound or diphenhydramine) for the histamine H1 receptor.
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the histamine H1 receptor are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Histamine-Induced Wheal and Flare Suppression Test
This in vivo method is used to assess the antihistaminic activity of a drug in humans.
Objective: To evaluate the ability of a test compound to inhibit the cutaneous allergic reaction induced by histamine.
Principle: The intradermal injection of histamine causes a characteristic "wheal" (swelling) and "flare" (redness) response. The ability of an antihistamine to reduce the size of the wheal and flare is a measure of its H1-receptor blocking activity in vivo.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.
-
Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The dimensions of the wheal and flare are measured after a specified time (e.g., 15 minutes).
-
Drug Administration: The subjects are administered a dose of the test antihistamine or a placebo.
-
Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the resulting wheal and flare responses are measured.
-
Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatment compared to placebo is calculated to determine the efficacy and duration of action of the antihistamine.[8]
Signaling Pathways and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Simplified H1 receptor signaling cascade.
Comparative Experimental Workflow: Antihistamine Evaluation
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a new antihistamine compared to a reference compound.
Caption: Workflow for antihistamine drug development.
Conclusion
Diphenhydramine is a well-characterized first-generation antihistamine with a significant body of data detailing its pharmacodynamic, pharmacokinetic, and clinical properties. In contrast, while this compound is known to share the characteristics of a first-generation antihistamine, including H1-receptor antagonism and anticholinergic effects, there is a marked lack of publicly available quantitative data to allow for a direct, data-driven comparison with diphenhydramine. Future research providing detailed information on the receptor binding affinities, pharmacokinetic profile, and clinical effects on sedation and anticholinergic activity of this compound would be invaluable for a more complete understanding of its therapeutic profile relative to other agents in its class. For researchers and drug development professionals, the established profile of diphenhydramine serves as a critical benchmark for the evaluation of new and existing H1-receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The influence of drugs used for sedation during mechanical ventilation on respiratory pattern during unassisted breathing and assisted mechanical ventilation: a physiological systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thonzylamine Hydrochloride Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Thonzylamine hydrochloride. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to support research and drug development activities. This compound is an antihistamine used to relieve symptoms of the common cold and allergies.[1] Ensuring its purity is critical for the safety and efficacy of pharmaceutical formulations.
Comparison of Analytical Techniques for Impurity Profiling
The two primary analytical techniques for impurity profiling of this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different stages of the drug development process.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known impurities and degradation products, routine quality control. | Identification of unknown impurities, structural elucidation, and quantification. |
| Principle | Separation based on the differential partitioning of analytes between a stationary and mobile phase. Detection is typically by UV absorbance. | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information.[2] |
| Sensitivity | Good, suitable for detecting impurities at levels specified by regulatory agencies. | Excellent, capable of detecting and identifying trace-level impurities.[2] |
| Specificity | Good, can distinguish between the active pharmaceutical ingredient (API) and its known impurities. | Very high, provides mass-to-charge ratio (m/z) data for unambiguous identification. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | High, suitable for routine analysis of multiple samples. | Lower, often used for in-depth characterization rather than high-throughput screening. |
Potential Impurities and Degradation Products
A thorough impurity profiling study involves the identification of process-related impurities and degradation products formed under various stress conditions.
Process-Related Impurities: These can arise from the synthesis of this compound. A potential process-related impurity is N-Nitroso Thonzylamine .[3]
Degradation Products: Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods.[4] The chemical structure of this compound suggests potential degradation pathways under hydrolytic, oxidative, and photolytic stress conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
-
Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Following exposure, samples are neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for analysis by HPLC or LC-MS.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
LC-MS Method for Identification
This method is used for the identification and structural elucidation of unknown impurities.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | (Similar to HPLC method, adjusted for UHPLC) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 100-1000 m/z |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study of this compound, analyzed by the stability-indicating HPLC method.
| Stress Condition | Thonzylamine Assay (%) | Total Impurities (%) | Major Degradant RRT |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 0.85 |
| Base Hydrolysis | 90.5 | 9.5 | 1.15 |
| Oxidative | 88.1 | 11.9 | 0.92 |
| Thermal | 98.7 | 1.3 | - |
| Photolytic | 99.1 | 0.9 | - |
RRT: Relative Retention Time
Visualizations
Caption: Workflow for this compound Impurity Profiling.
Caption: Potential Degradation Pathway of this compound.
References
Benchmarking Thonzylamine hydrochloride performance against newer antihistamines
For Immediate Release
In the landscape of allergy therapeutics, the evolution from first-generation to newer second- and third-generation antihistamines marks a significant advancement in balancing efficacy with patient safety. This guide provides a comprehensive performance benchmark of Thonzylamine hydrochloride, a first-generation antihistamine, against modern alternatives such as Cetirizine, Loratadine, and Fexofenadine. This objective comparison, supported by established experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development in allergy and immunology.
Executive Summary
This compound acts as a competitive antagonist of the H1 histamine (B1213489) receptor, a mechanism it shares with newer antihistamines.[1][2] However, as a first-generation agent, it readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) side effects, most notably sedation.[3] Newer generation antihistamines are designed to be more selective for peripheral H1 receptors and are substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, significantly limiting their CNS penetration and sedative effects.[1][4][5] This fundamental difference in CNS activity is the primary driver behind the therapeutic shift towards second- and third-generation agents for the treatment of allergic conditions like allergic rhinitis and urticaria.[6][7][8]
Comparative Data on Antihistamine Performance
The following tables summarize key performance indicators for first-generation antihistamines, as a class representative of this compound, and leading second-generation antihistamines. Direct comparative quantitative data for this compound is scarce in recent literature; therefore, data for the first-generation class is used as a proxy.
Table 1: H1 Receptor Affinity and CNS Effects
| Feature | First-Generation Antihistamines (e.g., Thonzylamine HCl) | Cetirizine | Levocetirizine (B1674955) | Loratadine | Desloratadine (B1670295) | Fexofenadine |
| H1 Receptor Affinity (pKi) | Variable | High | High | Moderate | High | Moderate |
| Blood-Brain Barrier Crossing | High | Low | Low | Low | Low | Very Low |
| Sedation Potential | High | Low to Moderate[7][9][10] | Low | Low[7][9][10] | Low | Very Low[7][9][10] |
| Anticholinergic Effects | High[3][8] | Minimal | Minimal | Minimal | Minimal | Minimal |
| H1 Receptor Occupancy in CNS | >50%[11] | ~13-25% (at higher doses) | Low | <10% | Low | <1%[11] |
Table 2: Clinical Efficacy and Onset of Action
| Feature | First-Generation Antihistamines (e.g., Thonzylamine HCl) | Cetirizine | Levocetirizine | Loratadine | Fexofenadine |
| Indications | Allergic Rhinitis, Urticaria, Cold Symptoms[1][2] | Allergic Rhinitis, Urticaria | Allergic Rhinitis, Urticaria | Allergic Rhinitis, Urticaria | Allergic Rhinitis, Urticaria |
| Onset of Action | 30-60 minutes | ~60 minutes[12][13] | ~60 minutes | 150-210 minutes[12][13] | ~90 minutes[12][13] |
| Wheal & Flare Suppression | Effective | Highly Effective[6][12] | Highly Effective[14] | Effective[12] | Effective[6][12] |
| Duration of Action | 4-6 hours[13] | 24 hours | 24 hours | 24 hours | 12-24 hours |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and evaluation processes, the following diagrams are provided.
Experimental Protocols
Protocol 1: Histamine-Induced Wheal and Flare Suppression Test
This widely accepted pharmacodynamic assay evaluates the in vivo efficacy of H1-antihistamines.[15]
-
Subject Selection: Healthy volunteers with a history of atopy are recruited. Subjects must abstain from any antihistamine medication for a specified period (e.g., 7 days) before the trial.
-
Baseline Measurement: A baseline skin response is established by performing a skin prick test with a standard concentration of histamine phosphate (B84403) (e.g., 1 mg/mL) on the volar surface of the forearm.
-
Drug Administration: Subjects are randomized to receive a single oral dose of the investigational antihistamine (e.g., Thonzylamine HCl), a comparator (e.g., Cetirizine 10 mg), or a placebo in a double-blind fashion.
-
Post-Dose Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), histamine skin prick tests are repeated on adjacent, previously untested skin sites.[12]
-
Data Acquisition: The outlines of the resulting wheal (raised bump) and flare (redness) are traced onto a transparent medium. The areas are then calculated in mm² using digital planimetry.
-
Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline or placebo response. This allows for the determination of the drug's onset of action, peak effect, and duration of action.[12][13]
Protocol 2: Assessment of CNS Penetration and Sedation
Evaluating the CNS effects is critical for differentiating antihistamine generations.
-
In Vitro P-glycoprotein (P-gp) Substrate Assay:
-
Method: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable supports to form a polarized monolayer that mimics a biological barrier.[1][4]
-
Procedure: The test antihistamine is applied to either the apical (blood side) or basolateral (brain side) chamber. The rate of transport across the monolayer in both directions (apical-to-basolateral and basolateral-to-apical) is measured.
-
Analysis: A basolateral-to-apical transport rate that is significantly higher than the apical-to-basolateral rate indicates that the compound is a substrate for P-gp efflux, suggesting limited brain penetration.[1]
-
-
In Vivo Brain H1 Receptor Occupancy (H1RO) via PET:
-
Method: Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the human brain.[11]
-
Procedure: Healthy subjects undergo a baseline PET scan using a radiolabeled ligand that binds to H1 receptors (e.g., [¹¹C]doxepin). Following oral administration of the antihistamine, a second PET scan is performed.
-
Analysis: The reduction in the binding potential of the radioligand in various brain regions after drug administration is calculated. This reduction directly corresponds to the percentage of H1 receptors occupied by the antihistamine (H1RO). High H1RO (>50%) is strongly correlated with sedative effects.[11]
-
Conclusion
The available evidence strongly supports the superiority of newer generation antihistamines over first-generation agents like this compound, primarily due to their significantly improved safety profile. While all H1-antihistamines share a common mechanism of action at the receptor level, the key differentiator lies in pharmacokinetics, particularly the ability to cross the blood-brain barrier. Second- and third-generation agents such as Fexofenadine and Loratadine exhibit minimal CNS penetration, resulting in a non-sedating profile that is highly desirable for the management of chronic allergic conditions.[7][9] Future drug development should continue to focus on maximizing peripheral H1 receptor antagonism while minimizing CNS activity and potential off-target effects.
References
- 1. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resourcepharm.com [resourcepharm.com]
- 4. Assessment of the First and Second Generation Antihistamines Brain Penetration and Role of P-Glycoprotein - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 9. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmatonline.com [jmatonline.com]
- 14. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thonzylamine Hydrochloride in a Laboratory Setting
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Thonzylamine Hydrochloride, targeting researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal and Handling Precautions
Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, which includes acute toxicity if swallowed or in contact with skin, and potential for skin and serious eye irritation, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
This compound Disposal Plan
Disposal of this compound must be conducted through a licensed professional waste disposal service. The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Key Procedural Steps:
-
Do Not Dispose in Regular Trash or Down the Drain: this compound should never be disposed of in standard laboratory trash or flushed down the sink. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
Container Management:
-
Keep this compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Ensure the new container is sealed tightly.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound" and its CAS number: "63-56-9."
-
Indicate the primary hazards: "Acute Toxicity," "Skin Irritant," "Eye Irritant."
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
Disposal of Contaminated Materials:
Any materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or labware that are contaminated with this compound must be disposed of as hazardous waste. These items should be collected in a designated, sealed container and disposed of following the same procedure as the chemical itself.
Regulatory Considerations
While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code for this compound has not been definitively identified through available resources, its acute toxicity profile suggests it may be classified as hazardous waste. The final determination of its regulatory status and any applicable state or local regulations should be made in consultation with your institution's EHS department or the licensed waste disposal contractor.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | TLC Pharmaceutical Standards Ltd. SDS |
| Signal Word | Warning | TLC Pharmaceutical Standards Ltd. SDS |
| Primary Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | TLC Pharmaceutical Standards Ltd. SDS |
| Secondary Disposal Action | Offer surplus and non-recyclable solutions to a licensed disposal company. | TLC Pharmaceutical Standards Ltd. SDS |
Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures provided are based on safety data and general laboratory waste management best practices.
Visualizations
Caption: Workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Thonzylamine Hydrochloride
For Immediate Implementation: Essential Safety Protocols for Handling Thonzylamine Hydrochloride
This compound, a potent antihistamine, requires stringent safety measures to protect laboratory personnel from its acute toxic properties. This guide provides detailed, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring a secure research environment. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe operational workflow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Minimum Requirement | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved half-face respirator | For weighing and handling of the neat (undiluted) chemical, a respirator equipped with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter is mandatory. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | ANSI Z87.1-compliant eye protection is required at all times when in the vicinity of this compound. Goggles provide superior protection against splashes. |
| Hand Protection | Double-gloving with compatible gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture. |
| Protective Clothing | Chemically-resistant laboratory coat or gown | A long-sleeved gown that closes in the back is required. Cuffs should be tucked into the inner pair of gloves. |
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, from initial receipt to final disposal, the following workflow must be followed. This process is designed to minimize exposure at every stage.
Detailed Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during unpacking.
-
If the primary container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
2. Preparation of Work Area:
-
All handling of this compound powder must be conducted in a certified chemical fume hood.
-
Before handling the compound, don all required PPE as outlined in the table above.
3. Weighing and Aliquoting:
-
To minimize the risk of aerosolization, conduct weighing and aliquoting within a containment device such as a glove box or a powder-containment balance hood.
-
If a containment device is not available, use a "tare-on-the-fly" method: place a container on the balance, tare it, add the chemical in the fume hood, and then re-weigh.
-
Handle the solid material gently to avoid creating dust.
4. Experimental Use:
-
Maintain all PPE throughout the experimental procedure.
-
Ensure that all solutions are clearly labeled.
-
Work in a well-ventilated area, preferably within the fume hood.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Segregation of Waste:
-
Acutely Hazardous Waste: All solid this compound, as well as any materials grossly contaminated with the powder (e.g., weighing boats, contaminated gloves, and gowns), must be disposed of as acutely hazardous (P-listed) waste.[1]
-
Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials and used PPE from solution handling, should be collected in a designated hazardous waste container.
-
Sharps: Needles and syringes used for injections must be placed in a designated sharps container for hazardous waste.
2. Waste Containers:
-
Use clearly labeled, leak-proof, and sealable containers for all hazardous waste.
-
Containers for acutely toxic waste are often color-coded (e.g., black) for easy identification.[2]
3. Disposal Procedure:
-
Place all contaminated disposable items directly into the appropriate hazardous waste container.
-
Do not allow hazardous waste to accumulate in the laboratory.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[3]
-
A hazardous waste manifest, an EPA-required document, must accompany the waste from generation to disposal.[2][4]
Emergency Protocols: Immediate Actions for Exposure and Spills
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Minor Spill (small amount of powder):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with absorbent pads or granules to avoid raising dust.
-
Dampen the absorbent material with water to prevent aerosolization.[9]
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by water.[9]
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
References
- 1. epa.gov [epa.gov]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. THONZYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 8. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
